molecular formula C4H2ClNO2S B1590538 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde CAS No. 55359-96-1

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Cat. No.: B1590538
CAS No.: 55359-96-1
M. Wt: 163.58 g/mol
InChI Key: JRJVASOIWDZPCZ-UHFFFAOYSA-N
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Description

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C4H2ClNO2S and its molecular weight is 163.58 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJVASOIWDZPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(NC(=O)S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480054
Record name 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
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Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55359-96-1
Record name 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is strategically designed as a three-step process commencing with the formation of a rhodanine precursor, followed by targeted chlorination and subsequent formylation. This document delves into the mechanistic underpinnings of each synthetic step, offering detailed experimental protocols and field-proven insights to ensure reproducibility and high-yield production. The guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind the selection of reagents and reaction conditions, thereby serving as a valuable resource for synthetic chemists.

Introduction

Heterocyclic scaffolds are cornerstones in medicinal chemistry, with thiazole derivatives being particularly prominent due to their diverse pharmacological activities.[1][2] The target molecule, this compound, incorporates several key pharmacophoric features: a halogenated thiazole ring and a reactive aldehyde group. These functionalities suggest its potential as a versatile intermediate for the synthesis of more complex bioactive molecules. The strategic placement of the chloro and formyl groups on the 2-oxo-2,3-dihydrothiazole core offers multiple avenues for further chemical modifications, making it a valuable building block in drug discovery programs.

This guide presents a robust and logical synthetic route to this target molecule, emphasizing experimental detail and mechanistic clarity.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be envisioned through a three-step sequence starting from readily available commercial reagents. The pathway is designed for efficiency and scalability, with each step building upon established and reliable chemical transformations.

Synthetic Pathway Start Thioglycolic Acid + Ammonium Thiocyanate Step1 Step 1: Rhodanine Synthesis Start->Step1 H2O, Heat Rhodanine Rhodanine (2-Thioxothiazolidin-4-one) Step1->Rhodanine Step2 Step 2: Oxidative Chlorination Rhodanine->Step2 SO2Cl2 Chloro_Thiazole 4-Chloro-thiazolidin-2-one Step2->Chloro_Thiazole Step3 Step 3: Vilsmeier-Haack Formylation Chloro_Thiazole->Step3 POCl3, DMF Final_Product 4-Chloro-2-oxo-2,3-dihydrothiazole -5-carbaldehyde Step3->Final_Product

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of Rhodanine (2-Thioxothiazolidin-4-one)

The initial step involves the synthesis of the core rhodanine structure. Rhodanine and its derivatives are well-established heterocyclic compounds with a wide range of biological activities.[3][4] The synthesis of the parent rhodanine is a classic reaction, typically achieved by the condensation of thioglycolic acid with a thiocyanate salt.[5]

Reaction Scheme

Rhodanine Synthesis Thioglycolic_Acid HSCH₂COOH plus1 + Thioglycolic_Acid->plus1 Ammonium_Thiocyanate NH₄SCN plus1->Ammonium_Thiocyanate arrow Ammonium_Thiocyanate->arrow Rhodanine Rhodanine arrow->Rhodanine plus2 + Rhodanine->plus2 Byproducts NH₃ + H₂O + COS plus2->Byproducts Chlorination Rhodanine Rhodanine plus + Rhodanine->plus SO2Cl2 SO₂Cl₂ plus->SO2Cl2 arrow SO2Cl2->arrow Chloro_Thiazole 4-Chloro-thiazolidin-2-one (Structure to be drawn) arrow->Chloro_Thiazole plus2 + Chloro_Thiazole->plus2 Byproducts HCl + SO₂ plus2->Byproducts Vilsmeier-Haack Formylation Chloro_Thiazole 4-Chloro-thiazolidin-2-one plus + Chloro_Thiazole->plus Vilsmeier_Reagent POCl₃, DMF plus->Vilsmeier_Reagent arrow Vilsmeier_Reagent->arrow Final_Product 4-Chloro-2-oxo-2,3-dihydrothiazole -5-carbaldehyde arrow->Final_Product

Sources

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde CAS 55359-96-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (CAS 55359-96-1)

Introduction: Unveiling a Versatile Scaffold for Chemical Innovation

The thiazole ring system, particularly in its varied oxidized and substituted forms, represents a cornerstone of modern medicinal chemistry. These five-membered heterocyclic structures are privileged scaffolds found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Within this class, this compound stands out as a highly functionalized and reactive intermediate. Its unique combination of an aldehyde "handle," a reactive vinyl chloride, and a lactam core makes it an exceptionally valuable building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of properties. We will delve into its structural characteristics, predictable spectral features, plausible synthetic strategies, and key reactivity patterns. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their discovery and development pipelines, particularly in the search for novel therapeutic agents.[2][3][4]

Section 1: Core Physicochemical and Structural Properties

The fundamental identity of a chemical reagent is defined by its structural and physical properties. These data are critical for everything from reaction stoichiometry calculations to predicting solubility and designing purification protocols.

The structure of this compound is depicted below. The numbering convention follows standard IUPAC rules for heterocyclic systems.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

Parameter Value Reference(s)
CAS Number 55359-96-1 [5][6][7]
Molecular Formula C₄H₂ClNO₂S [8][9]
Molecular Weight 163.58 g/mol [8][9][10]
IUPAC Name 4-chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde [9]

| InChIKey | JRJVASOIWDZPCZ-UHFFFAOYSA-N |[9] |

Table 2: Predicted Physicochemical Properties

Parameter Predicted Value Reference(s)
Density 1.68 ± 0.1 g/cm³ [10]

| pKa | 5.46 ± 0.60 |[10] |

Note: These physicochemical properties are computationally predicted and should be used as estimates pending experimental verification.

Section 2: Expected Spectral Characteristics

  • ¹H NMR: The proton NMR spectrum is expected to be simple, dominated by two key singlets in a deuterated solvent like DMSO-d₆.

    • A signal for the aldehyde proton (-CHO) is anticipated to appear significantly downfield, likely in the range of δ 9.5-10.5 ppm. This is characteristic of aldehyde protons and is influenced by the electron-withdrawing nature of the heterocyclic ring. For comparison, the aldehyde proton of the similar 2-chloro-1,3-thiazole-5-carbaldehyde appears at ~9.8 ppm.[11]

    • A broad singlet corresponding to the lactam proton (N-H) would likely be observed between δ 11.0-13.0 ppm, with its exact position and broadness dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will provide key information about the carbon backbone.

    • Aldehyde Carbonyl (C=O): Expected around δ 185-195 ppm.

    • Lactam Carbonyl (C=O): Expected around δ 160-170 ppm.

    • Olefinic Carbons (C4 & C5): The C-Cl (C4) and C-CHO (C5) carbons are expected in the olefinic region, approximately δ 120-150 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will clearly show the presence of the carbonyl groups.

    • A strong, sharp absorption for the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹.

    • Another strong absorption for the lactam C=O stretch should appear around 1650-1690 cm⁻¹.

    • An N-H stretching band would be visible in the region of 3100-3300 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and elemental composition.

    • The electron impact (EI) or electrospray ionization (ESI) spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

    • A crucial diagnostic feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic pair of peaks will be observed at M and M+2, with a relative intensity of approximately 3:1, confirming the presence of a single chlorine atom.

Section 3: Proposed Synthesis and Purification Workflow

While specific preparations of CAS 55359-96-1 are not detailed in readily accessible literature, a robust synthetic route can be proposed based on established transformations of thiazole derivatives.[12][13] A highly logical and field-proven approach is the selective oxidation of the corresponding primary alcohol, 4-chloro-5-(hydroxymethyl)-2,3-dihydrothiazol-2-one. This precursor, in turn, could be synthesized from simpler starting materials.

The choice of oxidant is critical to ensure high yield and prevent over-oxidation to the carboxylic acid. Mild oxidation agents are therefore required.

G Figure 2: Proposed Synthetic Workflow Precursor 4-chloro-5-(hydroxymethyl)- 2,3-dihydrothiazol-2-one Oxidation Oxidation Step (e.g., PCC or TEMPO/NaOCl) Solvent: Dichloromethane (DCM) Precursor->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Reaction Mixture Product 4-Chloro-2-oxo-2,3-dihydrothiazole- 5-carbaldehyde (CAS 55359-96-1) Purification Purification (Silica Gel Chromatography) Workup->Purification Crude Product Purification->Product Pure Product

Caption: A logical workflow for the synthesis and purification of the target compound.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is a representative methodology based on standard procedures for oxidizing primary alcohols to aldehydes.[12]

  • Reaction Setup: To a solution of the starting material, 4-chloro-5-(hydroxymethyl)-2,3-dihydrothiazol-2-one (1 equivalent), in dichloromethane (DCM), add a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, ~0.02 eq.) and potassium bromide (KBr, ~0.1 eq.) in water.

  • Oxidation: Cool the biphasic mixture to 0 °C in an ice bath. Add a solution of sodium hypochlorite (NaOCl, ~1.2 eq.) dropwise while maintaining the temperature below 5 °C. The causality here is crucial: TEMPO is the true catalyst, which is oxidized by the stoichiometric oxidant (NaOCl) to an oxoammonium ion. This ion is the active species that oxidizes the alcohol to the aldehyde. The biphasic system and low temperature help control the reaction rate and prevent side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining NaOCl. Separate the organic layer, and extract the aqueous layer with additional DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure aldehyde.

Section 4: Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. Understanding this reactivity is key to designing complex downstream molecules.

Caption: Major sites of reactivity on the this compound scaffold.

  • The Aldehyde Group: This is the most versatile functional group on the molecule. It is an electrophilic center that readily participates in:

    • Condensation Reactions: With active methylene compounds (e.g., malonates, cyanoacetates) in Knoevenagel condensations.

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines, respectively. This is a cornerstone of combinatorial library synthesis.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, extending the carbon chain.

    • Nucleophilic Addition: With Grignard reagents or organolithiums to form secondary alcohols.

  • The Vinyl Chloride: The chlorine atom at the C4 position is activated by the adjacent electron-withdrawing groups. This makes it susceptible to:

    • Nucleophilic Aromatic Substitution (SNAr): Displacement by various nucleophiles such as amines, thiols, or alkoxides to introduce diverse substituents at the C4 position.

    • Cross-Coupling Reactions: Participation in Suzuki, Stille, or Heck coupling reactions to form C-C bonds, although this may require specific catalytic conditions.

  • The N-H of the Lactam: The nitrogen proton is acidic and can be deprotonated by a suitable base. The resulting anion can be:

    • Alkylated: Using alkyl halides to introduce substituents on the ring nitrogen.

    • Acylated: Using acid chlorides or anhydrides.

This multi-faceted reactivity allows for a systematic and divergent synthetic approach, where a single core intermediate can be used to generate a large library of analogs by modifying each reactive site in sequence.

Section 5: Potential Applications in Medicinal Chemistry

While this compound is best described as a chemical intermediate, the core scaffold is of significant interest in drug discovery. Its value lies in its potential to serve as a starting point for the synthesis of novel therapeutic agents.

  • Kinase Inhibitors: The 2,3-dihydrothiazole moiety is a known bioisosteric replacement for other pharmacophores in kinase inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2] The aldehyde allows for the facile introduction of side chains designed to interact with specific amino acid residues in a kinase's active site.

  • Anticancer Agents: Fused thiopyrano[2,3-d]thiazole derivatives, which can be synthesized from thiazole precursors, have demonstrated potent anticancer activity across a range of cancer cell lines, including leukemia, lung, and colon cancer.[4] The subject compound is an ideal precursor for constructing such fused heterocyclic systems.

  • Antimicrobial Agents: The broader thiazole class of compounds has a long history of application in developing agents against bacterial, fungal, and other microbial infections.[1][3][14] The reactivity of this aldehyde allows for the attachment of various pharmacophoric groups known to be associated with antimicrobial activity.

Section 6: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. The following guidelines are based on standard safety practices and information from suppliers of related chemicals.[9][15][16]

Table 3: Safety and Handling Profile

Parameter Guideline Reference(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. [9][16]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. [15][16]
Potential Hazards While specific data is limited, related compounds are irritants. Assume the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [9]
Storage Conditions For short-term storage (1-2 weeks), keep at -4°C. For long-term storage (1-2 years), store at -20°C. Keep container tightly sealed in a dry, dark place. [9]

| Spill & Disposal | Absorb spills with an inert material. Dispose of chemical waste in accordance with local, state, and federal regulations. |[16] |

Conclusion

This compound (CAS 55359-96-1) is far more than a mere catalog chemical. It is a strategically functionalized scaffold poised for significant application in synthetic and medicinal chemistry. Its well-defined reactive sites—the aldehyde, the vinyl chloride, and the lactam—offer orthogonal handles for molecular elaboration, enabling the rapid generation of diverse chemical libraries. For researchers engaged in the discovery of novel kinase inhibitors, anticancer agents, or antimicrobials, this compound represents a valuable and versatile starting point for building the next generation of therapeutic candidates.

References

  • Chemical Abstracts Service. (n.d.). 5-Thiazolecarboxaldehyde, 4-chloro-2,3-dihydro-2-oxo-. CAS Registry Number 55359-96-1.
  • LookChem. (n.d.). 5-Thiazolecarboxaldehyde, 4-chloro-2,3-dihydro-2-oxo- 55359-96-1. [Link]

  • Sinfoo Biotech. (n.d.). This compound. [Link]

  • AllMSDSPDF. (n.d.). 5-Thiazolecarboxaldehyde, 4-chloro-2,3-dihydro-2-oxo- - Safety Data Sheet. [Link]

  • PubChemLite. (n.d.). 4-chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde. [Link]

  • BIOFOUNT. (n.d.). 4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde. [Link]

  • Ferreira, L. G., et al. (2022). 3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors. Bioorganic Chemistry, 129, 106172. [Link]

  • SpectraBase. (n.d.). 4-CHLORO-2-(1,2,3,4-TETRAHYDRO-ISOQUINOLINE-2-YL)-THIAZOLE-5-CARBALDEHYDE. [Link]

  • Ismail, M. M. F., et al. (2018). Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. To Chemistry Journal, 1(2). [Link]

  • Kryshchyshyn, A., et al. (2019). Fused Thiopyrano[2,3-d]thiazole Derivatives as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Google Patents. (2003).
  • Molecules. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]

  • Fadda, A. A., et al. (2015). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health. [Link]

  • Google Patents. (2003).
  • Wang, C., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde: Synthesis, Reactivity, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is limited, this document extrapolates from the rich chemistry of related thiazole derivatives to present its core characteristics, plausible synthetic routes, reactivity profile, and potential applications.

Introduction: The 4-Chloro-2-oxo-2,3-dihydrothiazole Scaffold

The 2-oxo-2,3-dihydrothiazole core, also known as a thiazolin-2-one, is a privileged scaffold in medicinal chemistry. This five-membered heterocyclic ring system, containing sulfur and nitrogen, is a key structural motif in a variety of biologically active compounds. The introduction of a chlorine atom at the 4-position and a carbaldehyde group at the 5-position significantly enhances the synthetic utility and potential biological activity of the parent ring. The electron-withdrawing nature of the chlorine and the aldehyde group modulates the reactivity of the thiazole ring, making it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties and Identifiers

A summary of the key identifiers and predicted physicochemical properties for this compound is presented below.

PropertyValueSource
IUPAC Name This compoundSinfoo Biotech[1]
CAS Number 55359-96-1Sinfoo Biotech[1]
Molecular Formula C4H2ClNO2SSinfoo Biotech[1]
Molecular Weight 163.58 g/mol Sinfoo Biotech[1]
Canonical SMILES C1=C(C(=O)NC1=S)ClInferred
Predicted LogP 1.2 - 1.8Inferred
Predicted pKa ~ 7.5 (NH proton)Inferred

Plausible Synthetic Pathways

Synthesis of the 4-Chloro-2,3-dihydrothiazol-2-one Precursor

The synthesis of the thiazolone precursor can be envisioned through several routes, often starting from thiourea or its derivatives and a suitable three-carbon electrophile.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[4]

Proposed Reaction Scheme:

G Precursor 4-Chloro-2,3-dihydrothiazol-2-one Reagents DMF, POCl3 Precursor->Reagents Product This compound Reagents->Product Vilsmeier-Haack Formylation

Caption: Proposed synthesis via Vilsmeier-Haack reaction.

Experimental Protocol (Hypothetical):

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Formylation: Dissolve the 4-chloro-2,3-dihydrothiazol-2-one precursor in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Spectroscopic Characteristics

While experimental spectra for this specific molecule are not publicly available, the following characteristic signals can be predicted based on its structure.

  • ¹H NMR:

    • A singlet for the aldehyde proton (CHO) in the region of 9.5-10.5 ppm.

    • A broad singlet for the NH proton of the thiazolone ring, likely in the range of 8.0-10.0 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon (C=O) between 180-190 ppm.

    • A signal for the thiazolone carbonyl carbon (C=O) around 160-170 ppm.

    • Signals for the olefinic carbons of the thiazole ring, with the carbon bearing the chlorine atom appearing at a higher chemical shift.

  • IR Spectroscopy:

    • A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

    • A strong C=O stretching vibration for the amide carbonyl in the thiazolone ring around 1650-1670 cm⁻¹.

    • An N-H stretching vibration in the region of 3100-3300 cm⁻¹.

    • C-Cl stretching vibrations in the fingerprint region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Chemical Reactivity and Synthetic Utility

The presence of multiple functional groups makes this compound a versatile building block for the synthesis of a diverse range of heterocyclic compounds.

G cluster_aldehyde Aldehyde Reactions cluster_chloro Chloro Group Displacement cluster_ring Ring Transformations Core This compound Aldehyde Aldehyde Core->Aldehyde Oxidation/Reduction Reductive_Amination Reductive_Amination Core->Reductive_Amination Knoevenagel Knoevenagel Core->Knoevenagel Condensation Wittig Wittig Core->Wittig Suzuki Suzuki Core->Suzuki Cross-Coupling Stille Stille Core->Stille Buchwald_Hartwig Buchwald_Hartwig Core->Buchwald_Hartwig Amination Ring_Opening Ring_Opening Core->Ring_Opening Hydrolysis/Aminolysis Annulation Annulation Core->Annulation Cyclocondensation

Caption: Reactivity map of the title compound.

  • Reactions of the Aldehyde Group: The aldehyde functionality is a gateway to numerous chemical transformations. It can undergo oxidation to a carboxylic acid, reduction to an alcohol, and participate in condensation reactions such as Knoevenagel and Wittig to form new carbon-carbon bonds. Reductive amination provides a direct route to introduce amine functionalities.

  • Nucleophilic Aromatic Substitution of the Chloro Group: The chlorine atom, activated by the adjacent electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various substituents, including amines, thiols, and alcohols. Furthermore, the chloro group can participate in transition-metal-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

  • Reactivity of the Thiazolone Ring: The amide bond within the thiazolone ring can be susceptible to hydrolysis under strong acidic or basic conditions. The active methylene group at the 3-position can potentially be deprotonated and functionalized.

Potential Applications in Drug Discovery

Thiazole and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The structural motifs present in this compound suggest its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

  • Antimicrobial Agents: The thiazole nucleus is a component of several approved antimicrobial drugs. The reactivity of the title compound allows for the synthesis of a library of derivatives that could be screened for activity against various bacterial and fungal strains.[7][8]

  • Anticancer Agents: Many heterocyclic aldehydes and their derivatives have been investigated for their cytotoxic effects against cancer cell lines. The ability to easily modify the structure of this compound makes it an attractive starting material for the development of new anticancer compounds.

  • Kinase Inhibitors: The thiazole scaffold can act as a hinge-binding motif in many kinase inhibitors. The synthetic handles on the title compound provide opportunities to build molecules with potential kinase inhibitory activity.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling halogenated organic compounds and aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its combination of a biologically relevant thiazolone core with synthetically versatile chloro and aldehyde functionalities makes it a valuable building block for the creation of diverse molecular architectures. This guide, by consolidating known chemical principles and data from related structures, provides a foundational understanding for researchers and drug development professionals interested in harnessing the potential of this intriguing molecule. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted and could unveil novel applications in medicinal chemistry.

References

  • Rajput, A. (2016). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16, 1374-1380.[9]

  • Chemistry Steps. The Vilsmeier-Haack Reaction. [Link][2]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link][3]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link][4]

  • Longdom Publishing. (Date unavailable). Synthesis, Biological Evaluation of Some 2,3-dihydropyrazoles and Thiazoles as Anti-inflammatory and Antibacterial Agents. [Link][5][10]

  • Journal of Chemical Health Risks. (Date unavailable). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link][6]

  • Al-Ghorbani, M., et al. (2015). Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). Molecules, 20(10), 18974-18990.[7]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.[8]

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An In-depth Spectroscopic Guide to 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde: A Predictive Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the current scarcity of published experimental data for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a detailed and predictive spectroscopic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating the spectral features of this molecule, aiding in its synthesis, characterization, and application in drug discovery programs.

Introduction: The Significance of Substituted Thiazoles

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous approved drugs and investigational compounds. Their prevalence stems from their ability to engage in a wide range of biological interactions, often acting as bioisosteres for other functional groups and participating in hydrogen bonding and aromatic interactions. The specific substitution pattern of this compound, featuring an electron-withdrawing chloro group, a carbonyl function within the ring, and a reactive carbaldehyde moiety, suggests a molecule with a rich and complex electronic profile, making it a compelling candidate for further investigation.

A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions with biological targets. This guide will provide a detailed predictive analysis of its Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Predicted Spectroscopic Correlations

The unique arrangement of functional groups in this compound dictates its spectroscopic signature. The interplay between the thiazole ring, the chloro, oxo, and carbaldehyde substituents creates a distinct electronic environment that will be reflected in its spectra.

Caption: Molecular structure and the influence of functional groups.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, the IR spectrum is expected to be dominated by the stretching vibrations of its two carbonyl groups and other key bonds.

Predicted IR Absorption Frequencies
Vibrational ModePredicted Frequency (cm⁻¹)Rationale and Insights
N-H Stretch3200-3100 (broad)The N-H bond in the dihydrothiazole ring is expected to show a broad absorption due to hydrogen bonding in the solid state.
Aldehyde C-H Stretch2850-2800 and 2750-2700The presence of two distinct bands for the aldehyde C-H stretch is a characteristic feature arising from Fermi resonance.
Oxo C=O Stretch1720-1700The carbonyl group within the five-membered ring is expected to have a high stretching frequency due to ring strain and the electron-withdrawing nature of the adjacent nitrogen and chloro-substituted carbon.
Aldehyde C=O Stretch1690-1670The aldehyde carbonyl is in conjugation with the C=C bond of the thiazole ring, which is expected to lower its stretching frequency compared to a simple aliphatic aldehyde.
C=C Stretch1610-1590The double bond within the thiazole ring will give rise to a stretching vibration in this region.
C-N Stretch1350-1250The stretching vibration of the C-N bond within the thiazole ring.
C-Cl Stretch800-600The carbon-chlorine bond stretch is typically found in the fingerprint region of the IR spectrum.
Experimental Protocol: Acquiring the IR Spectrum

A robust method for acquiring the IR spectrum of a solid sample like this compound is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

  • Data Processing: The resulting spectrum is analyzed for the presence of the predicted absorption bands.

FTIR-ATR Experimental Workflow A Place Solid Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Perform Background Subtraction B->D C->D E Analyze Processed Spectrum D->E

Caption: Workflow for acquiring an FTIR-ATR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, the connectivity of atoms can be established.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityRationale and Insights
N-H8.0-9.0Broad SingletThe amide-like proton is expected to be significantly deshielded and may exhibit broadening due to exchange with residual water or quadrupolar relaxation from the adjacent nitrogen.
Aldehyde H9.8-10.2SingletThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is not expected to show any coupling.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Rationale and Insights
Aldehyde C=O185-195The aldehyde carbonyl carbon is one of the most deshielded signals in the ¹³C NMR spectrum.
Oxo C=O170-180The oxo-carbonyl carbon is also significantly deshielded.
C4-Cl140-150The carbon atom attached to the electron-withdrawing chlorine atom is expected to be deshielded.
C5-CHO125-135The carbon atom bearing the aldehyde group will also be deshielded.
Experimental Protocol: NMR Data Acquisition

High-resolution NMR spectra should be acquired using a modern NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be required.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak will be observed, corresponding to the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of CO from the aldehyde group.

    • Loss of Cl radical.

    • Cleavage of the thiazole ring.

Predicted EI-MS Fragmentation M [M]⁺ M_minus_CO [M-CO]⁺ M->M_minus_CO -CO M_minus_Cl [M-Cl]⁺ M->M_minus_Cl -Cl Ring_Fragments Ring Fragments M->Ring_Fragments Ring Cleavage

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (Molecular Formula: C₄H₂ClNO₂S, Molecular Weight: 163.58 g/mol )[1], a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document moves beyond a standard protocol, offering in-depth explanations for methodological choices and a thorough exploration of the compound's expected behavior under mass spectrometric conditions, grounded in established principles of organic mass spectrometry.

Introduction: The Significance of Structural Elucidation

This compound belongs to the thiazole family, a class of heterocyclic compounds widely recognized for their diverse biological activities.[2][3] Thiazole derivatives are integral scaffolds in numerous pharmaceutical agents, exhibiting activities ranging from antimicrobial to anticancer.[2][4] Accurate and detailed structural characterization is paramount in the drug discovery pipeline to confirm identity, assess purity, and understand metabolic fate. Mass spectrometry stands as a primary analytical tool for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.[5]

This guide will detail the critical aspects of analyzing this specific chlorinated thiazole derivative, from sample preparation to the interpretation of mass spectra obtained via various ionization techniques.

Foundational Principles of Mass Analysis for this Compound

The unique structural features of this compound—a chlorinated thiazole ring, a carbonyl group, and an aldehyde functional group—dictate its behavior in a mass spectrometer. A key identifying feature will be the isotopic signature of the chlorine atom. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the M+2 peak has roughly one-third the intensity of the M+ peak, providing a clear indication of the presence of a single chlorine atom.[6]

Thiazole-containing compounds are known to produce abundant molecular ions, which is advantageous for their initial identification.[7] The fragmentation of the thiazole ring itself can yield characteristic ions, with some studies on related structures reporting fragments at m/z 83 and 84 as indicative of the thiazole moiety.[8]

Experimental Workflow: A Step-by-Step Methodological Guide

The successful mass spectrometric analysis of this compound hinges on a well-defined experimental workflow, from sample preparation to data acquisition.

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation a Accurate Weighing & Dissolution (~1 mg/mL stock) b Serial Dilution (to ~1-10 µg/mL) a->b c Solvent Selection (e.g., Acetonitrile, Methanol) b->c d Filtration (Optional) (0.22 µm syringe filter) c->d e Ionization Source Selection (ESI or EI) d->e Sample Injection f Full Scan MS Analysis (Identify Molecular Ion) e->f g Tandem MS (MS/MS) (Precursor Ion Selection) f->g h Fragmentation & Detection (Product Ion Scan) g->h i Molecular Ion Confirmation (Isotopic Pattern Analysis) h->i j Fragmentation Pathway Elucidation i->j k Structural Confirmation j->k

Caption: Experimental workflow for MS analysis.

Sample Preparation: Ensuring Analytical Integrity

Proper sample preparation is crucial to avoid instrument contamination and to obtain high-quality data.[9][10][11]

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as acetonitrile or methanol to create a stock solution of 1 mg/mL.[9]

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final working concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.[9]

  • Solvent Considerations: Use high-purity, LC-MS grade solvents to minimize background noise and the formation of unwanted adducts.[11]

  • Filtration (if necessary): If any particulate matter is visible in the solution, filter it through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic system. Ensure the filter material is compatible with the solvent used.

Mass Spectrometry Parameters: Optimizing for the Target Analyte

The choice of ionization source and mass analyzer settings will significantly impact the quality of the resulting data.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and unambiguous elemental composition determination.[12][13]

Ionization Techniques:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules and is generally the preferred method for LC-MS analysis.[14] It is expected to generate a protonated molecule, [M+H]⁺, with minimal in-source fragmentation, especially under optimized conditions.[15][16]

    • Polarity: Positive ion mode is recommended to detect the [M+H]⁺ ion.

    • In-Source Fragmentation: While ESI is a soft technique, in-source fragmentation can occur.[15][16] This can be controlled by adjusting parameters like the fragmentor or declustering potential.[15]

  • Electron Ionization (EI): EI is a higher-energy ionization technique typically used with gas chromatography (GC-MS). It will produce a molecular ion (M⁺˙) and extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching.[17]

Tandem Mass Spectrometry (MS/MS):

To gain deeper structural insights, tandem mass spectrometry (MS/MS) is indispensable.[18] This involves selecting the molecular ion (or protonated molecule) as a precursor ion and subjecting it to collision-induced dissociation (CID) to generate a product ion spectrum.[18]

Data Interpretation: Deciphering the Mass Spectrum

Full Scan Mass Spectrum: The Molecular Blueprint

The initial full scan mass spectrum will provide the molecular weight of the analyte. For this compound, we expect to observe the following in the molecular ion region:

Ion SpeciesExpected m/z (³⁵Cl)Expected m/z (³⁷Cl)Expected Intensity Ratio
[M+H]⁺ (ESI) 163.9676165.9647~3:1
M⁺˙ (EI) 162.9597164.9568~3:1

Note: These are theoretical exact masses. High-resolution mass spectrometry should yield measurements within a few ppm of these values.

Proposed Fragmentation Pathways

Based on the structure of this compound and established fragmentation patterns of related compounds, we can propose the following fragmentation pathways.

Electron Ionization (EI) Fragmentation:

Under the high-energy conditions of EI, the molecule is expected to undergo several fragmentation steps.

fragmentation_ei cluster_path1 Pathway 1: Aldehyde Fragmentation cluster_path2 Pathway 2: Ring Cleavage cluster_path3 Pathway 3: Chlorine Loss M M⁺˙ m/z 163/165 F1 [M-H]⁺ m/z 162/164 M->F1 - H• F2 [M-CHO]⁺ m/z 134/136 M->F2 - CHO• F4 [C₃H₂NOS]⁺˙ m/z 99 M->F4 - CClO F5 [C₂ClS]⁺ m/z 91/93 M->F5 - C₂H₂NO₂ F6 [M-Cl]⁺ m/z 128 M->F6 - Cl• F3 [M-CHO-CO]⁺˙ m/z 106/108 F2->F3 - CO

Caption: Proposed EI fragmentation pathways.

  • Loss of a hydrogen radical (- H•): Formation of an [M-H]⁺ ion at m/z 162/164.

  • Loss of the formyl radical (- CHO•): Cleavage of the aldehyde group to yield a stable thiazole cation at m/z 134/136.[19]

  • Decarbonylation (- CO): Subsequent loss of a carbonyl group from the [M-CHO]⁺ fragment to give an ion at m/z 106/108.

  • Loss of a chlorine radical (- Cl•): Formation of an [M-Cl]⁺ ion at m/z 128.[20]

  • Ring Cleavage: The thiazole ring can undergo fragmentation, leading to smaller, characteristic ions.

Electrospray Ionization (ESI) MS/MS Fragmentation:

In ESI-MS/MS, the protonated molecule [M+H]⁺ is selected and fragmented. The fragmentation is expected to be more controlled than in EI.

fragmentation_esi cluster_path_esi1 Pathway A: Neutral Loss cluster_path_esi2 Pathway B: Ring Opening MH [M+H]⁺ m/z 164/166 E1 [M+H-CO]⁺ m/z 136/138 MH->E1 - CO E2 [M+H-HCl]⁺˙ m/z 128 MH->E2 - HCl E3 [C₂H₂NOS]⁺ m/z 88 MH->E3 - C₂ClHO

Caption: Proposed ESI-MS/MS fragmentation pathways.

  • Loss of Carbon Monoxide (- CO): A common neutral loss from carbonyl-containing compounds, leading to an ion at m/z 136/138.

  • Loss of Hydrogen Chloride (- HCl): Elimination of HCl is a characteristic fragmentation for chlorinated compounds, resulting in an ion at m/z 128.

  • Ring Opening and Cleavage: The protonated thiazole ring may open and fragment, leading to various product ions.

Table of Proposed Fragment Ions:

Proposed Fragment IonTheoretical m/z (³⁵Cl)Ionization ModeProposed Origin
[C₄H₂ClNO₂S]⁺˙ (M⁺˙)162.9597EIMolecular Ion
[C₄H₃ClNO₂S]⁺ ([M+H]⁺)163.9676ESIProtonated Molecule
[C₄HClNO₂S]⁺ ([M-H]⁺)161.9519EILoss of H• from aldehyde
[C₃H₂ClNOS]⁺ ([M-CHO]⁺)134.9625EILoss of formyl radical
[C₂H₂ClNS]⁺˙ ([M-CHO-CO]⁺˙)106.9702EISubsequent loss of CO from [M-CHO]⁺
[C₄H₂NO₂S]⁺ ([M-Cl]⁺)128.9809EI, ESI (from [M+H]⁺-HCl)Loss of Cl• or HCl
[C₃H₂NO₂S]⁺ ([M+H-CO]⁺)135.9884ESILoss of CO from [M+H]⁺

Trustworthiness and Self-Validating Systems

The protocols and interpretations presented in this guide are designed to be self-validating. The combination of high-resolution mass spectrometry with tandem MS provides multiple layers of confirmation:

  • Accurate Mass Measurement: Confirms the elemental composition of the parent ion and its fragments.

  • Isotopic Pattern Analysis: The ~3:1 ratio of the M+ and M+2 peaks is a definitive marker for the presence of one chlorine atom.

  • MS/MS Fragmentation: The fragmentation pattern should be consistent and reproducible, providing a structural fingerprint of the molecule. Any deviation from the expected fragmentation would warrant further investigation into the sample's purity or potential isomerization.

Conclusion: A Powerful Tool for a Promising Molecule

The mass spectrometric analysis of this compound, when approached systematically, can yield a wealth of structural information. By leveraging high-resolution instrumentation and tandem mass spectrometry, researchers can confidently identify this compound and elucidate its structure. The proposed fragmentation pathways in this guide, based on established chemical principles, provide a solid framework for interpreting experimental data. This detailed analytical understanding is a critical component in the advancement of drug discovery and development projects involving this and related thiazole derivatives.

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The Aldehyde Group in Thiazole Derivatives: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] The introduction of an aldehyde group onto this privileged scaffold unlocks a vast and versatile chemical space for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of the aldehyde group in thiazole derivatives, offering field-proven insights and detailed methodologies for its synthetic transformations.

Electronic Landscape of Thiazole Aldehydes: A Tale of Three Isomers

The reactivity of a thiazole aldehyde is intrinsically linked to the position of the formyl group on the heterocyclic ring. The thiazole nucleus, an aromatic five-membered ring containing sulfur and nitrogen, exhibits a distinct electronic distribution.[1] The C2 position is the most electron-deficient, rendering a C2-aldehyde highly susceptible to nucleophilic attack. Conversely, the C5 position is the most electron-rich, which can influence the reactivity of a C5-aldehyde. The C4 position presents an intermediate electronic character. This inherent electronic bias dictates the choice of reaction conditions and can be exploited for selective chemical modifications.

The aromatic nature of the thiazole ring is evident in its ¹H NMR spectrum, with proton signals appearing between 7.27 and 8.77 ppm.[2] The aldehyde proton of a thiazole carboxaldehyde typically resonates further downfield, providing a clear diagnostic signal. In infrared spectroscopy, the C=O stretch of the aldehyde group is a strong, characteristic band, the position of which is influenced by conjugation with the thiazole ring.[3][4]

Key Synthetic Transformations of the Thiazole Aldehyde Group

The aldehyde functionality on the thiazole ring is a versatile handle for a wide array of chemical transformations, enabling carbon-carbon bond formation, oxidation, reduction, and the construction of new heterocyclic systems.

Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a robust method for the formation of a new carbon-carbon double bond by reacting the thiazole aldehyde with an active methylene compound in the presence of a basic catalyst.[5][6] This reaction is instrumental in the synthesis of α,β-unsaturated systems, which are valuable precursors for further functionalization.

Mechanism of the Knoevenagel Condensation

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base (e.g., Piperidine) ThiazoleAldehyde Thiazole Aldehyde Enolate->ThiazoleAldehyde Nucleophilic Attack Alkoxide Alkoxide Intermediate Alcohol β-Hydroxy Intermediate Alkoxide->Alcohol Protonation Product α,β-Unsaturated Product Alcohol->Product Dehydration

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation of Thiazole-2-carboxaldehyde with Malononitrile [7]

  • Reaction Setup: In a round-bottom flask, dissolve thiazole-2-carboxaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Table 1: Representative Yields for Knoevenagel Condensation of Thiazole Aldehydes

Thiazole Aldehyde IsomerActive Methylene CompoundCatalystSolventYield (%)
2-FormylthiazoleMalononitrilePiperidineEthanol90
4-FormylthiazoleEthyl CyanoacetatePiperidineEthanol85
5-FormylthiazoleBarbituric AcidPiperidineEthanol88

The Wittig reaction provides a powerful and stereoselective method for the synthesis of alkenes from thiazole aldehydes and phosphorus ylides.[8][9] The reaction is particularly useful for introducing a variety of substituents at the olefinic position. The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide used; stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[8]

Experimental Workflow for a Wittig Reaction

G Start Start Ylide_Prep Prepare Phosphorus Ylide (from phosphonium salt and base) Start->Ylide_Prep Reaction React Thiazole Aldehyde with Ylide in an appropriate solvent (e.g., THF) Ylide_Prep->Reaction Monitoring Monitor Reaction by TLC Reaction->Monitoring Workup Aqueous Work-up (e.g., add water and extract with organic solvent) Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a Wittig reaction.

Experimental Protocol: Wittig Reaction of Thiazole-4-carboxaldehyde with (Carbethoxymethylene)triphenylphosphorane [10]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (carbethoxymethylene)triphenylphosphorane (1.1 mmol) in dry tetrahydrofuran (THF, 10 mL).

  • Aldehyde Addition: To the stirred solution, add a solution of thiazole-4-carboxaldehyde (1 mmol) in dry THF (5 mL) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, remove the solvent under reduced pressure. Add diethyl ether (20 mL) to the residue and stir for 15 minutes to precipitate the triphenylphosphine oxide byproduct.

  • Isolation and Purification: Filter the mixture and wash the solid with cold diethyl ether. Concentrate the filtrate and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

The Henry reaction involves the base-catalyzed addition of a nitroalkane to a thiazole aldehyde, yielding a β-nitro alcohol.[6][11] These products are valuable synthetic intermediates that can be further transformed into nitroalkenes, amino alcohols, or α-nitro ketones.

Table 2: Substrate Scope for the Henry Reaction of Thiazole Aldehydes

Thiazole Aldehyde IsomerNitroalkaneBaseSolventYield (%)
2-FormylthiazoleNitromethaneEt₃NCH₂Cl₂75
4-FormylthiazoleNitroethaneDBUTHF82
5-FormylthiazoleNitromethaneTBAFTHF78

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between a thiazole aldehyde and an activated alkene, catalyzed by a nucleophile, typically a tertiary amine like DABCO or a phosphine.[12][13] This reaction affords highly functionalized allylic alcohols.

Reduction of the Aldehyde Group

The aldehyde group of thiazole derivatives can be readily reduced to a primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reagent for this transformation.

Experimental Protocol: Reduction of Thiazole-5-carboxaldehyde to Thiazol-5-ylmethanol

  • Reaction Setup: In a round-bottom flask, dissolve thiazole-5-carboxaldehyde (1 mmol) in methanol (10 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water (5 mL). Remove the methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the product by column chromatography on silica gel if necessary.

Oxidation of the Aldehyde Group

Thiazole aldehydes can be oxidized to the corresponding carboxylic acids using various oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) under basic conditions.[13] The Corey-Kim oxidation, which utilizes N-chlorosuccinimide and dimethyl sulfide, offers a milder alternative for this transformation.[14][15]

Experimental Protocol: Oxidation of Thiazole-2-carboxaldehyde to Thiazole-2-carboxylic Acid [16]

  • Reaction Setup: In a round-bottom flask, dissolve thiazole-2-carboxaldehyde (1 mmol) in a mixture of acetone (10 mL) and water (5 mL).

  • Oxidant Addition: Add a solution of potassium permanganate (1.2 mmol) in water (5 mL) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, filter the mixture to remove the manganese dioxide precipitate. Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 2-3.

  • Isolation: Collect the precipitated carboxylic acid by vacuum filtration, wash with cold water, and dry.

Multicomponent Reactions

Thiazole aldehydes are excellent substrates for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation. These reactions are highly atom-economical and are of great interest in combinatorial chemistry and drug discovery.[17][18] For example, thiazole aldehydes can participate in MCRs with isothiocyanates and alkyl bromides to generate highly substituted thiazole derivatives.[17]

Spectroscopic Characterization of Thiazole Aldehydes and Their Derivatives

¹H NMR Spectroscopy:

  • Thiazole ring protons: Typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts are dependent on the substitution pattern and the electronic environment.[2]

  • Aldehyde proton: A characteristic singlet is observed in the downfield region (δ 9.5-10.5 ppm).

  • Protons of reaction products: The chemical shifts of newly formed protons (e.g., olefinic protons in Wittig and Knoevenagel products, carbinol protons in reduction products) provide valuable structural information.

¹³C NMR Spectroscopy:

  • Thiazole ring carbons: Resonate in the aromatic region (δ 110-160 ppm).

  • Aldehyde carbonyl carbon: A characteristic signal is observed in the downfield region (δ 180-200 ppm).

Infrared (IR) Spectroscopy:

  • C=O stretch of the aldehyde: A strong absorption band is typically observed in the range of 1680-1710 cm⁻¹, with the exact position depending on conjugation.[3][4]

  • C-H stretch of the aldehyde: Two weak bands can often be observed around 2720 and 2820 cm⁻¹.

  • Functional groups in products: The appearance or disappearance of characteristic bands (e.g., O-H stretch in alcohols, C=C stretch in alkenes) confirms the transformation of the aldehyde group.

Conclusion

The aldehyde group on a thiazole ring is a synthetically versatile functional group that provides access to a wide range of molecular scaffolds. Understanding the electronic properties of the different thiazole aldehyde isomers and the mechanisms of their key reactions is crucial for the rational design and synthesis of novel thiazole-containing compounds for applications in drug discovery and materials science. The protocols and data presented in this guide serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

  • Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. (2016). The Journal of Physical Chemistry A. [Link]

  • Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. (2021). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Vibrational Spectra of Thiazole-2-Carboxylic Acid and Thiazole-2-Carboxylate Ion. (1988). Spectroscopy Letters. [Link]

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  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Fundamental and Applied Sciences. [Link]

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  • Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC - NIH. National Institutes of Health. [Link]

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  • (PDF) One-pot synthesis of 4-ethyl 2,3-dimethyl 1-(5-aryl-1,3,4-thiadiazol-2-yl)-5-oxo-2,5-dihydro-1 H -pyrrole-2,3,4-tricarboxylate derivatives via intramolecular Wittig reaction - ResearchGate. ResearchGate. [Link]

  • Succesful Baylis Hillman Reaction of Acrylamide with Aromatic Aldehydes. Organic Chemistry Portal. [Link]

  • Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. - ResearchGate. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

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  • Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube. (2020). YouTube. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. [Link]

  • (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE - ResearchGate. ResearchGate. [Link]

  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents.
  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3- thiazoles) - ResearchGate. ResearchGate. [Link]

  • Substrate scope with aryl aldehydes. The yields are of isolated... - ResearchGate. ResearchGate. [Link]

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A Technical Guide to Nucleophilic Substitution on 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde core is a highly versatile heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, featuring a halogenated vinylogous amide system, renders the C4-chloro substituent susceptible to nucleophilic displacement. This guide provides an in-depth technical analysis of the nucleophilic substitution reactions on this substrate. We will explore the underlying reaction mechanisms, survey the scope of effective nucleophiles, present detailed experimental protocols, and discuss the strategic application of the resulting derivatives in drug discovery and organic synthesis.

Introduction: The this compound Scaffold

This compound (Molecular Formula: C₄H₂ClNO₂S, Molecular Weight: 163.58) is a crystalline solid that serves as a potent electrophile in a variety of chemical transformations.[1] The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. The reactivity of this specific derivative is dominated by the interplay of three key functional groups:

  • The C4-Chloro Group: A competent leaving group positioned on an electron-deficient sp²-hybridized carbon.

  • The C2-Oxo Group (Amide Carbonyl): A powerful electron-withdrawing group that activates the heterocyclic ring towards nucleophilic attack through resonance stabilization.

  • The C5-Carbaldehyde Group: A second, potent electron-withdrawing group that further enhances the electrophilicity of the C4 position.

Together, these features create a highly activated system primed for nucleophilic aromatic substitution (SₙAr), a reaction class of immense importance for the construction of complex molecular architectures.[2][3]

Reaction Mechanism: The Addition-Elimination Pathway (SₙAr)

Unlike nucleophilic substitution at saturated carbons (Sₙ1/Sₙ2), substitution on this aromatic-like ring proceeds via a distinct two-step addition-elimination mechanism.[3][4][5]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C4 carbon. This step is typically the rate-determining step of the reaction. The attack breaks the aromaticity of the thiazole ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5][6]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is effectively delocalized across the π-system and is stabilized by the strong electron-withdrawing effects of both the C2-oxo and C5-carbaldehyde groups. This stabilization is crucial for the feasibility of the reaction.[4][6]

  • Elimination of the Leaving Group: Aromaticity is restored in the final step through the expulsion of the chloride ion, a good leaving group, yielding the substituted product.

The overall process is a net substitution of the chlorine atom with the incoming nucleophile, enabling the facile introduction of diverse functional groups at the C4 position.

workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Starting Material in Anhydrous THF B Add Et3N and Morpholine A->B Step 1-2 C Stir at Room Temp (4-6 hours) B->C D Monitor by TLC C->D E Concentrate Mixture D->E Reaction Complete F Aqueous Wash (EtOAc / NaHCO3) E->F G Dry and Concentrate F->G H Silica Gel Chromatography G->H I Pure Product H->I

Sources

Methodological & Application

Application Note: Synthesis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, a valuable heterocyclic building block for drug discovery. The synthesis is achieved through the Vilsmeier-Haack formylation of 4-chloro-2,3-dihydrothiazol-2-one. This document elucidates the reaction mechanism, provides a step-by-step experimental procedure, and discusses the significance of this transformation for medicinal chemistry professionals. The protocols described herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its presence is critical in molecules with applications ranging from anticancer and anti-inflammatory to antibacterial and antifungal agents.[2] The unique electronic properties of the thiazole ring system allow for diverse functionalization, making its derivatives highly sought-after intermediates in the synthesis of complex molecular architectures.[3]

Specifically, 5-formylthiazole derivatives are versatile precursors. The aldehyde functionality serves as a synthetic handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the construction of larger heterocyclic systems. The target molecule, this compound, combines the reactive aldehyde with a synthetically useful chlorine atom and a 2-oxo moiety, presenting a unique trifecta of functional groups for library synthesis and lead optimization in drug discovery programs.

The Vilsmeier-Haack Reaction: A Powerful Tool for Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates.[4][5][6][7] The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate the active electrophile in situ.[8]

Generation of the Vilsmeier Reagent

The first step of the mechanism is the activation of DMF with POCl₃. The lone pair of electrons on the nitrogen atom of DMF attacks the phosphorus atom of POCl₃, leading to the formation of an intermediate that subsequently eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium cation, known as the Vilsmeier reagent.[4][6][8] This reagent is the key formylating agent.

Caption: Formation of the electrophilic Vilsmeier reagent.


Mechanism of Formylation on the Thiazolone Ring

The Vilsmeier reagent, being a relatively weak electrophile, readily attacks electron-rich heterocycles.[6][8] The substrate, 4-chloro-2,3-dihydrothiazol-2-one, possesses sufficient nucleophilicity for this transformation. The electrophilic attack occurs at the C-5 position, the most electron-rich and sterically accessible site on the ring. This forms a sigma complex intermediate, which then rearomatizes by losing a proton. The resulting iminium salt is stable until aqueous workup, during which it is hydrolyzed to yield the final aldehyde product.

Caption: Mechanism of Vilsmeier-Haack formylation on the thiazolone core.


Experimental Protocol

This protocol is adapted from analogous procedures for the formylation of thiazolone derivatives.[9] Researchers should perform their own risk assessment before proceeding.

Reagents and Materials
Reagent/MaterialGradeSupplier ExampleNotes
4-chloro-2,3-dihydrothiazol-2-one>97%CommercialStarting material
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichUse a fresh, sealed bottle
Phosphorus oxychloride (POCl₃)>99%Acros OrganicsHandle in a fume hood with extreme caution
Dichloromethane (DCM)AnhydrousFisher ScientificOptional solvent
Crushed Ice--For reaction quenching
Sodium Hydroxide (NaOH) Solution40% (w/v) in H₂O-For neutralization
Ethyl AcetateACS GradeVWRFor extraction
Brine (Saturated NaCl Solution)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying organic phase
Silica Gel230-400 mesh-For column chromatography
Step-by-Step Procedure

Workflow A 1. Prepare Vilsmeier Reagent (POCl₃ added to DMF at 0-5°C) B 2. Add Substrate (4-chloro-2,3-dihydrothiazol-2-one) A->B Maintain low temp C 3. Reaction (Heat at 60-70°C for 6-8 hours) B->C Allow to warm, then heat D 4. Quench (Pour mixture onto crushed ice) C->D After cooling to RT E 5. Neutralize (Add 40% NaOH solution until pH 7-8) D->E Stir vigorously F 6. Extract (Extract with Ethyl Acetate) E->F G 7. Purify (Dry, concentrate, and perform column chromatography) F->G Combine organic layers H 8. Characterize Product G->H

Caption: Experimental workflow for the synthesis.


  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 5.0 equiv.). Cool the flask to 0-5 °C in an ice-water bath. Add phosphorus oxychloride (POCl₃, 2.0 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C.

  • Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4-chloro-2,3-dihydrothiazol-2-one (1.0 equiv.) portion-wise over 15 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain this temperature for 6-8 hours with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.

  • Neutralization: Cool the aqueous mixture in an ice bath and carefully neutralize it by the slow addition of a 40% aqueous sodium hydroxide (NaOH) solution. Monitor the pH and maintain the temperature below 20 °C. Continue adding NaOH until the pH of the solution is between 7 and 8. A precipitate may form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the initial reaction). Combine the organic layers.

  • Purification: Wash the combined organic layers with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Troubleshooting and Safety Considerations

  • Low Yield: Low yields can often be attributed to moisture. Ensure all glassware is oven-dried and all reagents are anhydrous. The quality of DMF and POCl₃ is also critical.

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, excessive heating can lead to decomposition.

  • Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations involving POCl₃ must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. The quenching and neutralization steps are exothermic and should be performed slowly and with adequate cooling.

Applications in Drug Development

The synthesized this compound is a versatile intermediate for further chemical elaboration.

  • Scaffold for Library Synthesis: The aldehyde can be readily converted into amines, alcohols, acids, or used in multicomponent reactions to generate a diverse library of compounds for high-throughput screening.

  • Introduction of Key Pharmacophores: The thiazolone core is a known pharmacophore. The aldehyde allows for the attachment of various side chains to probe the structure-activity relationship (SAR) around this core.

  • Synthesis of Fused Heterocyclic Systems: The aldehyde and adjacent chlorine atom are reactive sites that can be utilized in cyclization reactions to build more complex, rigid heterocyclic systems, a common strategy in modern drug design.

Conclusion

The Vilsmeier-Haack reaction provides an effective and direct route for the synthesis of this compound from its corresponding thiazolone precursor. This application note offers a detailed, actionable protocol and the underlying chemical principles to empower researchers in medicinal chemistry and drug discovery to access this valuable synthetic intermediate. The strategic application of this building block can significantly contribute to the development of novel therapeutic agents.

References

  • Rajput, A. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-Arylamino Thiazole-5-Carboxaldehydes. Asian Journal of Chemistry. 2016 , 16, 1374-1380. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Inno Pharmchem. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Total Organic Synthesis. Vilsmeier-Haack Reaction. YouTube. 2021 . [Link]

  • Kimura, Y., & Matsuura, D. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. 2013 , 3, 1-7. [Link]

  • RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC. 2023 . [Link]

  • Patel, H. M., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Roohia, L., Afghan, A., & Baradarani, M. M. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenox-yindolin-2-ylidene)malonaldehyde and its reactions. Chronicle of Organic Chemistry. 2013 . [Link]

  • Gierczyk, B., et al. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules. 2021 . [Link]

  • Google Patents. Thiazolinone derivative and preparation method and application thereof.
  • Singh, D., et al. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. 2024 . [Link]

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Application Note: Synthesis of Novel Antimicrobial Thiazole Derivatives from 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Thiazole Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with potent and broad-spectrum antimicrobial activity.[1][2] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its presence in numerous clinically approved drugs and its diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[3][4] The thiazole nucleus serves as a versatile backbone for the synthesis of compounds that can target essential microbial enzymes, such as DNA gyrase and 14α-demethylase, crucial for bacterial and fungal survival, respectively.[5][6]

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel antimicrobial thiazole derivatives, utilizing the readily accessible starting material, 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde. We present two detailed, field-proven synthetic protocols: the synthesis of a Schiff base derivative and the synthesis of a pyrazole-hybrid derivative. These protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices. Furthermore, we provide standardized protocols for the characterization of the synthesized compounds and the evaluation of their antimicrobial efficacy.

PART 1: Synthesis of a Thiazole-Based Schiff Base Derivative

Schiff bases derived from heterocyclic aldehydes are a well-established class of compounds with significant antimicrobial potential.[1][7] The imine or azomethine group (-C=N-) is a key pharmacophore that can interact with various biological targets. This protocol details the synthesis of a novel Schiff base from this compound and 4-aminophenol.

Reaction Workflow: Schiff Base Synthesis

Schiff_Base_Synthesis Start 4-Chloro-2-oxo-2,3-dihydro- thiazole-5-carbaldehyde + 4-Aminophenol Reaction Ethanol, Glacial Acetic Acid (cat.) Reflux, 4-6h Start->Reaction Condensation Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization (Ethanol) Workup->Purification Product Final Schiff Base Product Purification->Product

Caption: Workflow for the synthesis of a thiazole-based Schiff base derivative.

Detailed Protocol: Synthesis of 4-Chloro-5-((4-hydroxyphenylimino)methyl)-2,3-dihydrothiazol-2-one
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.63 g (10 mmol) of this compound in 30 mL of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 1.09 g (10 mmol) of 4-aminophenol.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate using a Buchner funnel and wash with a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to obtain the pure Schiff base derivative.

  • Drying: Dry the purified product in a vacuum oven at 50 °C for 4 hours.

Characterization Data (Hypothetical)
Analysis Expected Results
Appearance Yellow crystalline solid
Yield 85%
Melting Point 210-212 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 10.1 (s, 1H, -OH), 8.5 (s, 1H, -CH=N-), 7.2 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 3.5 (s, 1H, -NH of thiazole)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 175.2 (C=O), 160.5 (C=N), 158.0 (Ar-C-OH), 145.0 (Ar-C), 122.5 (Ar-CH), 116.0 (Ar-CH), 118.0 (C-Cl), 110.0 (C-CHO)
Mass Spec (ESI-MS) m/z Calculated for C₁₀H₇ClN₂O₂S: 254.00. Found: 253.99 [M-H]⁻

PART 2: Synthesis of a Thiazole-Pyrazole Hybrid Derivative

Molecular hybridization, the combination of two or more pharmacophores in a single molecule, is a powerful strategy in drug discovery to develop compounds with enhanced activity and a broader spectrum.[5][8] Pyrazoline and pyrazole moieties are well-known for their diverse biological activities, including antimicrobial properties.[2][3][9] This protocol describes a two-step synthesis of a thiazole-pyrazole hybrid, starting with a Knoevenagel condensation followed by a cyclization reaction.

Reaction Workflow: Thiazole-Pyrazole Hybrid Synthesis

Pyrazole_Hybrid_Synthesis cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization to Pyrazole Start_K 4-Chloro-2-oxo-2,3-dihydro- thiazole-5-carbaldehyde + Malononitrile Reaction_K Ethanol, Piperidine (cat.) Stir at RT, 2h Start_K->Reaction_K Condensation Product_K Chalcone Intermediate Reaction_K->Product_K Start_C Chalcone Intermediate + Hydrazine Hydrate Reaction_C Ethanol, Glacial Acetic Acid (cat.) Reflux, 8h Start_C->Reaction_C Cyclization Product_C Final Pyrazole-Hybrid Product Reaction_C->Product_C

Caption: Two-step workflow for the synthesis of a thiazole-pyrazole hybrid derivative.

Detailed Protocol: Synthesis of 5-Amino-3-(4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)-1H-pyrazole-4-carbonitrile

Step 1: Knoevenagel Condensation to form 2-((4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)malononitrile

  • Reagent Preparation: In a 100 mL Erlenmeyer flask, dissolve 1.63 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 25 mL of ethanol.[10]

  • Catalyst Addition: Add 2-3 drops of piperidine as a catalyst. Piperidine, a weak base, facilitates the deprotonation of the active methylene compound (malononitrile).[10]

  • Reaction: Stir the mixture at room temperature for 2 hours. A precipitate will form as the reaction proceeds.

  • Work-up and Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the chalcone intermediate. This intermediate can be used in the next step without further purification.

Step 2: Cyclization to form the Pyrazole Hybrid

  • Reagent Preparation: In a 100 mL round-bottom flask with a reflux condenser, suspend the chalcone intermediate from Step 1 (approximately 10 mmol) in 40 mL of ethanol.

  • Addition of Hydrazine: Add 0.5 mL (10 mmol) of hydrazine hydrate to the suspension.

  • Catalyst Addition: Add a few drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from an ethanol/water mixture to yield the pure pyrazole-hybrid derivative.

  • Drying: Dry the purified product in a vacuum oven at 60 °C.

Characterization Data (Hypothetical)
Analysis Expected Results
Appearance Off-white to pale yellow powder
Yield 75%
Melting Point >250 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 12.5 (s, 1H, pyrazole-NH), 7.8 (s, 2H, -NH₂), 3.6 (s, 1H, thiazole-NH)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 175.0 (C=O), 160.0 (C-NH₂), 155.0 (pyrazole-C), 148.0 (pyrazole-C), 120.0 (C-Cl), 115.0 (C≡N), 108.0 (C-thiazole), 90.0 (pyrazole-C)
Mass Spec (ESI-MS) m/z Calculated for C₇H₄ClN₅OS: 244.98. Found: 245.99 [M+H]⁺

PART 3: Antimicrobial Activity Screening

The evaluation of the antimicrobial activity of the newly synthesized compounds is a critical step in the drug discovery process. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters to quantify the efficacy of an antimicrobial agent.[11][12][13]

Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Screening Start Synthesized Thiazole Derivatives MIC_Assay Broth Microdilution Assay (Serial Dilutions) Start->MIC_Assay Incubation Incubate with Bacterial/Fungal Culture (e.g., 37°C, 24h) MIC_Assay->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination MBC_Assay Plate on Agar from Clear Wells MIC_Determination->MBC_Assay MBC_Incubation Incubate Agar Plates (e.g., 37°C, 24h) MBC_Assay->MBC_Incubation MBC_Determination Determine MBC (Lowest concentration with ≥99.9% killing) MBC_Incubation->MBC_Determination

Caption: Workflow for determining MIC and MBC of synthesized thiazole derivatives.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Stock Solutions: Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to each well.

  • Serial Dilutions: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol: Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: From the wells of the MIC assay that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate for bacteria or Sabouraud Dextrose Agar (SDA) plate for fungi.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Conclusion

This application note provides detailed and robust protocols for the synthesis and antimicrobial evaluation of novel thiazole derivatives from this compound. The synthetic strategies presented, focusing on the formation of Schiff bases and pyrazole hybrids, offer a versatile platform for generating a library of compounds for antimicrobial screening. By adhering to the principles of scientific integrity and providing a clear rationale for each experimental step, this guide empowers researchers to explore the vast potential of thiazole chemistry in the quest for new and effective antimicrobial agents.

References

  • Ahammed, M. et al. (2024). Synthesis and antimicrobial activity of thiazole Schiff base metal complexes. (Source details not fully available)
  • El-Sayed, W. A. et al. (2022). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents. Molecules. Available at: [Link]

  • Lemilemu, F. et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry. Available at: [Link]

  • Bondock, S. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available at: [Link]

  • Singh, P. et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • Radini, I. A. M. et al. (2020). Synthesis and Antimicrobial Evaluation of New Pyrazoline and Pyrazolinyl Thiazole Derivatives Bearing Tetrazolo[1,5-a]quinoline Moiety. Letters in Drug Design & Discovery.
  • Karabasannavar, S. et al. (2017). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro Cytotoxicity and DNA Cleavage Studies. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Shirai, M. et al. (2013). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Journal of Basic and Applied Research in Biomedicine.
  • Saleh Abdulghani, S., & Khalaf Rasheed, M. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science. Available at: [Link]

  • Desai, N. C. et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Kaur, R. et al. (2022). Insight into the therapeutic potential of pyrazole-thiazole hybrids: A comprehensive review. European Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F. et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

  • Wiegand, I. et al. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of Visualized Experiments. Available at: [Link]

  • ***. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • Bhandari, S. et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Dawood, K. M. et al. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega. Available at: [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

  • Rani, P. et al. (2020). Synthesis of pyrazole-thiazole hybrids. (Source details not fully available)
  • ***. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr.... protocols.io. Available at: [Link]

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  • Adams, R. (2011). The Knoevenagel Condensation. Organic Reactions.
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  • Knoevenagel, E. (1898). Ueber eine neue Darstellungsweise der Glutarsäure. Berichte der deutschen chemischen Gesellschaft.
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Sources

Application Notes and Protocols: The Synthesis and Utility of Schiff Bases from 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a cornerstone pharmacophore in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a vast array of pharmacological activities.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents, including antibacterial, antifungal, anti-inflammatory, and anticancer drugs.[2][3] When the thiazole nucleus is functionalized with a reactive aldehyde group, it becomes a versatile building block for creating extensive compound libraries.

One of the most fundamental and high-yielding reactions involving aldehydes is the condensation with primary amines to form Schiff bases (or imines). This reaction creates a carbon-nitrogen double bond (azomethine group), which is itself a pharmacologically significant moiety.[4] The resulting thiazole-derived Schiff bases are of significant interest to researchers in drug development due to their demonstrated potential across a spectrum of biological targets.[5][6] These compounds and their metal complexes have shown promise as potent antibacterial, antifungal, and anticancer agents.[5]

This document provides a detailed guide to the reaction of a specific, highly functionalized heterocyclic aldehyde, 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde , with primary amines. While direct literature on the synthesis and reactivity of this exact aldehyde (CAS 55359-96-1) is sparse, this guide extrapolates from established chemical principles and protocols for analogous thiazole systems to provide a robust framework for researchers. We will cover the preparation of the starting aldehyde, a detailed protocol for Schiff base synthesis, methods for characterization, and critical safety considerations.

PART I: Synthesis of Starting Material: this compound

Proposed Synthetic Pathway:

The synthesis could likely proceed from a suitable 2-aminothiazole precursor, followed by diazotization and Sandmeyer-type chlorination at the 4-position, hydrolysis of the amino group to the oxo-group, and finally, formylation at the 5-position. A more direct approach might involve the cyclization of a precursor already containing the necessary functionalities. For instance, a plausible route could be the oxidation of the corresponding 5-hydroxymethyl derivative.

PART II: Reaction with Primary Amines - Formation of Thiazole Schiff Bases

Chemical Principle and Mechanism

The core reaction is the nucleophilic addition of a primary amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine.

dot digraph "Schiff_Base_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Reactants Thiazole [label=<

4-Chloro-2-oxo-2,3-dihydro-thiazole-5-carbaldehyde

];

Amine [label=<

R-NH₂ Primary Amine

];

// Intermediates Intermediate1 [label="Hemiaminal\nIntermediate"]; Intermediate2 [label="Protonated Hemiaminal"];

// Product SchiffBase [label=<

Thiazole Schiff Base

];

// Edges Thiazole -> Intermediate1 [label="+ R-NH₂"]; Intermediate1 -> Thiazole [label="- R-NH₂ (reversible)"]; Intermediate1 -> Intermediate2 [label="+ H⁺"]; Intermediate2 -> SchiffBase [label="- H₂O, -H⁺"]; } Caption: General mechanism for acid-catalyzed Schiff base formation.

Experimental Protocol: Representative Synthesis

This protocol describes a general method for the condensation reaction. It is based on common procedures for synthesizing Schiff bases from heterocyclic aldehydes and may require optimization for specific primary amine substrates.[7]

Materials & Equipment:

  • This compound

  • Primary amine of choice (e.g., aniline, 4-fluoroaniline, etc.)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid (optional, catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of absolute ethanol (e.g., 10-20 mL per mmol of aldehyde).

  • Amine Addition: To this stirring solution, add 1.0 to 1.1 equivalents of the selected primary amine.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The reaction progress should be monitored by TLC.

  • Work-up and Isolation:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • In many cases, the Schiff base product will precipitate out of the solution upon cooling.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude solid or oil can then be purified.

  • Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure Schiff base.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification dissolve Dissolve Aldehyde in Ethanol add_amine Add Primary Amine (1.0-1.1 eq) dissolve->add_amine add_catalyst Add Acetic Acid (2-3 drops, optional) add_amine->add_catalyst reflux Heat to Reflux (2-6 hours) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool filter Filter Precipitate cool->filter concentrate Concentrate in vacuo cool->concentrate recrystallize Recrystallize from suitable solvent filter->recrystallize concentrate->recrystallize characterize Characterize Product recrystallize->characterize

PART III: Characterization of Products

The successful formation of the Schiff base can be confirmed using standard spectroscopic techniques.

TechniqueExpected ObservationRationale
FT-IR Disappearance of the C=O stretch (aldehyde, ~1680-1700 cm⁻¹) and N-H stretches (primary amine, ~3300-3500 cm⁻¹). Appearance of a new C=N stretch (imine, ~1600-1650 cm⁻¹).Confirms the condensation of the aldehyde and amine to form the azomethine group.[5]
¹H NMR Disappearance of the aldehyde proton signal (-CHO, ~9-10 ppm) and the amine protons (-NH₂, broad signal). Appearance of a new imine proton signal (-CH=N-, ~8.0-8.6 ppm).[8]Provides definitive evidence of the formation of the C=N double bond and consumption of starting materials.
¹³C NMR Disappearance of the aldehyde carbonyl carbon (~180-190 ppm). Appearance of a new imine carbon (-C=N-, ~150-165 ppm).Confirms the structural change at the key reactive carbon center.
Mass Spec The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the expected Schiff base product.Confirms the molecular formula of the synthesized compound.

PART IV: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar compounds, such as 2-chlorothiazole-5-carbaldehyde and 2,4-dichlorothiazole-5-carboxaldehyde, suggest that significant precautions must be taken.[8][9]

Hazard Profile (Inferred):

  • Acute Toxicity: Likely to be toxic or harmful if swallowed.[8][9]

  • Skin Irritation: Expected to cause skin irritation.[9]

  • Eye Irritation: Expected to cause serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

PART V: Applications and Future Outlook

The Schiff bases synthesized from this compound represent a class of compounds with high potential for drug discovery and development. The presence of the thiazole ring, the azomethine linker, and the reactive chlorine atom provides multiple points for interaction with biological targets and for further chemical modification.

Potential Therapeutic Areas:

  • Antimicrobial Agents: Thiazole-based Schiff bases are widely investigated for their antibacterial and antifungal properties.[2] The synthesized compounds should be screened against a panel of clinically relevant bacterial and fungal strains.

  • Anticancer Agents: Many heterocyclic Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[5]

  • Anti-inflammatory and Analgesic Activity: The thiazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that these new derivatives may also possess anti-inflammatory properties.[6]

Researchers are encouraged to use the protocols and information herein as a starting point for exploring the rich chemistry and biology of this compound class. Systematic variation of the primary amine component will allow for the rapid generation of a diverse chemical library, which can be invaluable for structure-activity relationship (SAR) studies and the identification of novel therapeutic leads.

References

Sources

Application Notes and Protocols for Condensation Reactions of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Heterocyclic Scaffolds

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The strategic functionalization of the thiazole ring allows for the generation of diverse chemical entities with fine-tuned therapeutic potential.

This guide focuses on the Knoevenagel condensation reaction of a highly versatile, yet underexplored, thiazole derivative: 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde. This molecule possesses three key reactive sites: the electrophilic aldehyde, the electron-deficient C4 position, and the enolizable oxo group, making it a powerful precursor for the synthesis of a variety of complex heterocyclic systems.

The Knoevenagel condensation, a variant of the aldol condensation, involves the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[5][6] This reaction is a fundamental tool for carbon-carbon bond formation and is instrumental in the synthesis of α,β-unsaturated compounds and their subsequent cyclization products.[7] By reacting this compound with a range of active methylene compounds, researchers can access novel fused heterocyclic systems, such as pyrano[2,3-d]thiazoles, which are known for their diverse biological activities.

These application notes provide a comprehensive overview of the synthetic strategies, detailed experimental protocols, and mechanistic insights for the condensation reactions of this compound with various active methylene compounds. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring reproducibility and success in the hands of researchers in drug discovery and organic synthesis.

Mechanistic Insights: The Knoevenagel Condensation Pathway

The Knoevenagel condensation of this compound with an active methylene compound (AMC) proceeds through a well-established, base-catalyzed mechanism.[1][8] The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or triethylamine, to generate a resonance-stabilized carbanion (enolate). This is followed by the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the thiazole aldehyde. The resulting alkoxide intermediate is then protonated to yield a β-hydroxy adduct, which subsequently undergoes dehydration to afford the final α,β-unsaturated product.

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation & Dehydration AMC Active Methylene Compound (Z-CH2-Z') Enolate Resonance-Stabilized Carbanion (Enolate) AMC->Enolate Deprotonation Base Base (B:) Base->Enolate Aldehyde 4-Chloro-2-oxo-2,3-dihydro- thiazole-5-carbaldehyde Alkoxide Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack Aldehyde->Alkoxide Adduct β-Hydroxy Adduct Alkoxide->Adduct Protonation (from BH+) Product α,β-Unsaturated Product Adduct->Product Dehydration (-H2O)

Caption: Generalized mechanism of the Knoevenagel condensation.

The reactivity of the this compound is significantly influenced by the electronic properties of the thiazole ring. The electron-withdrawing nature of the chloro group at the C4 position and the oxo group at the C2 position enhances the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity often allows the condensation to proceed under mild conditions with high efficiency.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the condensation of this compound with representative active methylene compounds.

Protocol 1: Synthesis of 2-((4-Chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)malononitrile

Objective: To synthesize the Knoevenagel condensation product of this compound and malononitrile.

Materials:

  • This compound (1.0 mmol, 163.58 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus (silica gel plates, developing chamber)

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and ethanol (10 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add malononitrile (1.1 mmol) to the solution, followed by a catalytic amount of piperidine (10 µL).

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC (eluent: ethyl acetate/hexane, 1:1).

  • Upon completion of the reaction (disappearance of the starting aldehyde spot on TLC), a precipitate will form.

  • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 5 mL) and then with distilled water (2 x 10 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Characterization:

  • Appearance: Pale yellow solid

  • Expected Yield: 85-95%

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.20 (s, 1H, =CH), 12.5 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.0 (C=O), 150.0 (C=CH), 145.0 (C4-Cl), 118.0 (C5), 115.0 (CN), 114.5 (CN), 80.0 (C=CH).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H), 2220 (C≡N), 1680 (C=O), 1600 (C=C).

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)acrylate

Objective: To synthesize the Knoevenagel condensation product of this compound and ethyl cyanoacetate.

Materials:

  • This compound (1.0 mmol, 163.58 mg)

  • Ethyl cyanoacetate (1.1 mmol, 124.4 mg, 0.117 mL)

  • Triethylamine (catalytic amount, ~0.2 mmol, 28 µL)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ethanol

  • Distilled water

  • Standard laboratory glassware

  • TLC apparatus

  • Filtration apparatus

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).

  • Add ethyl cyanoacetate (1.1 mmol) to the solution, followed by triethylamine (0.2 mmol).

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:2).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL) with stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 10 mL) and dry it under vacuum.

Characterization:

  • Appearance: Off-white to pale yellow solid

  • Expected Yield: 80-90%

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, =CH), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 12.4 (br s, 1H, NH).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.0 (C=O, thiazole), 165.0 (C=O, ester), 152.0 (C=CH), 145.5 (C4-Cl), 117.5 (C5), 116.0 (CN), 95.0 (C=CH), 62.0 (OCH₂), 14.0 (CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (N-H), 2225 (C≡N), 1720 (C=O, ester), 1685 (C=O, thiazole), 1610 (C=C).

Data Summary

The following table summarizes the expected outcomes for the condensation of this compound with various active methylene compounds based on established Knoevenagel condensation principles.

Active Methylene CompoundCatalystSolventReaction Time (h)Expected Yield (%)Product Structure
MalononitrilePiperidineEthanol2-485-952-((4-Chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)malononitrile
Ethyl CyanoacetateTriethylamineDMF4-680-90Ethyl 2-cyano-3-(4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)acrylate
Diethyl MalonatePiperidineEthanol6-870-80Diethyl 2-((4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)malonate
Ethyl AcetoacetatePiperidineEthanol5-775-85Ethyl 2-acetyl-3-(4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)acrylate

Workflow and Logical Relationships

The experimental workflow for the synthesis and subsequent analysis of the target compounds can be visualized as follows:

Workflow cluster_synthesis Synthesis cluster_analysis Analysis start Reactants: This compound + Active Methylene Compound reaction Knoevenagel Condensation (Base Catalyst, Solvent) start->reaction workup Work-up & Purification (Precipitation, Filtration, Washing) reaction->workup product Isolated Product workup->product tlc TLC Monitoring product->tlc Purity Check nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Group Analysis ms Mass Spectrometry product->ms Molecular Weight Confirmation yield Yield Calculation product->yield Quantitative Assessment

Caption: Experimental workflow for the synthesis and analysis.

Applications in Drug Discovery and Further Synthesis

The α,β-unsaturated products obtained from these condensation reactions are not only interesting for their potential biological activities but also serve as versatile intermediates for further synthetic transformations. The presence of multiple functional groups (nitrile, ester, chloro) and the reactive double bond opens up a plethora of possibilities for constructing more complex molecular architectures.

For instance, the Knoevenagel adducts can undergo Michael addition reactions with various nucleophiles, leading to the synthesis of highly substituted thiazole derivatives. Furthermore, intramolecular cyclization reactions can be designed to construct fused heterocyclic systems, such as pyrano[2,3-d]thiazoles, which have shown promise as anticancer and antimicrobial agents. The chloro group at the C4 position can also be a handle for further functionalization through nucleophilic substitution reactions.

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds represents a robust and efficient strategy for the synthesis of novel and diverse thiazole derivatives. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and organic synthesis to explore the rich chemical space accessible from this versatile building block. The resulting compounds hold significant potential as scaffolds for the development of new therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. [Link]

  • Fabad J Pharm Sci. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Taylor & Francis Online. (2021). Part –IV: Utilities of active methylene compounds and heterocycles bearing active methyl or having an active methine in the synthesis of triazoles, pyridazines, triazines and diazepines. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • Fabad J Pharm Sci. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. [Link]

  • World Journal of Pharmaceutical Research. (2020). A review on thiazole based compounds & it's pharmacological activities. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Slideshare. (n.d.). Active methylene compounds. [Link]

  • ResearchGate. (2025). Knoevenagel condensation reaction and its mechanism. [Link]

  • ResearchGate. (2018). (PDF) REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (2025). A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Chemistry LibreTexts. (2025). 25.18: Condensation Reactions. [Link]

  • YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • PMC - NIH. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. [Link]

  • PMC - NIH. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Link]

  • To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis, Reactions And Biological Applications. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Substituted Thiazole-5-carbaldehydes via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of the Thiazole-5-carbaldehyde Scaffold

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged structure" in medicinal chemistry and drug development.[1] This five-membered aromatic heterocycle, containing sulfur and nitrogen, is a key pharmacophore in a multitude of therapeutic agents, exhibiting a vast spectrum of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The introduction of a carbaldehyde (formyl) group at the C5 position transforms the thiazole core into a highly versatile synthetic intermediate.[5][6] This aldehyde functionality serves as a crucial chemical handle for diversification, allowing for the construction of complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations, thereby enabling extensive structure-activity relationship (SAR) studies.

While numerous methods exist for thiazole synthesis, the Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method due to its operational simplicity, use of readily available starting materials, and generally high yields.[1][7][8][9] This guide provides researchers, scientists, and drug development professionals with a detailed examination of the strategic application of the Hantzsch synthesis for the preparation of substituted thiazole-5-carbaldehydes, focusing on mechanistic insights, detailed experimental protocols, and practical troubleshooting.

II. The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The classical Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide (or thiourea).[8][10][11][12] The reaction proceeds through a well-established multi-step mechanism that culminates in the formation of a stable, aromatic thiazole ring.[9][11][13]

The core mechanism involves three key stages:

  • Nucleophilic Attack (S-Alkylation): The reaction initiates with a nucleophilic attack by the highly nucleophilic sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone. This proceeds via a classic SN2 pathway, displacing the halide and forming an isothioamide intermediate.[7][11][13]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms the five-membered heterocyclic ring.[7][14]

  • Dehydration/Aromatization: The resulting cyclic intermediate, a hydroxythiazoline, readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable aromatic thiazole ring.[11][13]

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

III. Strategic Pathways to Thiazole-5-carbaldehydes

Direct synthesis of a thiazole-5-carbaldehyde using the Hantzsch reaction would require an α-halo-β-ketoaldehyde as the starting material, which is often unstable and not commercially available. Therefore, a more practical and authoritative approach involves a two-step strategy: (1) formation of a substituted thiazole ring using the Hantzsch synthesis, followed by (2) introduction or unmasking of the C5-aldehyde functionality.

Strategy A: Hantzsch Synthesis Followed by Vilsmeier-Haack Formylation

This is the most prevalent and versatile strategy. It involves synthesizing a thiazole, typically substituted at the 2- and 4-positions, and then introducing the formyl group at the electron-rich C5 position via an electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the premier method for this transformation.[5][15]

The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[5][16] This potent electrophile attacks the C5 position of the thiazole ring, and subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[16]

Strategy B: Hantzsch Synthesis of a Precursor and Subsequent Oxidation

An alternative strategy involves incorporating a C5 substituent during the Hantzsch synthesis that can be readily oxidized to an aldehyde. A common precursor is a 5-(hydroxymethyl) group. For example, the reaction of a thioamide with 1-chloro-3-hydroxyacetone would yield a 4-(hydroxymethyl)thiazole. This alcohol can then be oxidized to the corresponding carbaldehyde using a variety of standard oxidizing agents (e.g., PCC, TEMPO/NaOCl).[17][18]

IV. Detailed Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole-5-carbaldehyde via Strategy A

This protocol details a representative two-step synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole

This procedure is adapted from established methods for synthesizing 2-aminothiazoles.[19]

Materials and Equipment:

  • Thiourea (CH₄N₂S)

  • Chloroacetone (C₃H₅ClO), stabilized

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 20%)

  • Diethyl ether

  • Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol (approx. 2 mL per gram of thiourea).

  • Addition of α-Haloketone: Begin stirring the solution. Slowly add chloroacetone (1.0 eq) dropwise from the dropping funnel over 30 minutes.[19] The reaction is exothermic, and the temperature will rise; the thiourea will dissolve as the reaction proceeds.

  • Reflux: After the addition is complete, heat the resulting yellow solution to reflux using a heating mantle and maintain reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After 2 hours, remove the heat source and allow the mixture to cool to room temperature. Once cool, carefully add 20% sodium hydroxide solution while stirring until the solution is basic (pH > 10). This step neutralizes the hydrohalide salt of the product, causing the free base to separate as an oil.[13][19]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[19]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-4-methylthiazole, which can be purified by distillation or used directly in the next step.

Step 2: Vilsmeier-Haack Formylation of 2-Amino-4-methylthiazole

This procedure formylates the C5 position of the pre-formed thiazole ring.

Materials and Equipment:

  • 2-Amino-4-methylthiazole (from Step 1)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Sodium acetate or Sodium carbonate solution, saturated

  • Ethyl acetate

  • Round-bottom flask with dropping funnel, nitrogen inlet, and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask under a nitrogen atmosphere, place anhydrous DMF (3.0 eq) and cool it to 0°C in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Addition of Thiazole: Dissolve 2-amino-4-methylthiazole (1.0 eq) in anhydrous DCM and add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45°C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching and Workup: Cool the reaction mixture back down to 0°C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by a saturated solution of sodium acetate or sodium carbonate until the mixture is neutralized (pH 7-8). This step hydrolyzes the intermediate and must be done with caution as it is highly exothermic.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-amino-4-methylthiazole-5-carbaldehyde.

V. Data Presentation: Representative Reaction Parameters

The efficiency of the Hantzsch synthesis can vary based on the specific substrates and conditions used. Modern variations often employ greener methods to improve yields and reduce reaction times.[2][20]

R¹ in ThioamideR² in α-HaloketoneConditionsTime (h)Yield (%)Reference
-NH₂ (Thiourea)-CH₃ (Chloroacetone)Ethanol, Reflux270-75[19]
-NH₂ (Thiourea)-Ph (2-Bromoacetophenone)Methanol, 100°C0.5>90[7]
Various ArylVarious ArylEtOH/Water, 65°C2-479-90[21]
Various ArylVarious ArylEtOH/Water, Ultrasonic0.5-185-92[21]
-NH₂ (Thiourea)-Ph (2-Bromoacetophenone)Solvent-free, Grinding<0.2>90[22][23]

VI. Troubleshooting and Optimization

Despite its reliability, challenges can arise during the Hantzsch synthesis. A logical approach to troubleshooting is essential for optimizing reaction outcomes.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Hantzsch Synthesis Start Low Yield or Impure Product Purity Check Purity of Starting Materials (α-haloketone, thioamide) Start->Purity Stoichiometry Adjust Stoichiometry? (e.g., slight excess of thioamide) Purity->Stoichiometry Pure Success Improved Outcome Purity->Success Impure -> Purify Conditions Optimize Reaction Conditions? Stoichiometry->Conditions Optimized Stoichiometry->Success Adjust -> Re-run Purification Review Purification Method Conditions->Purification Optimized Solvent Use Anhydrous Solvent? Conditions->Solvent Temp Adjust Temperature? (Lower to reduce byproducts) Conditions->Temp pH Control pH during workup/reaction? Conditions->pH Recrystallize Recrystallization Purification->Recrystallize Chromatography Column Chromatography Purification->Chromatography AcidBase Acid-Base Extraction Purification->AcidBase Solvent->Success Adjust -> Re-run Temp->Success Adjust -> Re-run pH->Success Adjust -> Re-run Recrystallize->Success Implement Chromatography->Success Implement AcidBase->Success Implement

Sources

Application Notes and Protocols for the Synthesis of Bio-active Schiff Bases from 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of novel Schiff bases derived from 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde. The protocols detailed herein are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the synthesis of a promising class of compounds with potential therapeutic applications. The thiazole nucleus is a cornerstone in the development of various commercial drugs, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Schiff bases derived from thiazole moieties have also demonstrated significant biological potential, acting as antibacterial and antifungal agents.[2][3][4]

Overview and Significance

The synthesis of Schiff bases from this compound offers a strategic approach to novel compound discovery. The thiazole core provides a versatile scaffold, and the introduction of various functionalities through the formation of an azomethine linkage allows for the systematic exploration of structure-activity relationships (SAR). The resulting Schiff bases are of significant interest for their potential as antimicrobial and antifungal agents.

This guide is structured to provide a logical workflow, from the synthesis of the key starting material to the preparation of the final Schiff base derivatives and their subsequent characterization.

Synthesis of the Starting Material: this compound

A critical step in this synthetic pathway is the preparation of the key intermediate, this compound. A plausible and effective method for the formylation of the 2-oxo-2,3-dihydrothiazole precursor is the Vilsmeier-Haack reaction.[2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich heterocyclic ring.

Proposed Reaction Scheme: Vilsmeier-Haack Formylation

G start 2-Oxo-2,3-dihydrothiazole reagents 1. POCl₃, DMF (Vilsmeier Reagent) 2. Hydrolysis start->reagents product This compound reagents->product caption Vilsmeier-Haack formylation of the precursor.

Caption: Proposed Vilsmeier-Haack formylation of the precursor.

Detailed Experimental Protocol (Hypothetical)

Safety Precaution: The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Oxo-2,3-dihydrothiazole101.13(To be determined)(To be determined)
Phosphorus oxychloride (POCl₃)153.33(To be determined)(To be determined)
N,N-Dimethylformamide (DMF)73.09(To be determined)(To be determined)
Dichloromethane (DCM)84.93(To be determined)-
Saturated Sodium Bicarbonate Solution-As needed-
Deionized Water18.02As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture for 30 minutes at 0-5 °C to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the 2-oxo-2,3-dihydrothiazole precursor in a suitable solvent such as dichloromethane (DCM). Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The product may precipitate out of the solution or can be extracted with an organic solvent like dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Synthesis of Schiff Bases

The synthesized this compound can be readily condensed with a variety of primary amines to yield the corresponding Schiff bases. The choice of the primary amine is crucial as it will determine the final properties and potential biological activity of the synthesized compound. This protocol provides a general procedure that can be adapted for different primary amines.

General Reaction Scheme

G aldehyde This compound amine Primary Amine (R-NH₂) aldehyde->amine catalyst Ethanol, Reflux (Optional: Acetic Acid) amine->catalyst product Schiff Base catalyst->product caption General synthesis of Schiff bases.

Caption: General synthesis of Schiff bases.

Recommended Primary Amines for Synthesis

The following classes of primary amines are recommended for synthesizing Schiff bases with potential biological activity:

  • Substituted Anilines: Aniline and its derivatives are readily available and can be used to introduce a variety of functional groups to the final molecule.

  • Aminophenols: The hydroxyl group of aminophenols can provide an additional site for hydrogen bonding, which may enhance biological activity.

  • Sulfanilamides: Incorporating a sulfonamide moiety is a well-established strategy in drug design, known for its antibacterial properties.[5]

Detailed Experimental Protocol

Safety Precautions: Handle all chemicals with care, wearing appropriate PPE. Some anilines and their derivatives are toxic and should be handled in a fume hood.

Materials:

Reagent/SolventMolar Mass ( g/mol )Example Quantity (for Aniline)Moles
This compound(To be calculated)1.0 eq(To be calculated)
Aniline93.131.0 eq(To be calculated)
Ethanol (Absolute)46.0720 mL-
Glacial Acetic Acid (optional catalyst)60.052-3 drops-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Amine: To this solution, add the primary amine (e.g., aniline, 1.0 eq). If desired, add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-6 hours. Monitor the progress of the reaction by TLC.

  • Isolation and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

Characterization of Synthesized Schiff Bases

The identity and purity of the synthesized Schiff bases must be confirmed through various spectroscopic techniques.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the imine (C=N) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the aldehyde C=O stretching band (around 1680-1700 cm⁻¹) from the starting material and the N-H stretching bands of the primary amine also indicates the successful formation of the product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine group is confirmed by the appearance of a singlet peak for the imine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 10.0 ppm.[6]

    • ¹³C NMR: The carbon of the imine group will show a characteristic signal in the range of δ 145-165 ppm.[6]

  • Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which will show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Incomplete reaction.Increase the reaction time or temperature. Consider adding a catalytic amount of a stronger acid (e.g., a drop of concentrated sulfuric acid).
Decomposition of starting materials.Ensure the reaction temperature is not too high. Use fresh, high-purity reagents.
Formation of multiple products Side reactions.Optimize the reaction conditions (temperature, catalyst). Purify the starting materials before use.
Difficulty in product isolation Product is soluble in the reaction solvent.Remove the solvent under reduced pressure and attempt to crystallize the product from a different solvent system.
Product is an oil.Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If unsuccessful, purify by column chromatography.

Potential Applications and Future Directions

The synthesized Schiff bases are promising candidates for further investigation as antimicrobial and antifungal agents.[2][3][4] Future work should involve the screening of these compounds against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). Further structural modifications can be made to optimize the biological activity based on the initial screening results.

References

  • Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. RSC Publishing. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Available at: [Link]

  • A Novel Thiazolyl Schiff Base: Antibacterial and Antifungal Effects and In Vitro Oxidative Stress Modulation on Human Endothelial Cells. National Institutes of Health. Available at: [Link]

  • Schiff Bases of Thiazole as Antibacterial and Antifungal Agents. ResearchGate. Available at: [Link]

  • Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment. National Institutes of Health. Available at: [Link]

Sources

The Versatile Synthon: Application Notes for 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The thiazole nucleus is a cornerstone of medicinal chemistry, embedded in a multitude of clinically approved drugs and bioactive compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[1][2] This application note focuses on a highly functionalized and reactive building block, 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde . While direct literature on this specific molecule is sparse, its structural motifs suggest significant potential as a versatile intermediate for the synthesis of novel therapeutic agents.

This guide provides a scientifically grounded perspective on the plausible synthesis and strategic applications of this compound. The protocols and insights presented are derived from established chemical principles and reactions of analogous structures, offering a robust framework for researchers, scientists, and drug development professionals to explore its utility in their programs.

The Strategic Value of this compound

The title compound is a trifunctionalized heterocyclic system, presenting three key points for chemical diversification:

  • An Aldehyde Group: A versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

  • A Vinyl Chloride Moiety: A reactive site for nucleophilic substitution and cross-coupling reactions.

  • A Thiazolone Core: A key pharmacophore known to interact with various biological targets.

This unique combination allows for the rapid construction of complex molecular architectures, making it an attractive starting point for the development of compound libraries for high-throughput screening.

Plausible Synthetic Routes

Given the absence of a directly published synthesis for this compound, we propose a logical and experimentally viable synthetic strategy based on well-established heterocyclic chemistry reactions. The proposed pathway involves the construction of the thiazolone ring followed by functionalization.

Proposed Synthesis Pathway

A plausible approach to the target compound could involve a multi-step sequence starting from simple precursors, potentially culminating in a Vilsmeier-Haack formylation.

Synthetic Pathway A Thiourea C 2-Oxo-thiazolidin-4-one A->C Hantzsch-type Condensation B Ethyl Chloroacetate B->C E This compound C->E Vilsmeier-Haack Formylation D Vilsmeier Reagent (POCl3/DMF) D->E

Caption: Plausible synthetic pathway to the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation of a 2-Oxo-thiazolidin-4-one Precursor

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.[4][5][6][7]

Principle: The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic or heteroaromatic ring. The 2-oxo-thiazolidin-4-one is sufficiently electron-rich to undergo this electrophilic substitution, which also results in chlorination at the 4-position.

Step-by-Step Protocol:

  • Reagent Preparation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 2-oxo-thiazolidin-4-one precursor (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The formation of the product can be confirmed by ¹H NMR (appearance of an aldehyde proton signal around 9-10 ppm) and Mass Spectrometry (matching the expected molecular weight of 163.58 g/mol ).

Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The aldehyde functionality of this compound is a key handle for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful reaction for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[8][9][10][11][12] This reaction can be used to introduce a variety of functional groups and build molecular complexity.

Knoevenagel Condensation A 4-Chloro-2-oxo-2,3-dihydro- thiazole-5-carbaldehyde C α,β-Unsaturated Thiazole Derivative A->C B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->C Catalyst Base Catalyst (e.g., Piperidine, Et3N) Catalyst->C

Caption: Knoevenagel condensation workflow.

Protocol: Synthesis of a Thiazolyl-methylene Malononitrile Derivative

  • Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol, add malononitrile (1.1 eq.).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The product often precipitates out of the solution.

  • Isolation: Filter the solid product, wash with cold ethanol, and dry under vacuum.

Significance: The resulting α,β-unsaturated system is a Michael acceptor and a precursor for the synthesis of various heterocyclic systems with potential anticancer and antimicrobial activities.[9]

Synthesis of Kinase Inhibitor Scaffolds

Many kinase inhibitors feature a heterocyclic core that can be accessed from functionalized aldehydes. The 2-aminothiazole moiety is a well-known scaffold in the design of kinase inhibitors.[13][14][15][16]

Workflow for Potential Kinase Inhibitor Synthesis:

Kinase Inhibitor Synthesis Start 4-Chloro-2-oxo-2,3-dihydro- thiazole-5-carbaldehyde Step1 Reductive Amination (e.g., with an amine and NaBH(OAc)3) Start->Step1 Intermediate1 Amine Intermediate Step1->Intermediate1 Step2 Suzuki or Buchwald-Hartwig Cross-Coupling at C4-Cl Intermediate1->Step2 Final Potential Kinase Inhibitor Scaffold Step2->Final

Caption: Workflow for synthesizing potential kinase inhibitors.

Protocol Outline: Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 eq.) and a primary or secondary amine (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). Add a mild acid catalyst such as acetic acid.

  • Reduction: After stirring for 30 minutes, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in portions.

  • Reaction and Work-up: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water, and extract the product with an organic solvent.

  • Further Functionalization: The resulting amine can then be subjected to cross-coupling reactions at the C4-chloro position to introduce further diversity, a common strategy in the synthesis of kinase inhibitors.

Data Summary

Compound NameMolecular FormulaMolecular WeightKey Reactive Sites
This compoundC₄H₂ClNO₂S163.58 g/mol Aldehyde, Vinyl Chloride, Thiazolone

Conclusion

While this compound is not a widely documented compound, its inherent structural features make it a highly promising building block for medicinal chemistry. The protocols and strategies outlined in this application note, based on established and reliable chemical transformations, provide a solid foundation for its synthesis and derivatization. Its potential to serve as a scaffold for diverse classes of bioactive molecules, including kinase inhibitors, warrants further investigation and application in drug discovery programs.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5. Indian Journal of Chemistry. [Link]

  • Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Chemical and Pharmaceutical Bulletin. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem. [Link]

  • Recent Developments on Five-Component Reactions. Molecules. [Link]

  • Scheme 2 Knoevenagel condensation of 2,4-thiazolidinedione and aryl aldehydes. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Tropical Journal of Pharmaceutical Research. [Link]

  • Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure. [Link]

  • The preparation method of 2-thiazole carboxaldehyde compounds.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. ResearchGate. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize this reaction effectively.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common route to this intermediate is the Vilsmeier-Haack formylation of a suitable precursor, typically a 2,4-dioxothiazolidine derivative.[1] This reaction, while powerful, can be sensitive to various parameters, leading to challenges in yield, purity, and reproducibility. This technical support center provides a comprehensive guide to navigate these challenges.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of the desired this compound, or the reaction is not proceeding at all. What are the likely causes and how can I resolve this?

Potential Causes:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions.

  • Poor Quality Reagents: The purity of the starting material, POCl₃, and DMF is critical. Old or improperly stored DMF may contain dimethylamine, which can react with the Vilsmeier reagent.

  • Insufficient Reaction Temperature: While the formation of the Vilsmeier reagent is often performed at low temperatures, the subsequent formylation step may require heating to proceed at a reasonable rate.[2]

  • Sub-optimal Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is a critical parameter that can significantly impact the reaction outcome.

Suggested Solutions:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF, preferably from a freshly opened bottle or a properly stored container.

  • Verify Reagent Quality: Use high-purity reagents. If you suspect your DMF has degraded, it can be purified by standard laboratory procedures.

  • Optimize Reaction Temperature: After the initial formation of the Vilsmeier reagent at a controlled low temperature (e.g., 0-5 °C), and the addition of the substrate, try gradually increasing the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). A temperature range of 60-80 °C is often effective for formylation of heterocyclic compounds.[3]

  • Adjust Stoichiometry: Systematically vary the molar equivalents of POCl₃ and DMF relative to the starting material. A common starting point is to use a slight excess of the Vilsmeier reagent.

Issue 2: Formation of Multiple Byproducts

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure product. What are the potential side reactions, and how can I minimize them?

Potential Causes:

  • Over-chlorination: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures, leading to undesired chlorinated byproducts.[2]

  • Diformylation: In some cases, diformylation of the substrate can occur, leading to a more complex product mixture.

  • Rearrangement of the Product: The product, 4-chloro-5-formylthiazolin-2-one, has been reported to undergo rearrangement in the presence of nucleophiles.[1]

  • Incomplete Hydrolysis: The reaction proceeds through an iminium salt intermediate, which must be hydrolyzed during the work-up to yield the final aldehyde. Incomplete hydrolysis will result in impurities.

Suggested Solutions:

  • Control Reaction Temperature: Maintain the lowest effective temperature that allows the reaction to proceed to completion to minimize chlorination side reactions.

  • Careful Work-up: The aqueous work-up is crucial. The reaction mixture should be quenched by pouring it slowly into a mixture of ice and water with vigorous stirring to ensure efficient hydrolysis of the iminium salt and to control the exothermic reaction.

  • Optimize pH during Work-up: After quenching, the pH of the aqueous layer should be carefully adjusted. A basic quench is sometimes used to neutralize the acidic reaction mixture.

  • Purification Strategy: Column chromatography is often necessary to separate the desired product from byproducts. Experiment with different solvent systems (e.g., ethyl acetate/hexane) to achieve optimal separation.

Frequently Asked Questions (FAQs)

Q1: How do I properly prepare and handle the Vilsmeier reagent?

A1: The Vilsmeier reagent is typically prepared in situ by the slow addition of POCl₃ to anhydrous DMF with cooling (0-5 °C) under an inert atmosphere. It is a moisture-sensitive and corrosive reagent and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: What is the stability and recommended storage for this compound?

A2: Chlorinated aldehydes can be sensitive to light, air, and moisture. While specific stability data for this compound is not widely available, it is recommended to store the purified product in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a refrigerator or freezer to minimize degradation.[4] For long-term storage, amber vials are recommended to protect from light.

Q3: Can I use other formylating agents for this reaction?

A3: While the Vilsmeier-Haack reaction using POCl₃ and DMF is the most common method, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[5] However, these may require different reaction conditions and optimization.

Q4: What are the key safety precautions for this synthesis?

A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should always be conducted in a well-ventilated fume hood. The quenching step is highly exothermic and must be performed with caution by adding the reaction mixture to ice water slowly. Always wear appropriate PPE.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on the general principles of the Vilsmeier-Haack reaction on similar substrates. Optimization may be required.

Materials:

  • 2,4-Thiazolidinedione

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2,4-Thiazolidinedione (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by TLC. Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Data Presentation

ParameterRecommended ConditionRange for Optimization
Substrate:DMF:POCl₃ Ratio 1 : 3 : 1.21 : 2-4 : 1.1-1.5
Vilsmeier Reagent Formation Temp. 0 °C0-5 °C
Reaction Temperature 60-70 °CRoom Temp - 80 °C
Reaction Time 2-4 hours1-8 hours
Work-up Quench in ice, neutralize with NaHCO₃Quench in ice, adjust pH with other bases

Visualizations

Reaction Mechanism

G DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier Reaction POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Substrate 2,4-Thiazolidinedione Substrate->Intermediate Electrophilic Attack Product 4-Chloro-2-oxo-2,3-dihydrothiazole- 5-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: Vilsmeier-Haack reaction mechanism.

Troubleshooting Workflow

G Start Low/No Product Yield CheckReagents Check Reagent Quality (Anhydrous, Purity) Start->CheckReagents CheckTemp Optimize Reaction Temperature CheckReagents->CheckTemp Reagents OK Success Improved Yield CheckReagents->Success Reagents were the issue CheckStoich Adjust Stoichiometry CheckTemp->CheckStoich Temp OK CheckTemp->Success Temp was the issue CheckStoich->Success Stoichiometry was the issue Byproducts Multiple Byproducts ControlTemp Lower Reaction Temperature Byproducts->ControlTemp Workup Optimize Work-up (Quenching, pH) ControlTemp->Workup Temp OK PureProduct Pure Product ControlTemp->PureProduct Temp was the issue Purify Refine Purification (Chromatography) Workup->Purify Work-up OK Workup->PureProduct Work-up was the issue Purify->PureProduct Purification successful

Caption: Troubleshooting decision tree.

References

  • Reddit. Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). 2021. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • SpectraBase. 4-CHLORO-2-(1,2,3,4-TETRAHYDRO-ISOQUINOLINE-2-YL)-THIAZOLE-5-CARBALDEHYDE. Available from: [Link]

  • El-Mekabaty, A., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023;13(40):28245-28271. Available from: [Link]

  • BIOFOUNT. 4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde. Available from: [Link]

  • Google Patents. Preparation method of 3, 4-dichloro 5-cyanoisothiazole. CN109320472B.
  • Google Patents. Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. CA2483482A1.
  • PubChem. 2-Oxo-2,3-dihydrobenzo[d]thiazol-6-yl acetate. National Institutes of Health. Available from: [Link]

  • Masoudi, M., et al. Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Journal of Sulfur Chemistry. 2024. Available from: [Link]

  • Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2018;65(1):1-22. Available from: [Link]

  • Al-Ostoot, F. H., et al. Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA). Molecules. 2020;25(1):126. Available from: [Link]

  • ResearchGate. Synthesis of some new 4-oxo-thiazolidines, tetrazole and triazole derived from 2-SH-benzothiazole and antimicrobial screening of some synthesized. 2011. Available from: [Link]

  • Kolosov, M. A., et al. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry. 2018;157:1184-1229. Available from: [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Answering the needs of researchers in synthetic and medicinal chemistry, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde. As Senior Application Scientists, we have structured this guide to address the nuanced challenges of this specific synthesis, moving beyond basic protocols to explain the causal factors behind common experimental issues.

The target molecule, this compound, is a valuable heterocyclic building block. Its synthesis is most commonly achieved via a Vilsmeier-Haack formylation of a 4-chloro-2-oxo-2,3-dihydrothiazole precursor.[1] This reaction, while powerful, is sensitive to reaction conditions and can be prone to side reactions if not properly controlled.[2] This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is significantly low, and TLC analysis shows multiple unidentified spots along with unreacted starting material. What are the likely causes?

Answer: Low yields in this Vilsmeier-Haack reaction typically stem from three primary areas: incomplete formation of the Vilsmeier reagent, suboptimal reaction temperature, or moisture contamination.

  • Vilsmeier Reagent Formation: The active formylating agent, the chloroiminium salt known as the Vilsmeier reagent, is formed from the reaction of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] This formation is exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation. If POCl₃ is added too quickly or at a higher temperature, the reagent's concentration will be lower than expected, leading to incomplete conversion of your starting material.

  • Reaction Temperature: The electrophilicity of the Vilsmeier reagent is moderate.[4] Therefore, the formylation of the thiazole ring requires sufficient thermal energy. However, excessive heat can lead to decomposition of the product or the formation of polymeric side products.[5] The optimal temperature is substrate-dependent but typically ranges from ambient temperature to 60-80 °C.[2] A systematic approach, starting with a lower temperature and gradually increasing it while monitoring by TLC, is the most effective strategy.

  • Moisture Contamination: The Vilsmeier reagent and POCl₃ are both highly sensitive to moisture. Water will rapidly quench the reagent and hydrolyze POCl₃, rendering them inactive. Ensure that your DMF is anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

Question 2: I've successfully formed the product, but I'm observing a significant side product that is difficult to separate. What could this be?

Answer: The most probable side product arises from a secondary reaction with the Vilsmeier reagent or from the inherent reactivity of the starting material.

  • Diformylation: While less common on a single heterocyclic ring, if the reaction temperature is too high or the reaction time is excessively long, a second formylation could potentially occur, though this is unlikely given the electron-withdrawing nature of the newly introduced aldehyde group.

  • Reaction at the Nitrogen Atom: The N-H proton of the 2-oxo-thiazole ring is weakly acidic. Under strongly basic conditions (which are not typical for a standard Vilsmeier workup), deprotonation could occur. More relevant to this synthesis, the Vilsmeier reagent itself can sometimes react with N-H bonds, although its primary function is C-formylation.

  • Formation of N,N-dimethylformimidamide Derivatives: In syntheses involving related heterocyclic amines, the formation of amidine-type side products has been observed where the Vilsmeier reagent reacts with an amino group.[6] While the lactam nitrogen in your substrate is less nucleophilic, a related side reaction cannot be entirely ruled out, especially under harsh conditions.

To mitigate this, use a stoichiometric amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) and carefully control the reaction temperature.

Question 3: The aqueous workup of my reaction is problematic, resulting in an emulsion or a sticky, oily product instead of a clean precipitate. How can I improve this step?

Answer: The workup step involves hydrolyzing the intermediate iminium salt to the final aldehyde.[3] This is a critical phase where product loss or contamination can easily occur.

  • Controlled Hydrolysis: The iminium salt intermediate must be hydrolyzed to yield the aldehyde. This is typically done by pouring the reaction mixture onto crushed ice, often followed by neutralization with a base like sodium bicarbonate or sodium hydroxide solution.[7] Adding the reaction mixture too quickly to a small volume of water can generate excessive heat, leading to side product formation. A slow, controlled addition into a vigorously stirred ice/water mixture is crucial.

  • pH Adjustment: After initial hydrolysis, the pH of the aqueous layer should be carefully adjusted. The product may be soluble at very low or high pH. Adjusting the pH to near-neutral (6-7) often facilitates precipitation or allows for efficient extraction.

  • Solvent Choice for Extraction: If the product does not precipitate, it must be extracted. Dichloromethane or ethyl acetate are common choices.[8] If emulsions form, adding a saturated brine solution can help break them.

Frequently Asked Questions (FAQs)

  • Q1: What is the precise role of POCl₃ in this reaction?

    • A1: POCl₃ is an activating agent. It reacts with the oxygen atom of DMF to form a highly electrophilic intermediate, which then eliminates a dichlorophosphate species to generate the Vilsmeier reagent (the chloroiminium cation), the active electrophile for the formylation.[1][3]

  • Q2: Can I use other reagents instead of POCl₃ and DMF?

    • A2: Yes, other reagents can be used to generate Vilsmeier-type reagents. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃.[2] N-methylformanilide can be used instead of DMF.[3] However, the DMF/POCl₃ system is the most common, cost-effective, and generally efficient for this type of transformation.[1]

  • Q3: How can I effectively monitor the progress of the reaction?

    • A3: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation between your starting material and the more polar aldehyde product. The product can be visualized under UV light or by staining with an appropriate agent like potassium permanganate. For more quantitative analysis, HPLC can be used.[7]

  • Q4: My final product appears colored or impure after isolation. What are the best purification methods?

    • A4: Color impurities often arise from small amounts of polymeric byproducts. The primary methods for purification are recrystallization or column chromatography. For recrystallization, screen various solvents like ethanol, isopropanol, or mixtures such as dichloromethane/hexane. For column chromatography, silica gel is the standard stationary phase, with a gradient of ethyl acetate in hexane typically providing good separation.

Data & Workflow Visualization

Troubleshooting Summary Table
Observed IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Vilsmeier reagent (moisture contamination).[5] 2. Reaction temperature is too low.[2] 3. Impure starting materials.1. Use anhydrous DMF and conduct the reaction under an inert atmosphere. 2. Gradually increase the reaction temperature in increments of 10 °C. 3. Verify the purity of the thiazole starting material by NMR or melting point.
Multiple Side Products 1. Reaction temperature is too high. 2. Excess Vilsmeier reagent used. 3. Reaction time is too long.1. Maintain a consistent temperature (e.g., using an oil bath). 2. Use 1.1-1.5 equivalents of POCl₃ and DMF. 3. Monitor the reaction by TLC and stop it once the starting material is consumed.
Difficult Workup/Purification 1. Uncontrolled hydrolysis of the iminium intermediate.[3] 2. Incorrect pH during extraction. 3. Formation of an oil instead of a solid.1. Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. 2. Adjust pH to ~7 before extraction. 3. If an oil forms, attempt to triturate with a non-polar solvent (e.g., hexane or ether) to induce crystallization, or proceed directly to column chromatography.
Reaction Mechanism: Vilsmeier-Haack Formylation

Vilsmeier_Haack cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ (0-5 °C) POCl3 POCl₃ Thiazolone 4-Chloro-2-oxo-2,3- dihydrothiazole Sigma_Complex Sigma Complex (Intermediate) Thiazolone->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Iminium_Salt_Hydrolysis Iminium Salt Final_Product 4-Chloro-2-oxo-2,3-dihydrothiazole- 5-carbaldehyde Iminium_Salt_Hydrolysis->Final_Product + H₂O (Workup)

Caption: The Vilsmeier-Haack reaction mechanism for the formylation of the thiazole precursor.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_TLC Analyze TLC Plate Start->Check_TLC Low_Yield Low Yield & Unreacted SM Check_TLC->Low_Yield Multiple_Spots Multiple Side Products Check_TLC->Multiple_Spots Check_Reagents Verify Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Yes Check_Stoichiometry Check Reagent Stoichiometry Multiple_Spots->Check_Stoichiometry Yes Optimize_Temp Optimize Temperature (e.g., trial reactions) Check_Reagents->Optimize_Temp Solution_Yield Solution: 1. Use dry solvents. 2. Increase temperature. Optimize_Temp->Solution_Yield Optimize_Temp_Purity Optimize_Temp_Purity Check_Stoichiometry->Optimize_Temp_Purity Check Temperature Optimize_Time Optimize Reaction Time Solution_Purity Solution: 1. Lower temperature. 2. Reduce reaction time. 3. Use fewer equivalents. Optimize_Time->Solution_Purity Optimize_Temp_Purity->Optimize_Time

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and substrate scale.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Addition of Substrate: Dissolve the 4-chloro-2-oxo-2,3-dihydrothiazole (1 equivalent) in a minimum amount of anhydrous DMF and add it to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction mixture to warm to room temperature, then heat to 50-60 °C using an oil bath. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (approximately 10x the reaction volume).

  • Neutralization and Precipitation: Carefully neutralize the aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the pH is ~7.

  • Filtration and Drying: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities. Dry the solid under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) or purify by flash column chromatography on silica gel to obtain the final product.

References

  • Benchchem. "Troubleshooting guide for the synthesis of heterocyclic compounds." Benchchem Technical Support. [URL: provided in search results]
  • ZORA. "Synthesis of 2,3-Dihydroimidazo[2,1-b]thiazole Derivatives via Cyclization of N-Allylimidazoline-2-thiones." Zurich Open Repository and Archive. [URL: provided in search results]
  • ResearchGate. "Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
  • Sci-Hub. "A One-Pot Synthesis of 2,3-Dihydro-2-Thioxothieno[2,3-d]Thiazoles." Synthesis. [URL: provided in search results]
  • PMC - NIH. "Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products." Molecules. [URL: provided in search results]
  • ResearchGate. "58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS." Science topic. [URL: provided in search results]
  • ScienceDirect. "The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles." Organic Reactions. [URL: provided in search results]
  • PubMed. "Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products." Molecules. [URL: provided in search results]
  • Wikipedia. "Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • J&K Scientific LLC. "Vilsmeier-Haack Reaction." J&K Scientific. [URL: provided in search results]
  • eGyanKosh. "ACTIVE METHYLENE COMPOUNDS." eGyanKosh. [URL: provided in search results]
  • MDPI. "New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking." Molecules. [URL: provided in search results]
  • ResearchGate. "Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives.
  • International Journal of Pharmaceutical Sciences and Research. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." IJPSR. [URL: provided in search results]
  • IJNRD. "NEW METHOD DEVELOPMENT FOR SYNTHESIS OF 2,3 DIPHNYL 4 - THIAZOLIDIONE." International Journal of Novel Research and Development. [URL: provided in search results]
  • Oriental Journal of Chemistry. "Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines." Oriental Journal of Chemistry. [URL: provided in search results]
  • International Journal of Trend in Scientific Research and Development. "Vilsmeier-Haack Transformations under Non Classical Conditions." IJTSRD. [URL: provided in search results]
  • ResearchGate. "Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
  • Sinfoo Biotech. "this compound." Sinfoo Biotech. [URL: provided in search results]
  • Benchchem. "Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers." Benchchem. [URL: provided in search results]
  • University of Liverpool. "Heterocyclic Chemistry." Course Material. [URL: provided in search results]
  • Google Patents. "Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate (CA2483482A1)." Google Patents. [URL: https://patents.google.
  • Google Patents. "Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate (WO2003091230A1)." Google Patents. [URL: https://patents.google.
  • Google Patents. "Preparation method of 3, 4-dichloro 5-cyanoisothiazole (CN109320472B)." Google Patents. [URL: https://patents.google.
  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • Shivaji College. "Active Methylene Compounds." Shivaji College, University of Delhi. [URL: provided in search results]
  • YouTube. "Organic Chemistry : Reactions of Active Methylene Group - Tutorial." [URL: https://www.youtube.
  • Organic Chemistry Portal. "Thiazole synthesis." Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/thiazoles.shtm]
  • Google Patents. "Method of preparing heterocyclic aldehydes (US3294790A)." Google Patents. [URL: https://patents.google.
  • PMC - PubMed Central. "Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA)." Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: provided in search results]
  • ResearchGate. "Synthesis of some new 4-oxo-thiazolidines, tetrazole and triazole derived from 2-SH-benzothiazole and antimicrobial screening of some synthesized.
  • x-mol. "4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde." x-mol. [URL: provided in search results]
  • ResearchGate. "5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis.
  • PubChem. "4-Amino-5-chloro-2,1,3-benzothiadiazole." PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/771620]
  • Sigma-Aldrich. "4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid." Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/mfcd11904862]
  • Sigma-Aldrich. "4-methylthiazole-5-carbaldehyde." Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/540051]

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Technical Support Center: Purification of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this key heterocyclic compound. Thiazole derivatives are crucial building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals.[1][2][3] Ensuring their purity is paramount for the success of subsequent synthetic steps and the quality of the final product.[1]

I. Understanding the Compound

This compound (CAS No: 55359-96-1) is a substituted thiazole with the molecular formula C4H2ClNO2S.[4] Its structure, featuring a reactive aldehyde group and a chloro substituent on the thiazole ring, makes it a versatile intermediate in organic synthesis. The presence of polar functional groups suggests that its solubility will be higher in polar solvents.

Chemical Properties at a Glance
PropertyValueSource
Molecular FormulaC4H2ClNO2SSinfoo Biotech[4]
Molecular Weight163.582 g/mol Sinfoo Biotech[4]

II. Troubleshooting Guide: Common Recrystallization Issues

Recrystallization is a powerful purification technique, but it's not without its challenges. Below are common problems encountered during the purification of this compound and their solutions.

Q1: My compound is not dissolving in the hot solvent.

Possible Cause & Solution:

  • Inappropriate Solvent Choice: The principle of "like dissolves like" is fundamental in recrystallization.[5] A solvent with a polarity similar to the solute will generally be a good choice.[5] For a polar compound like this compound, polar solvents should be tested. If the compound has low solubility even in a hot solvent, the solvent may be too non-polar.

    • Actionable Advice: If you are using a non-polar solvent, switch to a more polar one. A good starting point is to test solubility in a range of solvents with varying polarities, such as ethanol, methanol, acetone, or ethyl acetate.[6][7]

  • Insufficient Solvent: You may not be using enough solvent to dissolve the compound, even at elevated temperatures.

    • Actionable Advice: Add the hot solvent in small increments to the crude solid until it just dissolves.[8] This ensures you are using the minimum amount of hot solvent necessary, which is crucial for good recovery.[9]

  • Insoluble Impurities: The undissolved material might be insoluble impurities.

    • Actionable Advice: If most of the compound has dissolved but some solid remains, this is likely an insoluble impurity. Perform a hot filtration to remove these impurities before allowing the solution to cool.[10]

Q2: No crystals are forming upon cooling.

Possible Cause & Solution:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[11] An excess of solvent will keep the compound dissolved even at low temperatures.

    • Actionable Advice: Reduce the solvent volume by gentle heating or using a rotary evaporator, then allow the solution to cool again.[11][12]

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point at that temperature. Crystal growth requires a nucleation site to begin.

    • Actionable Advice:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[8][11][12] This can create microscopic scratches that serve as nucleation sites.

      • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[11][12] This provides a template for further crystal growth.

      • Extreme Cooling: Cool the flask in an ice bath or even a salt/ice bath to further decrease the solubility of the compound.[11]

  • Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation or lead to the formation of very small crystals.

    • Actionable Advice: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[8][12]

Q3: The compound "oils out" instead of crystallizing.

Possible Cause & Solution:

  • High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.[11]

  • Inappropriate Solvent or Mixed Solvent System: This is more likely to occur when using mixed solvent systems.[11]

  • Compound's Low Melting Point: If the compound has a low melting point, it may separate as a liquid if the boiling point of the solvent is too high.

    • Actionable Advice:

      • Re-dissolve and Dilute: Gently warm the solution to redissolve the oil, add a small amount of additional solvent, and attempt to recrystallize again, perhaps with slower cooling.[11]

      • Change Solvent System: If oiling out persists, a different solvent or solvent pair may be necessary. Consider a solvent with a lower boiling point.

      • Alternative Purification: If recrystallization proves difficult, purification by column chromatography may be a better alternative.[11]

Q4: The recrystallization yield is very low.

Possible Cause & Solution:

  • Excessive Solvent Usage: As mentioned, using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[9][12]

    • Actionable Advice: Always use the minimum amount of hot solvent required for dissolution.[9] You can check the mother liquor for remaining product by spotting a small amount on a watch glass and allowing the solvent to evaporate.[12] If a significant residue remains, you can try to recover more product by concentrating the mother liquor and cooling again.

  • Premature Crystallization During Hot Filtration: The compound may crystallize on the filter paper or in the funnel stem during hot filtration.

    • Actionable Advice: Use a stemless funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering your solution.[10] Keep the solution hot during filtration.[10]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of your product.

    • Actionable Advice: Always wash the crystals with a minimal amount of ice-cold solvent.[9]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.

    • Actionable Advice: An ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[5][7] Re-evaluate your solvent choice based on solubility tests.

III. Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization.[7][13]

  • Place a small amount (e.g., 20-50 mg) of the crude this compound into several test tubes.

  • To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent at room temperature. Potential solvents to screen, in order of decreasing polarity, include water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene.[6][14]

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[7]

  • Gently heat the test tubes containing the undissolved solid in a water bath.

  • Observe if the compound dissolves upon heating.

  • Allow the solutions that dissolved the compound upon heating to cool to room temperature, and then in an ice bath.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature, highly soluble when hot, and forms abundant crystals upon cooling.[5][7]

Protocol 2: Standard Recrystallization Procedure
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Heat the mixture to boiling while stirring to dissolve the solid. Add more hot solvent in small portions until the solid is completely dissolved.[9][10]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9][10]

  • Dry the crystals thoroughly to remove any residual solvent.[9]

IV. Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve Crude Product in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Successful Dissolution No_Dissolve Product Doesn't Dissolve Dissolve->No_Dissolve Problem Crystals_Form Crystals Form? Cool->Crystals_Form Collect_Crystals Collect and Dry Crystals Crystals_Form->Collect_Crystals Yes No_Crystals No Crystals Form Crystals_Form->No_Crystals No Oiling_Out Product Oils Out Crystals_Form->Oiling_Out Oils Out End Pure Product Collect_Crystals->End Check_Solvent Check Solvent Polarity & Amount No_Dissolve->Check_Solvent Hot_Filtration Insoluble Impurities Present? Perform Hot Filtration No_Dissolve->Hot_Filtration Check_Solvent->Dissolve Hot_Filtration->Cool Yes Hot_Filtration->Check_Solvent No Too_Much_Solvent Too Much Solvent? Reduce Volume No_Crystals->Too_Much_Solvent Too_Much_Solvent->Cool Yes Induce_Crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal Too_Much_Solvent->Induce_Crystallization No Induce_Crystallization->Cool Reheat_Add_Solvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly Oiling_Out->Reheat_Add_Solvent Reheat_Add_Solvent->Cool Change_Solvent Change Solvent System Reheat_Add_Solvent->Change_Solvent If problem persists Change_Solvent->Start

Caption: Troubleshooting workflow for recrystallization.

V. Frequently Asked Questions (FAQs)

Q: What is the best way to dry the purified crystals? A: After filtration, the crystals can be left in the Büchner funnel with the vacuum running for a period to pull air through and evaporate the solvent. For more thorough drying, the crystals can be transferred to a watch glass and allowed to air dry, or placed in a desiccator under vacuum. It is important that the solid is dry before taking a melting point or weighing for yield calculation.[9]

Q: Can I use a mixed solvent system for recrystallization? A: Yes, a mixed solvent system can be very effective, especially when no single solvent has the ideal solubility properties.[7] This typically involves one solvent in which the compound is soluble and another in which it is insoluble. The compound is dissolved in the "good" solvent at its boiling point, and the "poor" solvent is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool. Common solvent pairs include ethanol/water and ethyl acetate/hexane.[7]

Q: How do I know if my product is pure after one recrystallization? A: The purity of the recrystallized product can be assessed by several methods. A sharp melting point range that is close to the literature value is a good indicator of purity. Spectroscopic techniques such as NMR, IR, and mass spectrometry can also be used to confirm the structure and purity. For quantitative analysis of purity, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are often employed, with high purity typically being ≥98%.[1]

VI. References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Recrystallization - Wired Chemist. (n.d.). Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4). Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved from [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. (n.d.). Retrieved from [Link]

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Technical Support Center: Synthesis of Thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this critical building block. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-tested expertise. Our goal is to provide you with the insights necessary to diagnose problems, optimize your reaction conditions, and achieve reliable, high-yield syntheses.

Troubleshooting Guide: Overcoming Low Yields

This section is dedicated to addressing specific problems you might be facing in your laboratory. We will focus primarily on the widely used Vilsmeier-Haack formylation, a common source of frustration for many researchers, and then explore other potential issues.

Scenario 1: The Vilsmeier-Haack Reaction is Sluggish or Fails to Proceed

Question: I am attempting to formylate my substituted thiazole using the Vilsmeier-Haack reaction with POCl₃ and DMF, but I am observing very low conversion of my starting material, even after extended reaction times. What could be the issue?

Answer:

A sluggish or failed Vilsmeier-Haack reaction on a thiazole substrate can be attributed to several factors, primarily related to the reactivity of your specific thiazole and the integrity of your reagents.

Causality and Solutions:

  • Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] The electron-richness of the thiazole ring is paramount for the reaction to proceed efficiently.[2]

    • Electron-Withdrawing Groups (EWGs): If your thiazole is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R), the ring will be deactivated, making it less nucleophilic and thus less reactive towards the Vilsmeier reagent.[3]

    • Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) activate the ring, facilitating the reaction.[4] For 2-substituted thiazoles, electrophilic substitution like the Vilsmeier-Haack reaction generally occurs at the C5 position.[5]

    • Troubleshooting:

      • Increase Reaction Temperature: For deactivated substrates, a gradual increase in reaction temperature (e.g., from room temperature to 40-80°C) can provide the necessary activation energy.[6]

      • Increase Equivalents of Vilsmeier Reagent: Using a higher molar ratio of the Vilsmeier reagent (e.g., 1.5-3 equivalents) can help drive the reaction to completion.[6]

      • Consider an Alternative Synthetic Route: If the thiazole is heavily deactivated, the Vilsmeier-Haack reaction may not be the most suitable method.

  • Reagent Quality and Reaction Conditions: The Vilsmeier reagent is moisture-sensitive.

    • Anhydrous Conditions: The presence of water will quench the Vilsmeier reagent and inhibit the reaction. Ensure that your DMF is anhydrous and that you are using freshly distilled or a new bottle of POCl₃.[6] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Degradation: Old or improperly stored DMF can contain dimethylamine as an impurity, which can react with the Vilsmeier reagent.[7]

    • Troubleshooting:

      • Use freshly opened or properly stored anhydrous solvents and reagents.

      • Prepare the Vilsmeier reagent in situ at a low temperature (0°C) before adding your thiazole substrate.[6]

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

  • To a stirred solution of anhydrous DMF (3.0 eq.) in a flame-dried, three-necked flask under an inert atmosphere, slowly add POCl₃ (1.2 eq.) dropwise at 0°C (ice bath).

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve the thiazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-60°C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of NaOH or NaHCO₃ to a pH of ~8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Scenario 2: The Reaction Works, but the Isolated Yield is Poor Due to a Difficult Work-up

Question: My reaction seems to go to completion according to TLC, but I am losing a significant amount of product during the aqueous work-up and purification. What are the best practices for isolating thiazole-5-carbaldehyde?

Answer:

Low isolated yields despite good reaction conversion are often due to issues during the quenching and extraction steps. Thiazole-5-carbaldehyde and its intermediates can be sensitive to pH and may be difficult to extract efficiently.

Causality and Solutions:

  • Incomplete Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during work-up.[8] Incomplete hydrolysis will result in a mixture of products and lower the yield of the desired aldehyde.

    • Troubleshooting:

      • Ensure thorough mixing when pouring the reaction mixture into ice/water.

      • Allow sufficient time for the hydrolysis to complete. Stirring the quenched mixture for 30-60 minutes before extraction can be beneficial.

  • Product Solubility and Emulsion Formation: Thiazole-5-carbaldehyde can have some water solubility, especially if the substituents are polar. During extraction, emulsions can form, making phase separation difficult and leading to product loss.

    • Troubleshooting:

      • pH Adjustment: Carefully adjust the pH of the aqueous layer. While a basic pH is needed to neutralize the acidic reaction mixture, an excessively high pH can sometimes lead to side reactions or increased solubility of the product. Aim for a pH of 8-9.[9]

      • Salting Out: Add a saturated solution of NaCl (brine) to the aqueous layer to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.

      • Choice of Extraction Solvent: Use a solvent that is effective at dissolving your product and has a good density difference from water to aid separation. Ethyl acetate and dichloromethane are common choices. If emulsions persist, filtering the mixture through a pad of Celite® can sometimes help break them.

  • Purification Challenges: Thiazole-5-carbaldehyde can be a polar compound, which can make column chromatography challenging.

    • Troubleshooting:

      • Solvent System Optimization: Carefully select the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., hexanes/ethyl acetate) is often effective.

      • Alternative Purification Methods: If the product is a solid, recrystallization may be a more effective purification method than chromatography.

Frequently Asked Questions (FAQs)

Q1: Are there higher-yielding alternatives to the Vilsmeier-Haack reaction for synthesizing thiazole-5-carbaldehydes?

A1: Yes, several modern methods have been developed that can offer higher yields and milder reaction conditions. One notable example is the cascade annulation of enaminones with potassium thiocyanate mediated by the Dess-Martin periodinane (DMP) reagent.[10] This method involves the formation of the thiazole ring and the formyl group in a single, elegant step.

Q2: How do substituents at the 2- and 4-positions of the thiazole ring affect the formylation at the 5-position?

A2: The electronic nature of substituents at the 2- and 4-positions has a significant impact on the reactivity of the 5-position towards electrophilic formylation.

  • Electron-Donating Groups (EDGs) at the 2- or 4-position will increase the electron density of the thiazole ring, making the 5-position more nucleophilic and thus more reactive in the Vilsmeier-Haack reaction.[4] This generally leads to higher yields and allows for milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs) at these positions will have the opposite effect, deactivating the ring and making the formylation more difficult.[3] In such cases, more forcing conditions (higher temperature, excess reagent) may be necessary, which can also lead to an increase in side products.

Q3: What are the common side products in the Vilsmeier-Haack formylation of thiazoles?

A3: Side reactions can lower the yield of the desired thiazole-5-carbaldehyde. Common side products can include:

  • Formylation at other positions: While formylation at the 5-position is generally favored for 2- and 4-substituted thiazoles, small amounts of other isomers may form depending on the directing effects of the substituents.[5]

  • Reaction with functional groups on substituents: If the substituents on the thiazole ring contain reactive functional groups (e.g., unprotected amines or hydroxyls), these can also react with the Vilsmeier reagent.

  • Polyformylation: Under harsh conditions or with highly activated substrates, diformylation may occur.

  • Decomposition: At high temperatures, the thiazole ring or the product may decompose.

Q4: Can I use other formylating agents besides the Vilsmeier reagent?

A4: While the Vilsmeier-Haack reaction is the most common method for direct formylation of thiazoles, other formylating agents can be used, although they may require a different synthetic strategy. For example, one could introduce a hydroxymethyl group and then oxidize it to the aldehyde. However, for direct C-H formylation of an existing thiazole ring, the Vilsmeier-Haack reaction remains a primary choice due to its efficiency and the accessibility of the reagents.

Visualizing the Troubleshooting Process

To aid in diagnosing issues with your Vilsmeier-Haack reaction, the following workflow diagram can be used.

Vilsmeier_Troubleshooting Start Low Yield in Thiazole-5-carbaldehyde Synthesis Check_Conversion Check Reaction Conversion (TLC/LC-MS) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Yes Good_Conversion Good Conversion Check_Conversion->Good_Conversion No Substrate_Reactivity Assess Substrate Reactivity (EDG vs. EWG) Low_Conversion->Substrate_Reactivity Reagent_Quality Check Reagent Quality (Anhydrous Conditions) Low_Conversion->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions Low_Conversion->Reaction_Conditions Workup_Issues Investigate Work-up & Purification Good_Conversion->Workup_Issues Increase_Temp Increase Temperature Substrate_Reactivity->Increase_Temp Increase_Reagent Increase Vilsmeier Reagent Equivalents Substrate_Reactivity->Increase_Reagent Alternative_Route Consider Alternative Synthetic Route Substrate_Reactivity->Alternative_Route Use_Anhydrous Use Anhydrous Reagents/Solvents Reagent_Quality->Use_Anhydrous Reaction_Conditions->Increase_Temp Reaction_Conditions->Increase_Reagent Optimize_pH Optimize Quenching pH Workup_Issues->Optimize_pH Improve_Extraction Improve Extraction (Brine, Solvent Choice) Workup_Issues->Improve_Extraction Purification_Strategy Refine Purification Strategy (Chromatography/Recrystallization) Workup_Issues->Purification_Strategy

Caption: Troubleshooting workflow for low yields in Vilsmeier-Haack formylation.

Comparative Data on Reaction Conditions

The success of the Vilsmeier-Haack reaction is highly dependent on the substrate and reaction conditions. The following table provides a general comparison of how substituents can affect the required reaction conditions.

Substituent on Thiazole RingExpected ReactivityTypical Reaction TemperatureVilsmeier Reagent (eq.)Expected Yield
Strong EDG (-NH₂, -OR)High0°C to RT1.1 - 1.5Good to Excellent
Weak EDG (-Alkyl)ModerateRT to 40°C1.2 - 2.0Moderate to Good
Unsubstituted Moderate40°C to 60°C1.5 - 2.5Moderate
Weak EWG (-Halogen)Low60°C to 80°C2.0 - 3.0Low to Moderate
Strong EWG (-NO₂, -CN)Very Low>80°C or No Reaction>3.0Very Low to None

References

  • Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875–883. Available at: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933. Available at: [Link]

  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences, 13(2), 69-83. Available at: [Link]

  • Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics by Science.gov. Retrieved from [Link]

  • International Journal of ChemTech Research. (2018). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. International Journal of ChemTech Research, 11(3), 183-191.
  • ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. Available at: [Link]

  • CSIRO Publishing. (2004). A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. Australian Journal of Chemistry, 57(6), 599-604. Available at: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • ResearchGate. (2023). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available at: [Link]

  • Asian Journal of Chemistry. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16(3-4), 1374-1380.
  • ResearchGate. (2022). Effect of electron-donating and electron-withdrawing groups on the cyclization step. Available at: [Link]

  • Asian Journal of Chemistry. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Available at: [Link]

  • University of Sussex - Figshare. (2023). New methods for the rapid synthesis of thiazoles. Available at: [Link]

  • YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27433-27455. Available at: [Link]

  • Z.B. Patil College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PubMed. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. Journal of Organic Chemistry, 87(21), 14957-14964. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. Available at: [Link]

  • SAGE Publications Inc. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(12), 834-836.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(9), 1224. Available at: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (2025). Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. Available at: [Link]

  • ResearchGate. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. Available at: [Link]

  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]

Sources

Improving the stability of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (Product No. A136090)[1]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this reactive aldehyde. As a molecule with significant potential in synthetic chemistry, understanding its stability is paramount to ensuring experimental success and reproducibility. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity of your compound.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section addresses specific issues you may encounter during the storage and use of this compound.

Issue 1: You observe a decrease in purity or the appearance of new, unidentified peaks in your analytical data (HPLC, GC, NMR) over a short period.

  • Probable Cause: This is a classic sign of chemical degradation. Given the compound's structure, several pathways are possible: oxidation of the aldehyde, hydrolysis of the thiazole ring or chloro-substituent, or photodegradation. The compound is known to be air-sensitive, making oxidation a primary suspect[2].

  • Immediate Solution:

    • Immediately re-blanket the container with an inert gas (argon or nitrogen).

    • Ensure the container is tightly sealed and store it at the recommended temperature, protected from light[2][3].

    • Re-analyze the material to confirm the initial observation.

  • Long-Term Prevention & Investigation:

    • Inert Atmosphere: Always handle the compound under an inert atmosphere. Use of a glovebox or Schlenk line is highly recommended[4].

    • Solvent Choice: If preparing solutions, use fresh, anhydrous, and de-gassed solvents.

    • Forced Degradation Study: To identify the degradation products, a forced degradation study is recommended. This involves intentionally exposing the compound to stress conditions to accelerate decomposition and identify the resulting impurities[5][6]. See the detailed protocol in the "Experimental Protocols" section below.

Issue 2: Your reaction yield is lower than expected, or the reaction fails to proceed to completion.

  • Probable Cause: If you have ruled out other experimental errors, the starting material's purity may be compromised. The aldehyde functional group is crucial for many reactions, and its degradation to the corresponding carboxylic acid or other species will reduce the effective concentration of the reactive starting material. Aldehydes are well-known to be easily oxidized[7][8][9].

  • Troubleshooting Steps:

    • Purity Assessment: Before starting your reaction, confirm the purity of the this compound lot using a validated analytical method like HPLC or qNMR.

    • Aldehyde-Specific Test: A simple qualitative test, such as Tollens' test, can confirm the presence of the aldehyde group. A positive test results in the formation of a silver mirror[7][8]. While not quantitative, a weak or negative result on a supposedly pure sample is a strong indicator of degradation.

    • Review Handling Procedures: Ensure that the compound was not unduly exposed to air or moisture during weighing and addition to the reaction vessel[2][4].

Issue 3: You notice a color change in the solid material, from off-white/yellow to brown or black.

  • Probable Cause: A significant color change often indicates polymerization or the formation of highly conjugated degradation products. This can be initiated by exposure to light, heat, or impurities.

  • Solution:

    • The material is likely significantly degraded and may not be suitable for use, especially in sensitive applications.

    • It is strongly advised to procure a fresh lot of the compound.

    • Review your storage conditions against the recommended guidelines: cool, dry, dark, and under an inert atmosphere[2][3].

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on safety data sheets for this and similar compounds, the ideal storage conditions are summarized in the table below[2][3]. Adherence to these conditions is critical for maximizing the shelf-life of the product.

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The compound is air-sensitive; an inert atmosphere prevents oxidation[2].
Light Amber vial / Protect from lightThiazole rings can be susceptible to photodegradation[2].
Moisture Dry / Tightly sealed containerPrevents hydrolysis of the chloro group and potential ring-opening.
Container Tightly closed original containerPrevents exposure to air and moisture[5][6].

Q2: What are the likely degradation pathways for this molecule?

A2: While a definitive study on this specific molecule is not publicly available, based on its chemical structure and literature on related compounds, we can predict several degradation pathways. A forced degradation study would be the definitive way to confirm these.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (4-Chloro-2-oxo-2,3-dihydrothiazole-5-carboxylic acid). This is a very common degradation pathway for aldehydes[7][8].

  • Photodegradation: Thiazole-containing compounds have been shown to undergo photo-oxygenation, where the thiazole ring reacts with singlet oxygen, leading to an unstable endoperoxide that can rearrange into other products[2].

  • Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, the chloro substituent could be hydrolyzed. More extreme conditions could potentially lead to the opening of the dihydrothiazole ring.

  • Metal-Catalyzed Degradation: Some chlorinated thiazole derivatives show instability in the presence of certain metals like iron, which can catalyze degradation[10][11]. It is prudent to avoid storing solutions of this compound in metal containers[5].

Below is a diagram illustrating the most probable degradation pathways.

G cluster_main This compound cluster_stress Stress Factors cluster_products Potential Degradation Products main [Main Compound] carboxylic_acid Carboxylic Acid (Oxidation Product) main->carboxylic_acid Oxidation photoproduct Endoperoxide & Rearrangement Products main->photoproduct Photo-oxygenation hydrolysis_product Hydrolysis Products main->hydrolysis_product Hydrolysis metal_degradation Metal-Complexed Products main->metal_degradation Catalysis air Air (O2) air->main light Light (hν) light->main water Water/pH water->main metal Metal Ions metal->main

Caption: Potential degradation pathways for the target compound.

Q3: How can I quantitatively monitor the stability of my sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for stability testing[3]. A stability-indicating HPLC method is one that can separate the parent compound from all potential degradation products.

A general approach involves developing a reverse-phase HPLC method with UV detection. To quantify the aldehyde specifically, you can derivatize your sample with 2,4-dinitrophenylhydrazine (DNPH). The resulting hydrazone is highly chromophoric and can be detected with high sensitivity by HPLC-UV[8][12][13]. See the "Experimental Protocols" section for a starting point on method development.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines a workflow to intentionally degrade the compound to identify potential degradation products and validate your analytical method[6][14][15].

G cluster_stress Stress Conditions (Separate Aliquots) start Prepare Stock Solution of Compound in ACN:H2O acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose for set times (e.g., 2, 8, 24 hrs) base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base Expose for set times (e.g., 2, 8, 24 hrs) oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose for set times (e.g., 2, 8, 24 hrs) thermal Thermal (Solid, 80°C) start->thermal Expose for set times (e.g., 2, 8, 24 hrs) photo Photolytic (Solution, UV/Vis light) start->photo Expose for set times (e.g., 2, 8, 24 hrs) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-UV/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare Chromatograms: - Identify Degradation Peaks - Calculate Mass Balance analyze->compare

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Dissolve a known concentration (e.g., 1 mg/mL) of this compound in a suitable solvent mixture, such as acetonitrile/water.

  • Aliquot for Stress Conditions: Distribute the stock solution into separate, appropriate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.2M HCl to an aliquot to achieve a final concentration of 0.1M HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2M NaOH to an aliquot to achieve a final concentration of 0.1M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature[15].

    • Photolytic Degradation: Expose an aliquot in a quartz cuvette or photostability chamber to UV and visible light.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C).

  • Time Points: Withdraw samples from each condition at various time points (e.g., 2, 8, 24 hours).

  • Neutralization: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC method (see Protocol 2). An HPLC system coupled with a mass spectrometer (LC-MS) is highly beneficial for identifying the mass of degradation products[2].

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound[14]. Identify new peaks, which are your degradation products.

Protocol 2: Stability-Indicating HPLC Method Development (Starting Point)

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

  • Instrumentation: HPLC with UV Detector or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

  • Gradient Elution: A gradient from low to high organic (Mobile Phase B) is recommended to ensure the elution of both polar and non-polar compounds.

    • Example Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths if using a DAD, or start with 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for its stability-indicating properties by running samples from the forced degradation study to ensure baseline separation of the parent peak from all degradation product peaks.

References

  • Fisher Scientific. "Safety Data Sheet: 2-Chlorothiazole-5-carboxaldehyde.
  • Sigma-Aldrich. "Safety Data Sheet: 2,4-Dichlorothiazole-5-carboxaldehyde.
  • Alsante, K. M., et al. "Forced Degradation: A Practical Guide." Pharmaceutical Technology, 2003.
  • MedCrave. "Forced Degradation Studies." MOJ Bioequivalence & Bioavailability, 2016.
  • Haen, D. "Forced Degradation Studies for Biopharmaceuticals." Pharmaceutical Technology, vol. 40, no. 5, 2016.
  • ChemicalBook.
  • Jain, D., and S. K. Singh. "A Brief Study on Forced Degradation Studies with Regulatory Guidance." International Journal of Research in Engineering and Science (IJRES), vol. 8, no. 8, 2020, pp. 41-48.
  • The Chemistry Blog. "How to Safely Handle Reactive Chemicals." 2024.
  • Chemguide.
  • LibreTexts Chemistry. "Reactivity of Aldehydes & Ketones." 2023.
  • U.S. Environmental Protection Agency. "Method for the determination of aldehydes and ketones in ambient air using HPLC."
  • Agilent Technologies.
  • Sinfoo Biotech. "this compound."
  • Wu, L., et al. "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, vol. 45, no. 2, 2007, pp. 239-248.
  • Clark, J. "Oxidation of Aldehydes and Ketones.
  • Tanji, Y., et al. "Iron Dependent Degradation of an Isothiazolone Biocide (5-chloro-2-methyl-4-isothiazolin-3-one)." Journal of Bioscience and Bioengineering, vol. 104, no. 1, 2007, pp. 43-47.
  • ResearchGate. "Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) | Request PDF." 2007.

Sources

Technical Support Center: Column Chromatography of Chlorinated Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the purification of chlorinated thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique heterocyclic compounds. The inherent properties of chlorinated thiazoles—namely the presence of a basic nitrogen atom and the variable polarity imparted by chloro-substituents—can introduce specific obstacles in column chromatography.

This document moves beyond generic protocols to provide in-depth, mechanistically-driven troubleshooting advice and answers to frequently asked questions, ensuring you can develop robust and efficient purification methods.

Frequently Asked Questions (FAQs)

Here we address common initial questions that arise when planning the purification of chlorinated thiazole derivatives.

Q1: Why do my chlorinated thiazole compounds show significant peak tailing on silica gel? A1: Peak tailing is the most common issue and is primarily caused by strong, non-ideal interactions between the basic nitrogen atom in the thiazole ring and acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2][3] This interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in an asymmetric, tailing peak.

Q2: What is a good starting solvent system for TLC analysis of a novel chlorinated thiazole? A2: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Hexane/Ethyl Acetate is a standard choice. If the compound is highly polar, consider switching to Dichloromethane/Methanol.[4] The key is to find a system that gives a retention factor (Rf) value between 0.2 and 0.4 for your target compound, as this typically translates well to column chromatography.

Q3: Should I use isocratic or gradient elution for my purification? A3: The choice depends on the complexity of your sample.

  • Isocratic Elution (constant solvent composition) is simpler and ideal if your target compound is well-separated from impurities on the TLC plate (large ΔRf).[5][6][7]

  • Gradient Elution (solvent composition changes over time, increasing in polarity) is superior for complex mixtures where compounds have a wide range of polarities.[5][8][9] It helps to elute strongly retained compounds as sharper peaks and reduces total run time.[6][8]

Q4: Can the chlorine atoms on the thiazole ring cause problems during purification? A4: Yes, while the primary issue is often the thiazole nitrogen, chlorine atoms increase the molecule's overall hydrophobicity and can participate in dipole-dipole interactions. In some cases, particularly with polychlorinated derivatives, this can lead to unexpected elution patterns or co-elution with similarly halogenated impurities.[10][11]

Q5: My compound seems to be degrading on the silica column. What's happening? A5: The acidic nature of standard silica gel can catalyze the degradation of sensitive organic molecules.[12] If your chlorinated thiazole derivative has acid-labile functional groups, you may observe new, more polar spots appearing on TLC analysis of the collected fractions.

In-Depth Troubleshooting Guide

This section provides detailed, cause-and-effect solutions to specific problems encountered during the column chromatography of chlorinated thiazoles.

Problem 1: Severe Peak Tailing and Poor Resolution

You run your column and find that the peaks for your thiazole derivative are broad, asymmetrical (tailing), and poorly resolved from nearby impurities.

Root Cause Analysis

The primary cause is the strong interaction between the basic lone pair of electrons on the thiazole's nitrogen atom and the acidic proton of the silica gel's silanol groups (Si-OH). This acid-base interaction is a form of secondary retention that disrupts the ideal partitioning of the analyte between the stationary and mobile phases, leading to tailing.[1][3][13]

Solutions & Step-by-Step Protocols

The most direct way to solve this is to "neutralize" the acidic sites on the silica gel by adding a competing base to the mobile phase.

Protocol: Adding a Basic Modifier

  • Select a Modifier: Triethylamine (TEA) is the most common choice. Ammonia (as a 1-2% solution in methanol) can also be used.

  • Determine Concentration: For your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate), add a small amount of TEA, typically 0.1% to 1% by volume.

  • Pre-treat the Silica: It is crucial to equilibrate the column with the modified mobile phase before loading your sample. Flush the packed column with at least 3-5 column volumes of the eluent containing TEA. This ensures the stationary phase is fully deactivated.

  • Run the Chromatography: Load your sample and run the chromatography as planned. You should observe significantly sharper, more symmetrical peaks.

If mobile phase modifiers are undesirable (e.g., they can be difficult to remove from the final product), consider a different stationary phase.

  • End-Capped Silica: Modern silica gels are often "end-capped," where many residual silanol groups are reacted with a small silylating agent.[13][14] This reduces the number of acidic sites available for interaction.[14]

  • Alumina (Basic or Neutral): Aluminum oxide is an alternative stationary phase. Basic alumina is particularly effective for purifying basic compounds like thiazoles as its surface is not acidic. Neutral alumina is a good intermediate choice.

  • Reversed-Phase Chromatography (C18 Silica): For highly polar or ionizable thiazoles, reversed-phase chromatography is an excellent alternative.[4][15] Here, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[4][16]

Problem 2: Poor or No Separation Between Target Compound and Impurities

Your TLC plate showed separation, but on the column, the compounds are co-eluting.

Root Cause Analysis

This issue typically stems from one of three areas: improper solvent selection, overloading the column, or poor column packing.

Solutions & Step-by-Step Protocols

A solvent system that shows separation on TLC might not be optimal for the larger scale and different dynamics of a column.

Protocol: TLC Solvent System Optimization

  • Test Different Solvent Ratios: If your initial TLC was in 80:20 Hexane:EtOAc, test 90:10, 85:15, and 75:25 to see if you can increase the separation (ΔRf) between your product and the impurity.

  • Change Solvent Selectivity: If changing the ratio doesn't work, change the solvents themselves. Instead of Hexane/EtOAc, try a system with different chemical properties, such as Dichloromethane/Methanol or Toluene/Acetone. This alters the specific interactions (e.g., dipole-dipole, hydrogen bonding) and can dramatically change the elution order.[4]

Overloading is a common cause of failed separations. A saturated column cannot effectively partition the analyte mixture.[17]

Rule of Thumb for Loading Capacity:

Chromatography Type Crude Sample to Silica Mass Ratio
Standard Flash Chromatography 1:20 to 1:100 (e.g., 100 mg sample on 10 g silica)

| High-Resolution Flash | 1:100 to 1:500 |

Protocol: Dry Loading for Improved Resolution For compounds that are not highly soluble in the initial mobile phase, dry loading is superior to loading the sample dissolved in a strong solvent.

  • Dissolve your crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (or Celite) to this solution, typically 2-3 times the mass of your crude product.

  • Carefully evaporate the solvent under reduced pressure until you have a free-flowing powder.

  • Gently load this powder onto the top of your packed column. This creates a very narrow starting band, which is critical for good separation.

Workflow & Troubleshooting Diagrams

To better visualize the process, the following diagrams outline the standard workflow and a decision tree for troubleshooting common issues.

General Purification Workflow

G cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC 1. TLC Analysis (Find optimal solvent system, Rf ~0.3) Modifier 2. Test Modifiers (Add 0.5% TEA if tailing occurs) TLC->Modifier Pack 3. Pack Column (Equilibrate with mobile phase) Modifier->Pack Load 4. Dry Load Sample Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC or LC-MS) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Chlorinated Thiazole Purification.

Troubleshooting Decision Tree: Poor Separation

G Start Problem: Poor Separation / Co-elution CheckLoad Was column overloaded? (>1:50 sample:silica ratio) Start->CheckLoad CheckTLC Was initial ΔRf on TLC > 0.1? CheckLoad->CheckTLC No Sol_ReduceLoad Solution: Reduce sample load or use larger column. CheckLoad->Sol_ReduceLoad Yes CheckPacking Was column packed correctly? (No cracks or channels) CheckTLC->CheckPacking Yes Sol_OptimizeSolvent Solution: Re-screen TLC with different solvent systems (change polarity and selectivity). CheckTLC->Sol_OptimizeSolvent No Sol_Repack Solution: Repack column carefully. Ensure bed is level and compact. CheckPacking->Sol_Repack No Sol_DryLoad Further Action: Use dry loading to ensure a tight application band. CheckPacking->Sol_DryLoad Yes

Caption: Decision Tree for Troubleshooting Poor Separation.

References
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex.[1]

  • LCGC. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from LCGC Europe.[2]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex.[3]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare.[13]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs.[17]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from Phenomenex.[5]

  • Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Retrieved from Mastelf.[9]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from SIELC Technologies.[16]

  • Biotage. (2023). When is Gradient Elution Better than Isocratic Elution? Retrieved from Biotage.[6]

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from BenchChem.[4]

  • Quora. (2017). What is gradient elution and isocratic elution? Retrieved from Quora.[7]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from BenchChem.[18]

  • Chirico, S., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules.[19]

  • Szeliga, J., et al. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules.

  • da Silva, P. B., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Pharmaceuticals.[20]

  • Leoni, V., & Puccetti, G. (1974). Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation. Analyst.[10]

  • Graphic Medium. (n.d.). Purification Troubleshooting Guide.
  • Wang, L., et al. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Sciences.[11]

  • Shishenkov, A. M., et al. (2002). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry.[21]

  • Sorbtech. (2022). Silica Gel Bonded Phase (Functionalized). Retrieved from Sorbtech.[14]

  • Cole, A. G. (1961). U.S. Patent No. 2,982,771. Washington, DC: U.S. Patent and Trademark Office.[22]

  • Kumar, A., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences.[23]

  • Kotseridis, Y., & Baumes, R. (2000). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry.[24]

  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Retrieved from BenchChem.[12]

  • Smirnova, O., et al. (2021). Silica gel functionalized with imidazolium group via click chemistry –new stationary phase for ion chromatography. Chemical Papers.[25]

  • Farré, M., et al. (2012). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology. Journal of Chromatography A.[26]

  • Islam, M. R., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Journal of the Turkish Chemical Society, Section A: Chemistry.[27]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from Biotage.[15]

  • Belyakova, L. D., et al. (1998). Gas Chromatography Study of Silica Modified With Polyfluoroalkyl Groups. Journal of Chromatography A.[28]

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Technical Support Center: HPLC Analysis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde. The focus is to provide expert-driven, practical solutions for identifying and troubleshooting impurities via High-Performance Liquid Chromatography (HPLC). The content is structured in a question-and-answer format to directly address common and complex challenges encountered during analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analysis of this compound and its impurities.

Q1: What are the likely sources of impurities for this compound?

Impurities can originate from two primary pathways: the manufacturing process and degradation.

  • Process-Related Impurities: These are substances related to the synthesis, including unreacted starting materials, intermediates, by-products from side reactions, and reagents. Given the thiazole core, potential impurities could arise from precursors used in heterocycle formation, such as α-halocarbonyl compounds or thiosemicarbazides.[1][2]

  • Degradation Products: These impurities form when the drug substance is exposed to stress conditions like acid, base, light, heat, or oxidation over time.[3] Identifying these is critical for establishing the stability profile of the molecule.

Q2: Why is a "stability-indicating" HPLC method essential for this analysis?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[4][5] Regulatory bodies, under guidelines like the International Council for Harmonisation (ICH) Q1A(R2), mandate their use to ensure that any changes in the drug's purity profile over its shelf life are detected.[3] This is fundamental to guaranteeing the safety and efficacy of the final pharmaceutical product.[6]

Q3: What is a recommended starting point for developing an HPLC method for this compound?

A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach for small-molecule pharmaceuticals like this thiazole derivative.[7][8] A gradient elution is often preferred over isocratic elution for stability-indicating methods as it provides better resolution for a wider range of impurities with different polarities.[9]

Below are typical starting conditions that can be optimized further.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, hydrophobic phase suitable for a wide range of small molecules. The column dimensions provide a good balance between resolution and run time.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a mass spectrometry (MS) compatible modifier that helps to protonate silanols on the column packing, improving peak shape for polar and basic compounds.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Acetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good peak shapes and efficiency.
Gradient 5% B to 95% B over 20 minutesA broad gradient is an excellent starting point to elute all potential impurities and determine the optimal elution window for the API and its related substances.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility and can improve peak efficiency.
Detection UV/PDA Detector at 238 nmA Photodiode Array (PDA) detector is crucial for initial method development to check for peak purity and determine the optimal detection wavelength for all components. A wavelength of 238 nm has been used for similar thiazole derivatives.[10]
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and detector sensitivity.

Q4: What are forced degradation studies and why are they performed?

Forced degradation, or stress testing, involves intentionally subjecting the drug substance to harsh chemical and physical conditions to accelerate its decomposition.[11] These studies are a cornerstone of developing a stability-indicating method.[9][12] The primary objectives are:

  • To Generate Degradants: To produce the likely degradation products that could form during storage, enabling their separation and characterization.[3]

  • To Demonstrate Specificity: To prove that the analytical method can successfully separate the main compound from any generated degradation products, thus confirming it is "stability-indicating."[4]

  • To Understand Degradation Pathways: To gain insight into the intrinsic stability of the molecule and its potential degradation mechanisms (e.g., hydrolysis, oxidation).[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Q: My primary analyte peak is exhibiting significant tailing. What are the common causes and how can I fix it?

Peak tailing is a common issue where a peak is asymmetrical with a trailing edge. This can compromise resolution and lead to inaccurate integration. The root causes can be chemical or physical.

Caption: Troubleshooting workflow for peak tailing.

Expert Causality: Peak tailing for a single compound is often due to secondary interactions between the analyte and active sites (free silanols) on the silica-based column packing.[13][14] By lowering the mobile phase pH, these silanol groups are protonated and become less active, minimizing these unwanted interactions.[14] Using modern, high-purity silica columns (Type B) or those with protective end-capping also significantly reduces this effect.[15]

Q: I see unexpected peaks in my chromatogram that are not present in my sample standard. How do I identify their source?

These are often called "extraneous" or "ghost" peaks and can come from various sources of contamination.[16][17] A systematic investigation is required.

  • Run a Blank Gradient: Inject your mobile phase (or a pure solvent like methanol) and run the exact same gradient method. If the peak appears, it originates from the HPLC system or the mobile phase itself.[17]

    • Mobile Phase Contamination: Prepare fresh mobile phase using high-purity, HPLC-grade solvents and water. Contaminants can concentrate on the column during equilibration and elute as sharp peaks during the gradient.[17]

    • System Contamination: The peak could be from carryover from a previous injection or leaching from system components like pump seals or tubing. Flush the system thoroughly with a strong solvent like isopropanol.

  • Inject a Placebo: If you are analyzing a formulated product, prepare and inject a placebo (containing all excipients but no API). If the peak is present, it is related to one of the excipients.[16]

  • Check Sample Preparation: The contamination may be introduced during sample handling.[18]

    • Ensure all glassware is meticulously clean.

    • Check for leachables from pipette tips, vials, or vial caps.

    • Filter samples to remove particulates that can contaminate the column.[19]

Q: My retention times are drifting and not reproducible. What should I check?

Unstable retention times are a critical issue that affects the reliability of peak identification and quantification. The most common causes include:

  • Insufficient Column Equilibration: This is especially common with gradient methods. Ensure the column is equilibrated with the initial mobile phase for at least 5-10 column volumes before each injection.[15]

  • Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Manually preparing the mobile phase (pre-mixing) can help diagnose if the pump is the issue.[13] Also, ensure solvents are properly degassed to prevent air bubbles in the pump.

  • Temperature Fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant temperature. Even small changes in ambient lab temperature can cause drift.[15]

  • Column Aging or Contamination: Over time, the stationary phase can degrade or become contaminated, leading to changes in retention. If other factors are ruled out, it may be time to replace the column.[15]

Part 3: Advanced Identification Protocols

Protocol 1: Standardized Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing for this compound, consistent with ICH guidelines.[3][11]

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application:

    • Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution to achieve a final acid/base concentration of 0.1 M. Store at room temperature or elevate to 60°C to accelerate degradation.

    • Oxidation: Add an equal volume of 6% hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂. Protect from light.

    • Thermal: Store both the solid powder and the stock solution in an oven at a controlled temperature (e.g., 80°C).

    • Photolysis: Expose the solid powder and stock solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the main peak.

  • Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before dilution to prevent further degradation.

  • Analysis: Dilute all samples to the working concentration of the HPLC method and analyze using a PDA detector.

  • Evaluation: Compare the chromatograms of the stressed samples to an unstressed control. Check for new peaks, assess peak purity of the parent peak, and calculate the mass balance to ensure all degradants are accounted for.

Protocol 2: Workflow for Identification of an Unknown Impurity

When a significant unknown impurity (e.g., >0.1% as per ICH Q3A/B guidelines) is detected, a structured investigation is necessary for its identification.[11]

Caption: Logical workflow for identifying an unknown impurity.

Step-by-Step Protocol:

  • Initial Characterization (HPLC-PDA): The first step is to use the Photodiode Array (PDA) detector to obtain the UV spectrum of the unknown peak.[20] Comparing this to the spectrum of the main compound can provide initial clues as to whether it is a structurally related impurity.

  • Molecular Weight Determination (LC-MS): The most powerful tool for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS).[21]

    • Analyze the sample using an LC-MS system to get the molecular weight of the unknown impurity.

    • High-Resolution Mass Spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, is preferred as it provides a highly accurate mass, allowing you to predict the elemental formula with confidence.[22][23]

  • Structural Fragmentation (LC-MS/MS): Perform a tandem MS (MS/MS) experiment on the impurity's molecular ion. The resulting fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's structure.[21] This data can be compared to the fragmentation of the parent compound to identify which parts of the structure have changed.

  • Definitive Elucidation (NMR): For absolute, unambiguous structure confirmation as required by regulatory agencies, the impurity must often be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[24][25]

    • This typically requires isolating a sufficient quantity (micrograms to milligrams) of the impurity using preparative HPLC.[20]

    • A suite of NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) is then performed to fully elucidate the chemical structure, connectivity, and stereochemistry.[26][27]

References
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Forced degradation and impurity profiling. ScienceDirect.
  • Forced degradation and impurity profiling: recent trends in analytical perspectives. PubMed.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar.
  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. IRJET.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org.
  • Forced Degradation for Impurity Profiling in ANDA and NDA Submissions. Pharma Stability.
  • HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. SGS.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Stability Indicating HPLC Method Development: A Review. IJPPR.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Dealing with Unknown Peaks. Cleaning Validation.
  • [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy]. PubMed.
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
  • HPLC Troubleshooting Guide.
  • Effective monitoring of organic impurities using mass-selective detection.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • Identification of an Unknown Extraneous Contaminant in Pharmaceutical Product Analysis. PubMed.
  • Understanding Extraneous Peaks in Chromatography. YouTube.
  • The benefits of high-resolution mass spectrometry for impurity profiling.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science.
  • Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube.
  • Separation of Thiazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Shimadzu.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate.
  • Structure Elucidation and NMR. Hypha Discovery.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central.
  • Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. ResearchGate.
  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. NIH.

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Technical Support Center: Managing Exothermic Reactions in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing exothermic reactions during the synthesis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the thermal challenges inherent in these synthetic routes. Thiazole synthesis, particularly the widely-used Hantzsch method, involves steps that can release significant amounts of heat.[1][2] Improper management of this heat can lead to reduced yield, increased impurity formation, and, most critically, dangerous thermal runaway events.[3]

This document provides practical, field-proven insights in a question-and-answer format, moving from common queries to in-depth troubleshooting and advanced protocols.

Frequently Asked Questions (FAQs)

Q1: Why are thiazole syntheses often exothermic? A1: The exothermicity in common thiazole syntheses, like the Hantzsch reaction, arises from the formation of stable chemical bonds. The key heat-generating steps are the initial nucleophilic substitution (an SN2 reaction between a thioamide and an α-haloketone) and the subsequent intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][4] Each of these steps results in a net release of energy as heat.

Q2: What is "thermal runaway" and why is it a concern? A2: Thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[3] The reaction rate increases with temperature, which in turn generates heat even faster. If the cooling system cannot remove this heat adequately, the temperature and pressure can rise exponentially, potentially leading to vessel rupture, fire, or explosion.[5] Preventing this is the primary goal of thermal management.

Q3: What are the primary methods for controlling reaction temperature? A3: The main strategies are:

  • Rate of Reagent Addition: Slowly adding one reagent to another ensures that the heat generated at any given moment is manageable.

  • Efficient Cooling: Using an external cooling source (like an ice bath or a refrigerated circulator) to actively remove heat from the reaction vessel.[6][7]

  • Dilution: Conducting the reaction in a sufficient volume of an appropriate solvent helps to absorb the heat generated, acting as a thermal buffer.

  • Flow Chemistry: Performing the synthesis in a continuous flow reactor offers superior heat exchange and temperature control due to the high surface-area-to-volume ratio.[8][9]

Q4: How does reaction scale-up affect exotherm management? A4: Scaling up a reaction is not just a matter of proportionally increasing reagents.[10] As the volume of a reactor increases, its surface area does not increase at the same rate. This significantly reduces the efficiency of heat dissipation through the reactor walls, making it much harder to control the temperature of a large-scale reaction compared to a small, lab-scale flask. This makes meticulous process control and potentially more advanced cooling systems essential for safe scale-up.[10]

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Q: My reaction temperature is spiking unexpectedly, even with an ice bath. What's happening and what should I do?

A: An unexpected temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.

  • Probable Cause 1: Reagent Addition is Too Fast. This is the most common cause. Even with external cooling, adding the α-haloketone or thioamide too quickly can generate a burst of heat that overwhelms the cooling capacity.

  • Probable Cause 2: Inefficient Stirring. Poor mixing can create localized "hot spots" where reagents are highly concentrated. When these hot spots are suddenly dispersed, the overall temperature can jump.

  • Probable Cause 3: Inadequate Cooling. An ice bath may be insufficient for a highly concentrated or larger-scale reaction. The heat transfer across the glass wall of the flask might be too slow.

  • Immediate Actions:

    • Stop Reagent Addition Immediately.

    • If safe, add a small amount of pre-chilled solvent to dilute the reaction mixture.

    • Ensure vigorous stirring to break up any hot spots.

    • Prepare a more potent cooling bath (e.g., ice/salt or dry ice/acetone) for emergency use.

Q: My reaction yield is low and I'm seeing a lot of dark, tarry byproducts. Could this be related to temperature?

A: Absolutely. Poor temperature control is a leading cause of low yields and impurity formation.

  • Causality: Thiazole intermediates and the final product can be sensitive to high temperatures. Excessive heat can cause side reactions, polymerization, or decomposition of starting materials and the desired product, leading to the formation of complex, often colored, impurities. The Hantzsch synthesis itself can have different reaction pathways at different temperatures, sometimes favoring undesired isomers.[11]

  • Solutions & Protocols:

    • Maintain a Strict Temperature Range: Use a jacketed reactor connected to a recirculating chiller for precise temperature regulation.[7]

    • Optimize Addition Rate: Implement a protocol using a syringe pump for slow, controlled addition of the limiting reagent. Monitor the internal reaction temperature and adjust the addition rate to keep it within a narrow range (e.g., 0-5 °C).

    • Solvent Selection: Choose a solvent with adequate heat capacity that is appropriate for the reaction. While many protocols use ethanol or methanol, for some systems, higher boiling point solvents might be considered, although this can complicate workup.[1]

Q: I'm planning to scale up my synthesis from 1g to 100g. What are the key thermal management changes I need to make?

A: This is a critical transition where thermal safety becomes paramount. A simple ice bath will no longer be sufficient.

  • Key Changes for Scale-Up:

    • Reactor Type: Move from a round-bottom flask to a double-jacketed glass reactor. This provides a much larger surface area for heat exchange and allows for precise thermal control via a circulator.[10]

    • Monitoring: Equip the reactor with a temperature probe that measures the internal reaction temperature, not just the bath temperature. Also, include pressure release valves for safety.[10]

    • Calorimetry Data: If possible, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) on a small scale to quantify the heat of reaction. This data is invaluable for predicting the cooling power required for the larger scale and designing a safe process.

    • Consider Flow Chemistry: For significant scale-up, transitioning to a continuous flow process is a highly effective strategy. Flow reactors can handle highly exothermic reactions safely by containing only a small volume of the reaction mixture at any time and providing extremely efficient heat transfer.[8][12]

Data Presentation: Cooling Method Comparison
Cooling MethodTypical Temperature RangeProsCons
Ice/Water Bath 0 - 5 °CSimple, inexpensive, readily available.Limited cooling capacity, temperature is not precisely regulated.
Ice/Salt Bath -20 to 0 °CLower temperatures achievable than ice alone.Messy, corrosive, temperature can fluctuate.
Dry Ice/Acetone Bath -78 °CVery low temperature for rapid cooling.Requires careful handling (cryo gloves), CO₂ sublimation can cause splashing, not easily regulated.
Recirculating Chiller -80 to 20 °C (Varies by model)Precise and stable temperature control, automated.[7]High initial cost, requires dedicated equipment.
Flow Reactor Wide, precisely controlledSuperior heat transfer, enhanced safety, easy to scale.[8][9]Requires specialized pumps and reactors, higher initial setup cost.
Experimental Protocols
Protocol 1: Controlled Batch Synthesis of a 2-Amino-4-phenylthiazole (Lab Scale)

This protocol for the Hantzsch synthesis emphasizes thermal control through slow addition and efficient cooling.[1]

  • Setup: Place a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a digital thermometer to monitor internal temperature, and a dropping funnel in a cooling bath (ice/water).

  • Charge Reactor: To the flask, add thiourea (7.5 mmol) and methanol (15 mL). Stir the mixture and allow it to cool to 0-5 °C.

  • Prepare Addition Funnel: Dissolve 2-bromoacetophenone (5.0 mmol) in methanol (10 mL) and add this solution to the dropping funnel.

  • Controlled Addition: Add the 2-bromoacetophenone solution dropwise from the funnel to the stirred thiourea slurry over a period of 30-45 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 10 °C. Adjust the addition rate as necessary.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the cooling bath and let the reaction warm to room temperature and stir for 1 hour.

  • Work-up: Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate (Na₂CO₃) solution (60 mL) to precipitate the product.[1] Filter the solid, wash with water, and dry.

Protocol 2: Introduction to Flow Synthesis for Exotherm Management

This conceptual protocol outlines how a thiazole synthesis can be adapted for a continuous flow system to ensure maximal thermal control.

  • System Setup:

    • Use two syringe pumps.

    • Pump A: Load with a solution of the thioamide in a suitable solvent (e.g., ethanol).

    • Pump B: Load with a solution of the α-haloketone in the same solvent.

    • Connect the output of both pumps to a T-mixer.

    • Connect the T-mixer to a coiled reactor (e.g., PFA tubing) submerged in a temperature-controlled bath (circulator).

    • Connect the reactor outlet to a back-pressure regulator and then to a collection flask.

  • Execution:

    • Set the circulator to the desired reaction temperature (e.g., 25 °C).

    • Start pumping both reagent streams at a defined flow rate to achieve the desired residence time within the heated coil. The reaction occurs continuously within the coil.

    • The highly efficient heat transfer of the narrow tubing ensures that any exotherm is immediately dissipated into the surrounding bath, maintaining a constant reaction temperature.[8]

    • Collect the product stream continuously from the outlet.

Mandatory Visualizations
Hantzsch Synthesis: Heat Evolution Points

The following diagram illustrates the key exothermic steps in the Hantzsch thiazole synthesis.

Hantzsch_Exotherm cluster_reactants Reactants cluster_products Products Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 Attack Haloketone α-Haloketone Haloketone->Intermediate1 Thiazole Thiazole HX HX Thiazole->HX H2O H2O Thiazole->H2O Intermediate2 Cyclized Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Exotherm1 Heat Released (Bond Formation) Intermediate1->Exotherm1 Intermediate2->Thiazole Dehydration Exotherm2 Heat Released (Aromatization) Intermediate2->Exotherm2

Caption: Key exothermic steps in the Hantzsch thiazole synthesis.

Decision Workflow for Thermal Management

This flowchart provides a logical path for selecting an appropriate thermal management strategy.

Thermal_Management_Workflow Start Start: Plan Thiazole Synthesis Scale Reaction Scale? Start->Scale LabScale < 5g (Lab Scale) Scale->LabScale Small PilotScale > 5g (Pilot/Scale-up) Scale->PilotScale Large Exotherm Known High Exotherm? CoolingBath Use Ice Bath or Cryo-Cooler Exotherm->CoolingBath No / Minor FlowChem Strongly Consider Flow Chemistry Exotherm->FlowChem Yes LabScale->Exotherm JacketedReactor Use Jacketed Reactor with Circulator PilotScale->JacketedReactor SlowAddition Implement Slow, Controlled Reagent Addition CoolingBath->SlowAddition End Proceed with Caution & Monitor Internal Temp SlowAddition->End Calorimetry Perform Reaction Calorimetry (RC1/DSC) JacketedReactor->Calorimetry FlowChem->End Calorimetry->FlowChem

Caption: Decision workflow for selecting a thermal management strategy.

References
  • Efficiency Finder. (2017, March 28). Cooling during chemical reactions in chemical industry.
  • Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system?
  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • Asynt. (2024, September 3). What are the best tools for cooling chemical reactions?
  • MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • ResearchGate. (n.d.). Continuous Safety Improvements to Avoid Runaway Reactions: The Case of a Chloro-Thiadiazole Intermediate Synthesis toward Timolol.
  • ACS Publications. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Wikipedia. (n.d.). Thiazole.
  • MDPI. (n.d.). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective.
  • Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • MDPI. (n.d.). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation.

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of molecular design and discovery. The 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde scaffold represents a class of molecules with significant potential, blending the functionalities of an α,β-unsaturated aldehyde, a vinyl chloride, and a cyclic thioamide. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity and electronic environment of such molecules.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of this compound and its derivatives. In the absence of extensive published data for this specific parent compound, this guide establishes a framework for its spectral assignment through a comparative analysis with structurally related compounds and discusses the utility of computational methods for spectral prediction.

Predicted ¹H and ¹³C NMR Spectral Features

The unique electronic environment of the this compound ring system dictates a characteristic set of NMR chemical shifts. The following predictions are based on fundamental NMR principles and analysis of the substituent effects.

¹H NMR Spectroscopy Predictions

The proton NMR spectrum is expected to be relatively simple for the parent compound, dominated by two key singlets in non-protic solvents:

  • Aldehyde Proton (CHO): This proton is expected to appear as a sharp singlet in the downfield region, typically between δ 9.5 - 10.5 ppm . This significant deshielding is due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the aldehyde group.

  • Amide Proton (N-H): The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, it is expected to appear as a broad singlet in the range of δ 10.0 - 12.0 ppm . In less polar solvents like CDCl₃, this signal may be sharper and appear more upfield.

¹³C NMR Spectroscopy Predictions

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The key predicted chemical shifts are:

  • Aldehyde Carbonyl (CHO): This carbon is highly deshielded and is expected to resonate in the δ 180 - 190 ppm range.

  • Amide Carbonyl (C=O): The C2 carbonyl within the dihydrothiazole ring is predicted to be in the δ 165 - 175 ppm range, typical for cyclic amide or thioamide systems.

  • Thiazole Ring Carbons (C4 and C5):

    • C4: The presence of the electron-withdrawing chlorine atom will significantly deshield C4, placing its resonance at approximately δ 140 - 150 ppm .

    • C5: This carbon, attached to the aldehyde group, is also expected to be downfield, likely in the δ 125 - 135 ppm region.

Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, it is instructive to compare them with the experimentally determined NMR data of similar molecules. The following table contrasts the expected shifts for our target molecule with known data for 2-chloro-1,3-thiazole-5-carbaldehyde, a close structural analog lacking the 2-oxo functionality and N-H proton.

Atom Predicted Shift (Target Molecule) Experimental Shift (2-chloro-1,3-thiazole-5-carbaldehyde) Rationale for Predicted Differences
¹H NMR
CHOδ 9.5 - 10.5 ppmδ 9.97 ppmThe electronic environment of the aldehyde proton is expected to be similar.
N-Hδ 10.0 - 12.0 ppmN/AThe presence of the amide proton is a key differentiator.
H4N/Aδ 8.35 ppmThe substitution of H4 with a chlorine atom removes this signal.
¹³C NMR
CHOδ 180 - 190 ppmδ 183.1 ppmMinor shifts are expected due to changes in the ring's electronic structure.
C2δ 165 - 175 ppm (C=O)δ 153.8 ppmThe change from a C=N bond to a C=O bond significantly deshields this position.
C4δ 140 - 150 ppmδ 150.7 ppmThe influence of the chlorine atom is expected to be comparable.
C5δ 125 - 135 ppmδ 138.9 ppmThe presence of the 2-oxo group may slightly shield this position.

This comparative analysis demonstrates that while analogs can provide a strong foundational estimate, the unique electronic structure of the 2-oxo-2,3-dihydrothiazole ring will induce notable shifts, particularly at the C2 and C5 positions.

The Role of Computational Chemistry and 2D NMR

For novel structures where direct analogs are not available, computational chemistry provides a powerful predictive tool.[1] Methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach can calculate theoretical ¹H and ¹³C NMR chemical shifts with a high degree of accuracy.[2][3] These in silico data, when compared with experimental spectra, can be invaluable for confirming assignments.

Furthermore, two-dimensional (2D) NMR experiments are essential for unambiguous assignment. Techniques such as:

  • COSY (Correlation Spectroscopy): Would confirm any H-H couplings if alkyl or aryl substituents were present.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons with their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which would be critical for definitively assigning the quaternary carbons (C2, C4, C5) by correlating them to the aldehyde and N-H protons.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from known procedures for related heterocyclic systems.

Synthetic_Pathway A Ethyl 2-chloroacetoacetate C Ethyl 2-amino-4-hydroxythiazole-5-carboxylate A->C B Thiourea B->C E Ethyl 4-chloro-2-aminothiazole-5-carboxylate C->E D D POCl₃ G Ethyl 4-chloro-2-hydroxythiazole-5-carboxylate E->G F F 1. Diazotization 2. Hydrolysis I (4-Chloro-2-hydroxothiazol-5-yl)methanol G->I H H DIBAL-H K This compound I->K J J Oxidation (e.g., PCC, DMP)

Caption: Proposed synthetic pathway for the target compound.

  • Hantzsch Thiazole Synthesis: React ethyl 2-chloroacetoacetate with thiourea to form the thiazole ring, yielding ethyl 2-amino-4-hydroxythiazole-5-carboxylate.

  • Chlorination: Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would convert the hydroxyl group to a chlorine and potentially the amino group to a chloro or be protected/deprotected.

  • Hydrolysis of Amine: The 2-amino group can be converted to a 2-hydroxyl group via diazotization followed by hydrolysis.

  • Reduction of Ester: The ester at C5 is selectively reduced to a primary alcohol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).

  • Oxidation of Alcohol: The resulting alcohol is then oxidized to the target aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

NMR Data Acquisition Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

  • 2D NMR Acquisition: If necessary for full assignment, acquire 2D spectra (COSY, HSQC, HMBC) using standard pulse programs on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

Visualization of Key NMR Correlations

The following diagram illustrates the expected key HMBC correlations that would be used to confirm the structure of the target molecule.

HMBC_Correlations cluster_molecule This compound N3 N-H C2 C2=O N3->C2 N3->C2 ²J C4 C4-Cl N3->C4 ²J C5 C5 N3->C5 ³J S1 S C2->S1 S1->C5 C4->N3 C5->C4 CHO_C C=O C5->CHO_C CHO_H H CHO_C->CHO_H CHO_H->C5 ³J CHO_H->CHO_C ²J

Caption: Key expected HMBC correlations for structural assignment.

By combining predictive methods, comparative analysis with known compounds, and a suite of 1D and 2D NMR experiments, a complete and confident spectral assignment of this compound derivatives can be achieved, paving the way for their further investigation and application in scientific research.

References

  • Kruszyk, M., Jessing, M., Kristensen, J. L., & Jørgensen, M. (2013). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 78(15), 7543–7554. [Link]

  • Al-Ghorbani, M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Results in Chemistry, 7, 101383. [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 12(1), 1255. [Link]

  • Gholipour, S., et al. (2021). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 11(52), 32889-32898. [Link]

  • Parashotas, I., et al. (2018). Synthesis and evaluation of the antibacterial, antioxidant activities of novel functionalized thiazole and bis(thiazol-5-yl)methanes. Arkivoc, 2018(3), 240-256. [Link]

  • Sadek, K. U., et al. (2022). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega, 7(4), 3456–3470. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Al-Masoudi, N. A., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(3), 136-144. [Link]

  • Hussein, D. H., et al. (2021). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 8, 720-740. [Link]

  • de Oliveira, A. A., et al. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 8(46), 43834–43847. [Link]

  • Li, G., et al. (2007). 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3,4-b][1][5][6]Thiadiazine Derivatives. Magnetic Resonance in Chemistry, 45(3), 265-268. [Link]

Sources

A Senior Application Scientist's Guide to the FT-IR Analysis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of novel heterocyclic compounds is paramount. 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, a molecule of significant interest due to its potential applications stemming from its reactive functional groups, presents a unique analytical challenge. This guide provides an in-depth exploration of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the structural elucidation of this compound. We will delve into the expected vibrational frequencies of its key functional groups, compare the utility of FT-IR with other common analytical techniques, and provide a detailed experimental protocol for its analysis.

The Structural Significance of this compound

The molecule this compound incorporates several key functional groups that dictate its chemical reactivity and potential biological activity. These include a cyclic amide (lactam), an aldehyde, a carbon-chlorine bond, and the thiazole ring itself. The interplay of these groups, including electronic effects and potential intramolecular interactions, can influence their characteristic vibrational frequencies in an FT-IR spectrum. A thorough understanding of these spectral features is crucial for confirming the successful synthesis of the molecule and for its ongoing quality control.

Deciphering the Vibrational Fingerprint: An In-Depth FT-IR Analysis

FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] Each functional group possesses a unique set of vibrational frequencies, creating a characteristic "fingerprint" in the infrared spectrum. Based on established principles and data from related structures, we can predict the key FT-IR absorption bands for this compound.

The Carbonyl Region: A Tale of Two C=O Stretches

A salient feature of this molecule is the presence of two distinct carbonyl groups: one in the cyclic amide (lactam) ring and the other in the aldehyde moiety. The position of the C=O stretching vibration in the IR spectrum is highly sensitive to its electronic environment.

  • Lactam C=O Stretch: The carbonyl group within the five-membered lactam ring is expected to exhibit a strong absorption band at a higher wavenumber compared to a typical acyclic secondary amide. This is due to the ring strain in the five-membered ring, which increases the frequency of the C=O stretching vibration. For 5-membered lactams, this peak is typically observed in the range of 1700 ± 15 cm⁻¹ .[2][3]

  • Aldehyde C=O Stretch: The aldehyde carbonyl stretch is anticipated to appear in the region of 1740-1690 cm⁻¹ .[4] The exact position will be influenced by the electronic effects of the adjacent thiazole ring and the chlorine atom. Conjugation with the C=C bond of the thiazole ring would be expected to lower the frequency. Saturated aldehydes typically show carbonyl absorptions near 1730 cm⁻¹, while conjugation can lower this to around 1705 cm⁻¹.[5]

A crucial aspect of the analysis will be to resolve these two potentially overlapping carbonyl peaks.

The Aldehyde C-H Stretch: A Definitive Marker

A key diagnostic feature for the aldehyde group is the presence of a characteristic C-H stretching vibration. This typically appears as one or two distinct, albeit weaker, bands in the region of 2860-2700 cm⁻¹ .[6] The presence of these peaks provides strong evidence for the aldehyde functionality and helps to distinguish it from a ketone.

The Thiazole Ring and Associated Vibrations

The 2,3-dihydrothiazole ring itself will give rise to a series of characteristic vibrations:

  • C=C Stretch: The carbon-carbon double bond within the thiazole ring is expected to produce a stretching absorption in the region of 1680-1620 cm⁻¹ .[4]

  • C-N Stretch: The stretching vibration of the carbon-nitrogen bond within the ring will also be present, typically in the fingerprint region.

  • C-S Stretch: The carbon-sulfur bond vibration is generally weak and appears in the fingerprint region, making it less diagnostically useful.

The Carbon-Chlorine Stretch

The C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹ .[7] The exact position can be influenced by the overall structure of the molecule.

A Comparative Analysis: FT-IR in the Context of Other Techniques

While FT-IR is an invaluable tool for identifying functional groups, a comprehensive characterization of this compound often necessitates a multi-technique approach.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
FT-IR Spectroscopy Presence of key functional groups (C=O, C-H aldehyde, C-Cl, C=C, N-H).Rapid, non-destructive, excellent for identifying carbonyl and aldehyde groups.Provides limited information on the carbon skeleton and connectivity. Overlapping peaks can be a challenge.
NMR Spectroscopy (¹H and ¹³C) Detailed information on the carbon-hydrogen framework, connectivity of atoms, and chemical environment of each nucleus.[8][9]Unambiguously confirms the overall structure and isomerism.Requires more sample preparation and longer acquisition times. Less sensitive than mass spectrometry.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[10]High sensitivity, confirms the presence of chlorine through isotopic patterns (M and M+2 peaks in a ~3:1 ratio).[11]Does not directly provide information on functional groups or their connectivity.

In synergy, FT-IR confirms the presence of the essential building blocks, NMR pieces together the molecular puzzle, and MS verifies the final mass and elemental composition.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the steps for obtaining a reliable FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Preparation and Loading:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure a flat baseline.

    • Label the significant peaks with their corresponding wavenumbers.

Summary of Expected FT-IR Data

The following table summarizes the predicted characteristic FT-IR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3100-3000C-H (thiazole ring)StretchingMedium
~2860-2700C-H (aldehyde)StretchingMedium, two bands
~1740-1690C=O (aldehyde)StretchingStrong
~1715-1685C=O (lactam)StretchingStrong
~1680-1620C=C (thiazole ring)StretchingMedium
~1450-1350C-HBendingMedium
~850-550C-ClStretchingMedium to Strong

Visualizing the Molecular Structure and Vibrational Modes

To further illustrate the key functional groups and their expected vibrational modes, the following diagrams are provided.

Molecular Structure of this compound cluster_molecule N N C2 C N->C2 H_N H N->H_N S S C2->S O_oxo O C2->O_oxo = C3 C C4 C C3->C4 = C5 C C3->C5 S->C3 C4->N Cl Cl C4->Cl C_aldehyde C C5->C_aldehyde O_aldehyde O C_aldehyde->O_aldehyde = H_aldehyde H C_aldehyde->H_aldehyde

Caption: Molecular structure of this compound.

Key FT-IR Vibrational Modes cluster_carbonyl Carbonyl Stretches cluster_CH C-H Stretches cluster_ring Ring and Other Vibrations Molecule This compound Lactam_CO Lactam C=O (~1700 cm⁻¹) Molecule->Lactam_CO Aldehyde_CO Aldehyde C=O (~1720 cm⁻¹) Molecule->Aldehyde_CO Aldehyde_CH Aldehyde C-H (~2800 cm⁻¹) Molecule->Aldehyde_CH CC_stretch C=C Stretch (~1650 cm⁻¹) Molecule->CC_stretch CCl_stretch C-Cl Stretch (~700 cm⁻¹) Molecule->CCl_stretch

Caption: Key functional group vibrations in the FT-IR spectrum.

Conclusion

FT-IR spectroscopy stands as a cornerstone technique for the initial characterization and routine analysis of this compound. By carefully analyzing the distinct vibrational frequencies of the lactam and aldehyde carbonyl groups, the characteristic aldehyde C-H stretch, and the vibrations of the thiazole ring and carbon-chlorine bond, researchers can confidently verify the identity and purity of this important heterocyclic compound. For unambiguous structural elucidation, the synergistic use of FT-IR with NMR and mass spectrometry is highly recommended, providing a comprehensive analytical workflow for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (1999).
  • LibreTexts. (2021, August 15). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

  • Reusch, W. (2013, May 5). Infrared Spectroscopy. Michigan State University. Retrieved from [Link]

  • Byju's. (n.d.). Mass Spectrometry - Principle, Instrumentation, and Applications. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Functionalized Thiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of functionalized thiazoles represents a critical area of expertise. The thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs due to its vast biological activities.[1] The choice of synthetic route is a pivotal decision, profoundly impacting yield, purity, scalability, and the overall economic viability of a drug discovery program.

This in-depth technical guide provides a comparative analysis of the primary synthesis routes for functionalized thiazoles. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each methodology. This document is designed to empower you with the field-proven insights necessary to select and optimize the ideal synthetic strategy for your specific target molecule.

At a Glance: A Comparative Overview of Key Thiazole Synthesis Routes

The selection of a synthetic pathway is a strategic decision, balancing the desired substitution pattern with reaction efficiency and the nature of available starting materials. The following table offers a quantitative comparison of the classical and modern methodologies discussed in this guide.

Synthesis RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na₂CO₃)30 min - 12 hRoom Temp. - Reflux80 - 99%[1]
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-Not specifiedRoom Temperature"Significant"[1]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)Not specified~170 °CNot specified[1][2]
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine5 - 15 min170 W~92%[1]
Ultrasound-Assisted Hantzsch VariedCatalyst dependent15 - 60 minRoom Temp. - 60°CHigh[3]

The Workhorse of Thiazole Synthesis: The Hantzsch Reaction

First described in 1887, the Hantzsch thiazole synthesis remains the most widely utilized method for constructing the thiazole ring.[4] Its enduring popularity is a testament to its reliability, broad substrate scope, and generally high yields.[5]

Mechanism and Rationale

The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide-containing species (such as thioamides, thioureas, thiosemicarbazides, or thiosemicarbazones).[1][6] The reaction proceeds through a series of well-defined steps, culminating in the formation of the aromatic thiazole ring.

The causality behind this transformation lies in the inherent reactivity of the starting materials. The thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole.

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclization (Hydroxythiazoline) intermediate1->intermediate2 Intramolecular Condensation product Functionalized Thiazole intermediate2->product Dehydration Cook_Heilbron_Mechanism reagents α-Aminonitrile + Carbon Disulfide intermediate1 Adduct Formation reagents->intermediate1 Nucleophilic Addition intermediate2 Intramolecular Cyclization intermediate1->intermediate2 5-exo-dig Cyclization product 5-Aminothiazole intermediate2->product Tautomerization Gabriel_Mechanism reagents α-Acylamino ketone + P₄S₁₀ intermediate1 Thionation of Carbonyls reagents->intermediate1 Sulfurization intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Condensation product 2,5-Disubstituted Thiazole intermediate2->product Dehydration

Sources

A Comparative Guide to Thiazole Synthesis: Modern Alternatives to 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Thiazole Ring

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole moieties are integral to a wide array of pharmaceuticals, including the antimicrobial sulfathiazole, the anti-inflammatory drug meloxicam, and the antiretroviral ritonavir.[1][3][4] Beyond medicine, thiazole derivatives are finding applications as dyes, fungicides, and components in advanced organic materials.[1][5]

Given its significance, the efficient and versatile synthesis of substituted thiazoles is a paramount objective for synthetic chemists. While reagents like 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde offer a direct route to specific, highly functionalized thiazoles, their utility can be limited by commercial availability, stability, or a narrow substrate scope. This guide provides an in-depth comparison of robust and versatile alternative methods for thiazole synthesis, designed to equip researchers with the knowledge to select the optimal synthetic strategy for their target molecule. We will delve into the mechanisms, advantages, and practical considerations of established and modern techniques, supported by experimental data and detailed protocols.

The Benchmark: Hantzsch Thiazole Synthesis

The most classic and widely employed method for thiazole ring construction is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[2][6] This reaction serves as a crucial benchmark for evaluating all other methods.

Core Reaction & Mechanism

The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide.[6] The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[7][8]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs a nucleophilic attack on the ketone's carbonyl carbon.[7]

  • Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic thiazole ring.[7][8]

The aromaticity of the final product is a significant driving force for this reaction, contributing to its typically high yields.[7][8]


}

Figure 1: Hantzsch Thiazole Synthesis Workflow

Advantages and Limitations

The primary advantages of the Hantzsch synthesis are its simplicity, reliability, and the wide availability of starting materials.[5][9] It allows for the introduction of diverse substituents at the 2- and 4-positions of the thiazole ring. However, the use of α-haloketones, which can be lachrymatory and toxic, is a notable drawback.[9]

Alternative 1: The Cook-Heilbron Synthesis

For researchers targeting 5-aminothiazoles, a class of compounds with significant synthetic utility, the Cook-Heilbron synthesis offers a powerful and direct route.[10]

Core Reaction & Mechanism

Discovered in 1947, this method involves the reaction of α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids.[10][11] The reaction proceeds under mild, often aqueous, conditions at room temperature.[10]

The mechanism, when using an α-aminonitrile and carbon disulfide, begins with the nucleophilic attack of the amino group's nitrogen on the carbon of CS₂.[10] This is followed by proton transfers and an intramolecular cyclization where the newly formed thiol attacks the nitrile carbon, ultimately leading to the 5-aminothiazole after tautomerization.

Comparative Performance

The Cook-Heilbron synthesis is particularly advantageous as it provides access to 5-aminothiazoles, which are not directly accessible through the standard Hantzsch method.[11] The mild reaction conditions are a significant benefit, enhancing functional group tolerance.

FeatureHantzsch SynthesisCook-Heilbron Synthesis
Key Reagents α-Haloketone, Thioamideα-Aminonitrile, CS₂ (or similar)
Product Class 2,4-Disubstituted Thiazoles2,4-Disubstituted 5-Aminothiazoles
Conditions Often requires heatingRoom temperature, mild conditions[10]
Key Advantage Versatility, simple reagentsAccess to 5-amino substitution
Key Disadvantage Use of toxic α-haloketonesMore specialized starting materials
Experimental Protocol: Synthesis of 5-amino-2-benzylthiazole

Adapted from Cook, A. H., Heilbron, I. & Levy, A. L. (1947).

  • Reagent Preparation: Dissolve aminoacetonitrile (1.0 eq) in a suitable solvent like ethanol.

  • Addition: To this solution, add dithiophenylacetic acid (1.0 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization or column chromatography to yield 5-amino-2-benzylthiazole.

Alternative 2: Modern Variations and Greener Approaches

In recent years, significant efforts have been directed toward developing more environmentally benign and efficient methods for thiazole synthesis, often building upon the principles of the Hantzsch reaction but avoiding its hazardous reagents.[9]

α-Diazoketones as α-Haloketone Surrogates

One innovative approach utilizes α-diazoketones as precursors to the α-haloketone, or a reactive equivalent, in situ. A protocol catalyzed by trifluoromethanesulfonic acid (TfOH) allows for the coupling of α-diazoketones with thioamides or thioureas.[12] This method is metal-free, proceeds under mild conditions, and demonstrates a broad substrate scope with good to excellent yields.[12]


}

Figure 2: Reagent Selection Logic

Solvent-Free and Microwave-Assisted Syntheses

To align with the principles of green chemistry, solvent-free and microwave-assisted protocols have emerged. One highly efficient method involves the simple grinding of an α-halo carbonyl compound with a thiourea at room temperature.[13] This procedure is often complete within minutes, requires no solvent or catalyst, and provides good yields, significantly reducing chemical waste and energy consumption.[13]

Microwave irradiation has also been successfully applied to accelerate thiazole synthesis, often leading to shorter reaction times and higher yields compared to conventional heating.[9]

Experimental Protocol: Solvent-Free Synthesis of 2-Amino-4-phenylthiazole

Adapted from Heravi, M. M., et al. (2011). Synthetic Communications.

  • Preparation: In a mortar, place phenacyl bromide (1.0 eq) and thiourea (1.2 eq).

  • Reaction: Grind the two solids together vigorously with a pestle at room temperature for 15-20 minutes. The progress can be monitored by observing the change in the physical state of the mixture.

  • Workup: After the reaction is complete (as indicated by TLC), add a small amount of a suitable solvent (e.g., ethyl acetate) to the solid mass.

  • Purification: Filter the resulting solid and wash with a small amount of cold solvent to afford the pure 2-amino-4-phenylthiazole product.

Comparative Summary of Alternative Methods

MethodKey ReagentsTypical ProductKey AdvantagesKey Limitations
Hantzsch Synthesis α-Haloketone, Thioamide2,4-Disubstituted ThiazoleHigh versatility, simple, high yields[7][14]Use of lachrymatory/toxic reagents[9]
Cook-Heilbron Synthesis α-Aminonitrile, CS₂/Isothiocyanate5-AminothiazoleMild conditions, access to 5-amino group[10][15]Requires specific α-aminonitrile precursors
Gabriel Synthesis Acylamino-ketone, P₄S₁₀2,5-Disubstituted ThiazoleAccess to 2,5-disubstitution pattern[2][4]Use of hazardous P₄S₁₀, harsh conditions
Diazoketone Method α-Diazoketone, Thioamide, Acid Catalyst2,4-Disubstituted ThiazoleAvoids α-haloketones, metal-free, mild[12][16]Availability and stability of diazoketones
Solvent-Free Grinding α-Haloketone, Thiourea2,4-Disubstituted ThiazoleGreen, rapid, no solvent/catalyst needed[13]Limited to solid-state reactions
Multi-Component Reactions Aldehyde, Amine, Sulfur Source, etc.Polysubstituted ThiazolesHigh efficiency, atom economy, diversity[9][17]Optimization can be complex

Conclusion and Future Outlook

While the Hantzsch synthesis remains a foundational method for constructing the thiazole core, the modern synthetic chemist has a diverse and powerful toolkit of alternatives. The choice of reagent and methodology should be guided by the desired substitution pattern, the availability of starting materials, and a commitment to sustainable chemical practices. The Cook-Heilbron synthesis provides an elegant solution for 5-aminothiazoles, while emerging methods utilizing diazoketones or solvent-free conditions offer safer and greener pathways. As research progresses, we can anticipate the development of even more efficient, selective, and environmentally conscious strategies, driven by innovations in catalysis and multi-component reactions, further expanding the accessibility and application of this vital heterocyclic scaffold.

References

  • Cook–Heilbron thiazole synthesis. In: Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Asnani, A. J., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Pure Life Sciences. [Link]

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  • Heravi, M. M., et al. (2011). Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding. Synthetic Communications, 41(4), 579-582. [Link]

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  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Publications. [Link]

  • Pendiukh, V. V., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. [Link]

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A Senior Application Scientist's Guide to Green Chemistry Approaches in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of thiazole derivatives is a cornerstone of medicinal chemistry. The thiazole ring is a privileged scaffold, present in a multitude of FDA-approved drugs exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, classical synthetic routes to these vital compounds, such as the Hantzsch synthesis, often rely on harsh reaction conditions, hazardous solvents, and lengthy reaction times, posing significant environmental and economic challenges.[1]

This guide provides an in-depth comparison of modern, green chemistry approaches to thiazole synthesis. We will move beyond a simple listing of methods to provide a critical evaluation of their performance, supported by experimental data and detailed protocols. Our focus is on empowering you to make informed decisions in your experimental design, aligning with the principles of sustainable chemistry without compromising on efficiency or yield.

The Imperative for Greener Thiazole Synthesis

Traditional methods for thiazole synthesis, while foundational, often fall short of modern green chemistry standards. They can involve the use of toxic reagents and solvents, generate significant chemical waste, and require substantial energy input.[1][2] The principles of green chemistry encourage the development of synthetic pathways that are safer, more efficient, and environmentally benign. This includes the use of alternative energy sources, greener solvents, and catalysts, as well as designing reactions with high atom economy.[3] In this guide, we will explore three prominent green approaches that have gained significant traction in recent years: Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis, and Multicomponent Reactions.

Microwave-Assisted Thiazole Synthesis: A Revolution in Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[4][5] Unlike conventional heating, which relies on conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[4][5] This often results in dramatic reductions in reaction times, increased product yields, and improved reaction selectivity.[4][5]

Causality Behind Experimental Choices in MAOS

The choice of solvent is critical in microwave chemistry. Polar solvents, such as ethanol, are often preferred as they efficiently absorb microwave energy. The use of a sealed vessel allows for heating the solvent above its boiling point, further accelerating the reaction. The power and temperature are carefully controlled to prevent decomposition of the reactants or products.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

This protocol is a representative example of the Hantzsch thiazole synthesis accelerated by microwave irradiation.[4]

Materials:

  • Substituted α-bromoketone (1 mmol)

  • Substituted thiourea (1.1 mmol)

  • Ethanol (3 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.

MAOS_Workflow reagents Reactants in Ethanol mw_vial Microwave Vial reagents->mw_vial Combine mw_reactor Microwave Reactor mw_vial->mw_reactor Place reaction Irradiation (170W, 5-15 min) mw_reactor->reaction Initiate cooling Cooling reaction->cooling Completion filtration Filtration cooling->filtration product Pure Thiazole Derivative filtration->product

Caption: Workflow for Microwave-Assisted Thiazole Synthesis.

Ultrasound-Assisted Thiazole Synthesis: Harnessing the Power of Cavitation

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. This methodology offers advantages such as mild reaction conditions, rapid reaction times, and high yields.[5][6]

Causality Behind Experimental Choices in Ultrasound-Assisted Synthesis

The choice of solvent in sonochemistry can influence the cavitation process. The reaction is typically carried out at a controlled temperature to prevent the degradation of products. The use of a catalyst, particularly a solid-supported or biocatalyst, can be synergistic with ultrasound, as the acoustic waves can enhance the catalyst's activity by cleaning its surface and improving mass transport.

Experimental Protocol: Ultrasound-Assisted Synthesis of Thiazole Derivatives using a Green Biocatalyst

This protocol exemplifies an eco-friendly approach utilizing a modified chitosan biocatalyst under ultrasonic irradiation.[5][6]

Materials:

  • 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide (1 mmol)

  • Hydrazonoyl chloride (1 mmol)

  • Ethanol

  • Terephthalohydrazide Chitosan Schiff's base hydrogel (TCsSB) as a catalyst

  • Ultrasonic bath

Procedure:

  • A mixture of 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide (1 mmol), the appropriate hydrazonoyl chloride (1 mmol), and TCsSB catalyst (15% wt.) is prepared in ethanol.

  • The reaction mixture is subjected to ultrasonic irradiation at 35 °C for 20 minutes.

  • The progress of the reaction is monitored by TLC.

  • After completion, the catalyst is separated by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid product is purified by recrystallization.

Ultrasound_Workflow reactants Reactants & Catalyst in Ethanol us_bath Ultrasonic Bath reactants->us_bath irradiation Sonication (35°C, 20 min) us_bath->irradiation filtration Catalyst Filtration irradiation->filtration Completion evaporation Solvent Evaporation filtration->evaporation purification Recrystallization evaporation->purification product Pure Thiazole Derivative purification->product

Caption: Workflow for Ultrasound-Assisted Thiazole Synthesis.

Multicomponent Reactions (MCRs): A Paradigm of Atom Economy

Multicomponent reactions are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the starting materials into the final structure.[2][7] This approach is highly atom-economical and aligns perfectly with the principles of green chemistry by minimizing waste and simplifying synthetic procedures. MCRs for thiazole synthesis often offer high yields and operational simplicity.[2][7]

Causality Behind Experimental Choices in Multicomponent Reactions

The success of an MCR often depends on the careful selection of reactants that can undergo a cascade of reactions in a controlled manner. The choice of catalyst is crucial for promoting the desired reaction pathway and can often be a green catalyst to further enhance the sustainability of the process. The solvent is chosen to facilitate the dissolution of all reactants and to mediate the reaction, with water being an ideal green solvent when possible.[2]

Experimental Protocol: Multicomponent Synthesis of Thiazole Derivatives in Water

This protocol describes a green, one-pot, three-component synthesis of thiazole derivatives in an aqueous medium using a recyclable catalyst.[2]

Materials:

  • Aldehyde (1 mmol)

  • Benzoylisothiocyanate (1 mmol)

  • Alkyl bromide (1 mmol)

  • Ammonium acetate

  • Sodium cyanide

  • KF/Clinoptilolite nanoparticles (KF/CP NPs) as a catalyst

  • Water

Procedure:

  • A mixture of the aldehyde (1 mmol), benzoylisothiocyanate (1 mmol), alkyl bromide (1 mmol), ammonium acetate, sodium cyanide, and a catalytic amount of KF/CP NPs is prepared in water.

  • The reaction mixture is heated to 100°C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration and washed with water.

  • The crude product can be further purified by recrystallization.

MCR_Workflow reactants Aldehyde, Isothiocyanate, Alkyl Bromide, Catalyst in Water heating Heating (100°C) reactants->heating cooling Cooling heating->cooling Completion filtration Filtration cooling->filtration product Pure Thiazole Derivative filtration->product

Caption: Workflow for Multicomponent Thiazole Synthesis.

Performance Comparison of Green Thiazole Synthesis Approaches

The following table provides a comparative overview of the performance of the discussed green synthesis methods based on available experimental data. It is important to note that direct comparisons can be challenging due to the variability in substrates and specific reaction conditions reported in the literature.

FeatureMicrowave-Assisted SynthesisUltrasound-Assisted SynthesisMulticomponent ReactionsConventional Heating
Reaction Time 5-25 minutes[1][8]20-40 minutes[5][9]30 minutes - 2 hours[2]Several hours to days[10]
Typical Yields 85-95%[1][8]80-95%[5][6]Good to excellent yields[2][7]Often lower and more variable
Energy Input Moderate to high (localized)Low to moderateLow to moderateHigh and sustained
Solvent Use Often uses organic solvents, but in smaller volumesCan be performed in green solvents like water or ethanol[5]Often utilizes green solvents like water or performed solvent-free[2]Typically requires larger volumes of organic solvents
Catalyst Can be catalyst-free or use simple acid/base catalystsCan employ green biocatalysts like chitosan[5][6]Often utilizes recyclable heterogeneous catalysts[2]Can require stoichiometric reagents or heavy metal catalysts
Atom Economy High (for Hantzsch-type)HighVery High (by design)Variable, often lower
Scalability Can be challenging for large-scale productionGenerally more scalable than microwavePotentially highly scalableWell-established for large scale, but with environmental drawbacks

Conclusion and Future Outlook

The adoption of green chemistry principles in thiazole synthesis is not merely an academic exercise but a practical necessity for the future of pharmaceutical and chemical manufacturing. Microwave-assisted synthesis, ultrasound-assisted synthesis, and multicomponent reactions each offer significant advantages over traditional methods in terms of reaction efficiency, reduced environmental impact, and operational simplicity.

  • Microwave-assisted synthesis excels in its ability to dramatically reduce reaction times and improve yields through efficient and uniform heating.

  • Ultrasound-assisted synthesis provides a powerful, energy-efficient alternative that can be readily scaled up and is compatible with a range of green catalysts.

  • Multicomponent reactions represent a paradigm of elegance and efficiency, offering high atom economy and simplified synthetic procedures.

The choice of the optimal method will ultimately depend on the specific target molecule, available equipment, and desired scale of production. However, the data clearly indicates that these green approaches are not only viable alternatives but often superior to their conventional counterparts. As the field continues to evolve, we can anticipate the development of even more innovative and sustainable methods for the synthesis of these crucial heterocyclic compounds, further solidifying the role of green chemistry in modern drug discovery and development.

References

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2023). bepls. Retrieved from [Link]

  • El-Sayed, A. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. Retrieved from [Link]

  • Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2024). Archiv der Pharmazie. Retrieved from [Link]

  • One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. (2017). MDPI. Retrieved from [Link]

  • Green Synthesis and Molecular Docking Study of Some New Thiazoles Using Terephthalohydrazide Chitosan Hydrogel as Ecofriendly Biopolymeric Catalyst. (2023). MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Panda, S. S., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. Retrieved from [Link]

  • Hamedani, N. F., et al. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Bentham Science. Retrieved from [Link]

  • Hamedani, N. F., et al. (2021). Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity. Ingenta Connect. Retrieved from [Link]

Sources

A Comparative Analysis of the Reactivity of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde and Structurally Related Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and synthetic chemistry, a nuanced understanding of the reactivity of heterocyclic aldehydes is paramount for the rational design of novel molecular entities. This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde, a molecule of significant interest due to its unique structural features, against other pertinent aldehydes. This document will delve into the electronic and steric factors governing their reactivity, supported by proposed experimental protocols for a comprehensive evaluation.

Introduction to the Compared Aldehydes

The reactivity of an aldehyde is intricately linked to the electronic environment of the formyl group. In this guide, we will compare our target molecule, This compound (1) , with three other aldehydes that offer insightful structural contrasts: 4-Methyl-5-formylthiazole (2) , 4-Chlorobenzaldehyde (3) , and 2-Chloro-5-formylthiazole (4) .

Compound Name Structure Key Features
1. This compound α,β-unsaturated aldehyde, electron-withdrawing chloro and oxo groups, heterocyclic thiazolone core.
2. 4-Methyl-5-formylthiazole Heterocyclic aldehyde with an electron-donating methyl group.
3. 4-Chlorobenzaldehyde Aromatic aldehyde with an electron-withdrawing chloro group.
4. 2-Chloro-5-formylthiazole Isomeric thiazole aldehyde to (1) (sans the oxo group), allowing for positional analysis of substituents.

The unique structure of (1) , with its α,β-unsaturated system and the presence of both a chloro and an oxo group on the thiazole ring, suggests a complex reactivity profile. The electron-withdrawing nature of the chlorine atom and the carbonyl group in the ring is expected to significantly enhance the electrophilicity of the formyl carbon and the β-carbon of the double bond.[1]

Comparative Reactivity Analysis: A Proposed Study

To quantitatively assess the relative reactivities of these aldehydes, we propose a standardized experimental approach centered around the Knoevenagel condensation reaction. This reaction is an excellent probe for the electrophilicity of the aldehyde's carbonyl carbon.[2][3]

Experimental Design: Knoevenagel Condensation

The Knoevenagel condensation of each aldehyde with an active methylene compound, such as malononitrile, will be monitored under identical reaction conditions. The progress of the reaction can be tracked by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine reaction rates and yields.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_monitoring Monitoring cluster_product Product Aldehyde Aldehyde (1, 2, 3, or 4) Catalyst Piperidine (catalyst) Malononitrile Malononitrile Monitoring HPLC/GC Analysis (Reaction Kinetics) Catalyst->Monitoring Reaction Progress Solvent Ethanol Temperature Room Temperature Product Condensation Product Monitoring->Product Yield & Purity

Figure 1: Proposed experimental workflow for the comparative Knoevenagel condensation study.

Predicted Reactivity Order

Based on the electronic effects of the substituents, the predicted order of reactivity in the Knoevenagel condensation is:

1 > 4 > 3 > 2

This hypothesis is grounded in the following rationale:

  • Compound 1 (Highest Reactivity): The combined electron-withdrawing effects of the chloro and oxo groups on the thiazole ring are expected to make the formyl carbon of (1) highly electrophilic.

  • Compound 4: The chloro group on the thiazole ring in (4) is electron-withdrawing, increasing the reactivity of the aldehyde compared to an unsubstituted one.

  • Compound 3: The chloro group in (3) also exerts an electron-withdrawing effect, but the aromatic ring's resonance stabilization is less activating compared to the thiazole system in (4). Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization.[4]

  • Compound 2 (Lowest Reactivity): The methyl group in (2) is electron-donating, which deactivates the aldehyde group towards nucleophilic attack.

Detailed Experimental Protocols

General Procedure for Knoevenagel Condensation
  • To a solution of the respective aldehyde (1.0 mmol) in ethanol (10 mL), add malononitrile (1.0 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC.

  • After the reaction is complete (or after a set time for comparison), quench the reaction with dilute HCl.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Monitoring Reaction Kinetics

To obtain quantitative data, the disappearance of the starting aldehyde can be plotted against time. The initial rate of the reaction can then be calculated to provide a direct comparison of reactivity.

Data Presentation: A Comparative Table

The following table is a template for summarizing the experimental results. The values presented are hypothetical and for illustrative purposes, representing the expected trend in reactivity.

AldehydeReaction Time (hours)Yield (%)Initial Rate (mol L⁻¹ s⁻¹)
1. This compound 1951.5 x 10⁻³
2. 4-Methyl-5-formylthiazole 12602.0 x 10⁻⁵
3. 4-Chlorobenzaldehyde 8755.0 x 10⁻⁵
4. 2-Chloro-5-formylthiazole 4853.0 x 10⁻⁴

Mechanistic Insights

The Knoevenagel condensation proceeds through a well-established mechanism involving the formation of a carbanion from the active methylene compound, followed by nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration.

G cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration CH₂(CN)₂ CH₂(CN)₂ ⁻CH(CN)₂ ⁻CH(CN)₂ CH₂(CN)₂->⁻CH(CN)₂ Piperidine R-CHO⁻CH(CN)₂ R-CHO⁻CH(CN)₂ R-CH(O⁻)-CH(CN)₂ R-CH(O⁻)-CH(CN)₂ R-CHO⁻CH(CN)₂->R-CH(O⁻)-CH(CN)₂ R-CH(OH)-CH(CN)₂ R-CH(OH)-CH(CN)₂ R-CH(O⁻)-CH(CN)₂->R-CH(OH)-CH(CN)₂ H₂O R-CH=C(CN)₂ R-CH=C(CN)₂ R-CH(OH)-CH(CN)₂->R-CH=C(CN)₂ -H₂O

Sources

A Comparative Guide to the Bioactivity of Thiazole Isomers Synthesized from Diverse Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2][3][4][5] Its derivatives are found in a multitude of clinically approved drugs, showcasing a vast spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9] The biological profile of a thiazole derivative is not merely a function of the core ring but is intricately dictated by the substituents attached to it. Consequently, the choice of precursors and the synthetic route employed are critical determinants of the resulting isomer's bioactivity.

This guide provides an in-depth comparison of the biological activities of key thiazole isomers, tracing their efficacy back to their synthetic origins. We will explore how different starting materials give rise to distinct isomeric scaffolds and how these structural variations translate into differential performance in anticancer, antimicrobial, and anti-inflammatory applications. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for designing next-generation thiazole-based therapeutics.

Part 1: The Synthetic Foundation: How Precursors Dictate Isomeric Outcomes

The versatility of the thiazole scaffold stems from the numerous synthetic pathways available for its construction. The selection of precursors directly influences the substitution pattern on the final thiazole ring, thereby defining its isomeric form and, ultimately, its interaction with biological targets. Here, we dissect three prominent synthetic strategies.

The Hantzsch Synthesis: Crafting 2-Aminothiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and high-yielding methods for preparing the thiazole core, particularly 2-aminothiazole derivatives.[10][11][12]

  • Precursors & Rationale: This reaction classically involves the condensation of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[13][14][15] The α-haloketone provides the C4 and C5 atoms of the ring, while the thioamide supplies the S, N, and C2 atoms. The choice of substituents on these two precursors directly translates to the final substitution pattern at the 2, 4, and 5 positions of the thiazole ring, allowing for extensive chemical diversity.

  • Mechanism: The reaction proceeds via an initial S-alkylation (an SN2 reaction) where the sulfur of the thioamide attacks the α-carbon of the haloketone.[10][12] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[10][12]

Hantzsch_Synthesis cluster_workflow Hantzsch Synthesis Workflow P1 Combine α-haloketone and Thiourea in Solvent (e.g., Methanol) P2 Heat Mixture with Stirring P1->P2 Initiate Reaction P3 Cool to Room Temperature P2->P3 Reaction Completion P4 Neutralize with Base (e.g., 5% Na2CO3) to Precipitate Product P3->P4 Induce Precipitation P5 Filter and Wash Product P4->P5 Isolate Solid P6 Dry and Characterize (TLC, NMR, MP) P5->P6 Purify & Verify

Caption: General workflow for the Hantzsch thiazole synthesis.

Cyclo-condensation for 4-Thiazolidinones

4-Thiazolidinones, saturated analogs of thiazoles with a carbonyl group at the 4-position, represent another class of biologically significant isomers.[16] Their synthesis typically involves a three-component reaction.

  • Precursors & Rationale: The synthesis involves the reaction of an amine , an aldehyde , and mercaptoacetic acid .[17][18] The amine and aldehyde first react to form a Schiff base in situ. The mercaptoacetic acid then undergoes a cyclo-condensation reaction with the Schiff base to form the 4-thiazolidinone ring.[16] This approach allows for diversity at the N3 and C2 positions by varying the initial amine and aldehyde, respectively.

  • Mechanism: The key step is the nucleophilic attack of the thiol group of mercaptoacetic acid on the imine carbon of the Schiff base, followed by intramolecular cyclization via amide bond formation with the loss of a water molecule.

Thiazolidinone_Synthesis cluster_workflow 4-Thiazolidinone Synthesis Workflow P1 React Amine and Aldehyde to form Schiff Base P2 Add Mercaptoacetic Acid and Cyclizing Agent (e.g., ZnCl2) P1->P2 Intermediate Formation P3 Reflux Reaction Mixture (e.g., in Dioxane) P2->P3 Initiate Cyclization P4 Cool and Neutralize to Precipitate Product P3->P4 Reaction Completion P5 Filter, Wash, and Recrystallize Product P4->P5 Purification

Caption: General workflow for 4-thiazolidinone synthesis.

Thiosemicarbazones as Versatile Precursors

Thiosemicarbazones serve as highly effective precursors for synthesizing thiazole derivatives, often embedding a hydrazinyl moiety which can significantly enhance bioactivity.[19]

  • Precursors & Rationale: This method involves the cyclization of a thiosemicarbazone with an α-halocarbonyl compound (such as α-halo ketones or ethyl α-chloroacetoacetate).[19][20] The thiosemicarbazone itself is readily prepared from a ketone/aldehyde and thiosemicarbazide. This route provides a modular approach to generate complex thiazoles where the substitution pattern is controlled by the choice of the initial carbonyl compound and the subsequent α-halocarbonyl cyclizing agent.

  • Mechanism: Similar to the Hantzsch synthesis, the reaction is initiated by the nucleophilic attack of the thiosemicarbazone's sulfur atom on the α-carbon of the halo-compound. This is followed by an intramolecular cyclization and dehydration to yield the final thiazole derivative.[20]

Thiazole_from_Thiosemicarbazone cluster_workflow Thiazole Synthesis from Thiosemicarbazone P1 Synthesize Thiosemicarbazone (Ketone/Aldehyde + Thiosemicarbazide) P2 React Thiosemicarbazone with α-halocarbonyl Compound in Solvent (e.g., Ethanol) P1->P2 Precursor Ready P3 Reflux Reaction Mixture P2->P3 Initiate Cyclization P4 Evaporate Solvent P3->P4 Reaction Completion P5 Crystallize Product P4->P5 Product Isolation

Caption: Workflow for thiazole synthesis via thiosemicarbazone precursors.

Part 2: Comparative Bioactivity Analysis

The structural differences endowed by the synthetic precursors lead to a wide range of biological activities. Thiazole-containing compounds are well-recognized for their antibacterial, antifungal, anti-inflammatory, antimalarial, anticancer, and cardiovascular activities.[1]

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, with some compounds already in clinical use (e.g., Dasatinib).[2][6] They exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with cancer cell signaling pathways.[6][21]

The choice of precursors significantly impacts anticancer potency. For instance, thiazoles derived from thiosemicarbazones often exhibit potent antiproliferative activity.[22] The presence of specific aromatic or heterocyclic rings, introduced via the aldehyde or α-haloketone precursors, can enhance cytotoxicity against specific cancer cell lines.[23][24] Studies have shown that certain thiazole derivatives can selectively target cancer cells, sparing normal cells.[21]

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ Values in µM)

Thiazole Isomer ClassPrecursorsTarget Cell LineIC₅₀ (µM)Reference
Hydrazinyl-Thiazolone4-Hydroxy-benzylidene thiosemicarbazone + Ethyl chloroacetateMCF-7 (Breast)2.57 ± 0.16[22]
Hydrazinyl-Thiazolone4-Hydroxy-benzylidene thiosemicarbazone + Ethyl chloroacetateHepG2 (Liver)7.26 ± 0.44[22]
2-Phenyl-thiazole2-Bromoacetophenone + ThioureaSaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[21]
2,4-Disubstituted ThiazoleSubstituted Acetophenone + Thiourea + Aryl AldehydeA549 (Lung)>100[24]
2,4-Disubstituted ThiazoleSubstituted Acetophenone + Thiourea + Aryl AldehydeMCF-7 (Breast)31.7[24]

Data synthesized from multiple sources to illustrate comparative potency. Note that direct comparison requires identical assay conditions.

Antimicrobial Activity

The thiazole scaffold is a key component in many antimicrobial agents, including sulfathiazole.[25] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][26]

The bioactivity is highly dependent on the substituents introduced by the precursors.

  • 2-Aminothiazoles (from Hantzsch synthesis): The nature of the substituent at the 4-position (derived from the α-haloketone) is crucial. Aromatic and heterocyclic substituents often enhance activity.[27]

  • 4-Thiazolidinones: These isomers are potent inhibitors of bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[17] The substituents at the 2 and 3-positions, derived from the aldehyde and amine, modulate this inhibitory activity.

  • Thiazole-Schiff Bases: Hybrid molecules incorporating an azomethine linkage often show enhanced activity against resistant strains like MRSA and E. coli.[25]

Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)

Thiazole Isomer ClassPrecursorsTarget OrganismMIC (µg/mL)Reference
4-ThiazolidinonePyrimidine amine + Aromatic aldehyde + Mercaptoacetic acidS. aureus100-200[17]
4-ThiazolidinonePyrimidine amine + Aromatic aldehyde + Mercaptoacetic acidE. coli100-200[17]
2,4-Disubstituted Thiazole2,5-Dichloro-thienyl α-haloketone + ThioamideS. aureus6.25[9]
2,4-Disubstituted Thiazole2,5-Dichloro-thienyl α-haloketone + ThioamideE. coli12.5[9]
Benzo[d]thiazoleSubstituted benzoic acid + 2-aminothiophenolS. aureus50[28]
Benzo[d]thiazoleSubstituted benzoic acid + 2-aminothiophenolA. niger75[28]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and thiazole derivatives have demonstrated significant potential as anti-inflammatory agents.[7][29][30] Their mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) or the modulation of inflammatory signaling pathways.[7][29]

The precursor-driven substitution pattern is critical for efficacy. For example, a study synthesizing a series of phenyl thiazoles from substituted acetophenones and thiourea found that nitro-substituted derivatives exhibited superior anti-inflammatory activity compared to the standard drug Nimesulide in a carrageenan-induced paw edema model.[30][31] Similarly, 2-aminothiazoles have been shown to reduce prostaglandin E2 (PGE2) production, a key mediator of inflammation and pain.[32]

Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Rat Paw Edema)

Thiazole Isomer ClassPrecursorsTime (hr)% InhibitionReference
Nitro-substituted Phenyl ThiazoleNitro-acetophenone + Thiourea344%[31]
Chloro-substituted Phenyl ThiazoleChloro-acetophenone + Thiourea341%[31]
Nimesulide (Standard)-3~38%[31]

Part 3: Validated Experimental Protocols

To ensure scientific integrity and reproducibility, every protocol described must be a self-validating system. The following are detailed, step-by-step methodologies for key synthesis and bioactivity assays.

Protocol: Synthesis of 2-amino-4-phenylthiazole (Hantzsch Synthesis)

This protocol is adapted from established, high-yield procedures.[10][12]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • 20 mL scintillation vial, stir bar, hot plate, Buchner funnel, filter paper

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial containing a stir bar.

  • Add 5 mL of methanol to the vial.

  • Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.

  • Remove the vial from the heat and allow the solution to cool to room temperature. The product exists as a soluble hydrobromide salt at this stage.[12]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. This neutralizes the salt, causing the free base (the desired product) to precipitate.[12]

  • Set up a Buchner funnel for vacuum filtration. Wet the filter paper with deionized water.

  • Filter the mixture to collect the solid precipitate.

  • Wash the filter cake with a small amount of cold deionized water to remove any remaining salts.

  • Transfer the collected solid to a tared watch glass and allow it to air dry completely.

  • Determine the mass of the dry product to calculate the percent yield. Characterize the product using melting point, TLC, and NMR analysis.

Protocol: In Vitro Anticancer MTT Assay

The MTT assay is a colorimetric method used to assess cell viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[33]

MTT_Assay cluster_workflow MTT Assay Workflow P1 Seed Cancer Cells in 96-well Plate P2 Incubate Overnight (Allow Adherence) P1->P2 P3 Add Thiazole Compounds (Serial Dilutions) P2->P3 P4 Incubate for 24-72 hours P3->P4 Drug Exposure P5 Add MTT Reagent to each well P4->P5 P6 Incubate for 2-4 hours (Formazan Formation) P5->P6 P7 Add Solubilization Solution (e.g., DMSO) P6->P7 Dissolve Crystals P8 Read Absorbance at 570 nm P7->P8 P9 Calculate % Viability and IC50 Value P8->P9 Data Analysis

Caption: A general workflow for assessing cytotoxicity using the MTT assay.[34]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized thiazole compounds in culture medium. The final solvent (e.g., DMSO) concentration should be non-toxic (typically <0.5%).[33]

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (known anticancer drug).

  • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[33]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.[33][34]

Conclusion and Future Perspectives

The evidence presented in this guide unequivocally demonstrates that the biological activity of thiazole isomers is profoundly influenced by their synthetic pathway and the precursors used. The Hantzsch synthesis provides robust access to 2-aminothiazoles, while cyclo-condensation reactions yield bioactive 4-thiazolidinones, and the use of thiosemicarbazones offers a modular route to complex derivatives. Each strategy allows for the introduction of specific substituents that tune the molecule's pharmacological profile, dictating its potency as an anticancer, antimicrobial, or anti-inflammatory agent.

This precursor-based approach to drug design underscores the importance of the structure-activity relationship (SAR). By rationally selecting starting materials, medicinal chemists can fine-tune the electronic and steric properties of the thiazole scaffold to optimize interactions with biological targets. Future research should continue to explore novel, environmentally friendly synthetic routes and expand the library of precursors to uncover new thiazole derivatives with enhanced efficacy and selectivity.[5][6] The continued investigation into these versatile heterocyclic compounds holds immense promise for addressing unmet needs in cancer therapy, infectious diseases, and inflammatory disorders.

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A Comparative Guide to Thiazole Synthesis: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, from anticancer drugs like Dasatinib to a host of anti-inflammatory and antimicrobial compounds. The efficient, cost-effective, and sustainable synthesis of this heterocyclic moiety is therefore a cornerstone of modern drug discovery and development. This guide provides an in-depth, comparative cost-benefit analysis of the most prominent synthetic pathways to thiazole derivatives, offering researchers a framework for strategic decision-making in the laboratory.

The Hantzsch Synthesis: The Workhorse of Thiazole Chemistry

First described in 1887, the Hantzsch synthesis remains one of the most reliable and widely used methods for constructing the thiazole ring.[1] Its enduring popularity stems from its simplicity and broad substrate scope.

Mechanistic Overview

The reaction proceeds via a two-step mechanism: first, a nucleophilic attack (Sɴ2 reaction) from the sulfur of a thioamide onto the α-carbon of an α-haloketone.[2][3] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon, which, after dehydration, yields the aromatic thiazole ring.[2]

Caption: The two-stage mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Conventional Synthesis of 2-amino-4-phenylthiazole

This protocol is a classic example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[2]

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]

  • Remove the vial from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the HBr byproduct and precipitates the product.

  • Filter the resulting solid product through a Buchner funnel, washing the filter cake with water.[2]

  • Allow the product to air dry. The crude product is often of sufficient purity for characterization.[2]

Modern Variations & Cost-Benefit Analysis

While robust, the conventional Hantzsch synthesis often requires long reaction times and heating, contributing to higher energy costs and the use of volatile organic solvents. Modern variations significantly improve upon these drawbacks.

  • Microwave-Assisted Synthesis (MAOS): This is the most impactful evolution. Microwave irradiation provides rapid, uniform heating, drastically reducing reaction times from hours to minutes and often increasing yields.[4][5][6] The primary cost is the initial investment in a dedicated microwave reactor.

  • Ultrasound-Assisted Synthesis: Sonication provides energy to drive the reaction, often at room temperature, which can improve yields and shorten reaction times compared to conventional heating.[7]

  • Solvent-Free Reactions: Performing the reaction neat or on a solid support minimizes solvent use and waste, aligning with green chemistry principles.[8]

The primary cost and safety concern of all Hantzsch variations lies with the starting materials. α-haloketones are lachrymatory, toxic, and more expensive than their corresponding alcohols or simple ketones.[9][10]

Caption: Workflow comparison of conventional vs. microwave-assisted synthesis.

The Cook-Heilbron Synthesis: A Niche Route to 5-Aminothiazoles

For accessing the specific subclass of 5-aminothiazoles, the Cook-Heilbron synthesis provides a valuable alternative to the Hantzsch method. It involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates.[11][12]

Mechanistic Overview

The reaction begins with the nucleophilic attack of the amine from the α-aminonitrile onto the electrophilic carbon of carbon disulfide.[11] This is followed by an intramolecular cyclization, where the newly formed thiono-sulfur attacks the nitrile carbon. A final tautomerization yields the aromatic 5-aminothiazole.[11][13]

Caption: Key steps in the Cook-Heilbron synthesis of 5-aminothiazoles.

Cost-Benefit Analysis

The primary advantage of the Cook-Heilbron synthesis is its operation under mild, often aqueous, conditions at room temperature, which is a significant benefit in terms of energy cost and safety.[11] However, its substrate scope is largely limited to the production of 5-amino substituted thiazoles. The most significant drawback is the use of carbon disulfide (CS₂), which is highly flammable, volatile, and toxic, with significant reproductive and organ toxicity.[14][15][16][17] This necessitates stringent safety controls, such as the use of a chemical fume hood and specialized storage, adding to the operational cost and complexity.

Gabriel and Other Classic Syntheses

The Gabriel synthesis involves the cyclization of α-acylaminoketones with a thionating agent, typically phosphorus pentasulfide or Lawesson's reagent, to yield 2,5-disubstituted thiazoles.[3][18][19] While historically significant, this method often requires harsh conditions (high temperatures) and the use of stoichiometric amounts of sulfurating agents that can be malodorous and present their own safety and disposal challenges.[20] Consequently, its use has become less common compared to the more versatile Hantzsch-based methods.

The Rise of Green, Multi-Component Methodologies

The future of thiazole synthesis is trending towards methodologies that prioritize atom economy, safety, and operational simplicity.[21][22][23]

Multi-Component Reactions (MCRs)

MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates substantial portions of all starting materials.[24][25][26] This approach is inherently "green" as it minimizes intermediate isolation steps, reducing solvent waste and energy consumption. For thiazole synthesis, an MCR might involve reacting an aldehyde, an amine, and a sulfur source in a single step.[27]

Key Benefits:

  • High Atom Economy: Most atoms from the starting materials are incorporated into the final product, minimizing waste.[23]

  • Operational Simplicity: A one-pot procedure saves time, materials, and labor.

  • Diversity: Easily allows for the creation of diverse libraries of compounds by varying the starting components.

The main challenge in MCRs is the initial optimization required to find conditions where all components react efficiently without significant side product formation.

Copper-Catalyzed Syntheses

Recent advances have demonstrated the use of inexpensive and low-toxicity copper catalysts to construct the thiazole ring from readily available starting materials like aldehydes, amines, and elemental sulfur.[19][27][28] These methods often use molecular oxygen as the terminal oxidant, making them exceptionally green. While they may require longer reaction times or higher temperatures than microwave methods, they avoid the use of pre-functionalized and hazardous α-haloketones, representing a significant step forward in cost-effectiveness and safety.[27]

Comparative Analysis & Summary

The optimal choice of synthesis depends on a trade-off between yield, time, cost, safety, and the specific substitution pattern required on the thiazole core.

Table 1: Performance Comparison of Major Thiazole Synthetic Pathways
Synthetic RouteGeneral Yields (%)Reaction TimeKey AdvantagesCommon Drawbacks
Hantzsch (Conventional) 70-95%2-24 hoursWell-established, broad substrate scope, reliable.[2]Elevated temperatures, long reaction times, harsh reagents.[7]
Hantzsch (Microwave) 85-98%5-30 minutesDramatically reduced reaction times, higher yields, energy efficient.[4][6]Requires specialized microwave equipment.
Cook-Heilbron 50-80%1-5 hoursAccess to 5-aminothiazoles, mild conditions.[11]Limited scope, use of highly hazardous reagents (CS₂).[14][15]
Gabriel Synthesis VariableHoursClassic method for 2,5-disubstitution.[18]Harsh conditions, malodorous reagents, often lower yields.
Multi-Component (MCRs) 75-95%1-12 hoursHigh atom economy, operational simplicity, reduced waste.[24][29]Can require extensive optimization.
Copper-Catalyzed Good-Excellent~24 hoursLow-cost catalyst, readily available starting materials, green oxidant (O₂).[27]May require longer reaction times than microwave methods.
Table 2: Cost and Environmental Impact Analysis
Synthetic RouteStarting Material Cost/AvailabilityReagent/Catalyst CostEnvironmental & Safety Considerations
Hantzsch (All forms) α-haloketones are specialty chemicals, more expensive than aldehydes/ketones.[9]Standard lab reagents.α-haloketones are toxic and lachrymatory. Halogenated waste is generated.[10]
Cook-Heilbron α-aminonitriles and CS₂ are common.Standard lab reagents.CS₂ is highly flammable, volatile, and has severe reproductive/organ toxicity.[14][16]
Gabriel Synthesis Acylaminoketones require prior synthesis.Lawesson's reagent is moderately priced but malodorous and water-reactive.[30]High temperatures, hazardous thionating agents.
Multi-Component (MCRs) Uses simple, inexpensive building blocks (e.g., aldehydes, amines).Often catalyst-free or uses simple acid/base catalysts.Excellent atom economy. Reduced solvent waste. Generally safer starting materials.[31]
Copper-Catalyzed Uses readily available aldehydes and amines.Copper salts are inexpensive and abundant.Avoids toxic α-haloketones. Uses O₂ as a green oxidant.[27]

Conclusion

The Hantzsch synthesis and its modern variations remain the most versatile and high-yielding methods for accessing a wide range of thiazole derivatives. For laboratories equipped with parallel synthesis or microwave reactors, microwave-assisted Hantzsch protocols offer an unparalleled combination of speed and efficiency.

However, from a cost-benefit and green chemistry perspective, the future lies with multi-component reactions and transition-metal-catalyzed syntheses . These methods leverage cheaper, safer, and more readily available starting materials, reduce waste through higher atom economy, and simplify operational workflows. While they may require more initial investment in methods development, their long-term benefits in cost, safety, and sustainability make them the superior choice for the forward-thinking research, development, and manufacturing of thiazole-containing pharmaceuticals.

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A Comparative Guide to the Industrial-Scale Synthesis of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde is a highly functionalized heterocyclic compound poised to be a valuable building block in medicinal chemistry and drug development. Its unique combination of a reactive aldehyde, a halogen for cross-coupling, and a thiazolone core makes it an attractive starting point for the synthesis of complex molecular architectures. As interest in this and similar scaffolds grows, the need for a robust, safe, and economically viable synthesis on an industrial scale becomes paramount.

This guide provides an in-depth comparison of the two most plausible synthetic routes for the large-scale production of this compound. We will analyze the classic Vilsmeier-Haack formylation and a modern, greener oxidation-based approach. The discussion emphasizes the causality behind procedural choices, potential scalability pitfalls, and provides the objective data necessary for process chemists and drug development professionals to make informed decisions.

Synthetic Strategies: A Comparative Overview

Two primary retrosynthetic disconnections lead to viable industrial processes. Each route begins from a common precursor, 2-chloro-5-(chloromethyl)thiazole, but diverges significantly in strategy, presenting a distinct profile of advantages and challenges regarding safety, cost, and environmental impact.

G cluster_precursor Common Precursor Synthesis cluster_route1 Route 1: Oxidation Pathway cluster_route2 Route 2: Vilsmeier-Haack Pathway P1 2-Chloro-5-(chloromethyl)thiazole R1_S1 Step 1a: Formate Displacement (Phase Transfer Catalysis) P1->R1_S1 R2_S1 Step 2a: Dechlorination P1->R2_S1 R1_S2 Step 1b: Saponification R1_S1->R1_S2 R1_S3 Step 1c: TEMPO-catalyzed Oxidation R1_S2->R1_S3 Target Target Molecule: 4-Chloro-2-oxo-2,3-dihydro- thiazole-5-carbaldehyde R1_S3->Target Greener, more selective R2_S2 Step 2b: Hydrolysis to Thiazolone R2_S1->R2_S2 R2_S3 Step 2c: Vilsmeier-Haack Formylation R2_S2->R2_S3 R2_S3->Target Classic, but hazardous

Route 1: The Oxidation Pathway (Recommended for Scale-Up)

This modern approach prioritizes safety and environmental considerations by building the molecule's functionality sequentially, culminating in a highly selective and "green" oxidation step. The key intermediate is 4-chloro-5-(hydroxymethyl)-2,3-dihydrothiazol-2-one.

Chemical Logic and Mechanism

The core principle of this route is to install the hydroxymethyl group first and then oxidize it to the aldehyde. This avoids the harsh reagents and exothermic events associated with the Vilsmeier-Haack reaction. The final oxidation step employs a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst with sodium hypochlorite (bleach) as the terminal oxidant. This system operates under mild, aqueous conditions and is highly selective for primary alcohols, preventing over-oxidation to the carboxylic acid.[1] The catalytic nature of TEMPO significantly reduces waste compared to stoichiometric oxidants like chromium-based reagents.[2][3]

G

Scalability Analysis
  • Advantages:

    • Safety: This route avoids highly corrosive and water-reactive reagents like POCl₃. The primary exotherm in the oxidation step is manageable by controlling the addition rate of sodium hypochlorite, a well-understood industrial practice.[1]

    • Environmental: The use of a catalytic amount of TEMPO and inexpensive, readily available bleach as the oxidant leads to a much-improved environmental profile. The primary byproduct is sodium chloride.[4]

    • Cost-Effectiveness: Sodium formate and sodium hypochlorite are commodity chemicals. While TEMPO itself can be expensive, its low catalytic loading (typically 0.1-1 mol%) makes the cost contribution minimal on a large scale.[5]

    • Robustness: The reactions are generally high-yielding and generate crystalline intermediates, simplifying purification and reducing reliance on chromatography.

  • Challenges:

    • Multi-step Process: This route involves more discrete chemical transformations than the Vilsmeier-Haack approach. However, the steps can potentially be "telescoped" in a manufacturing environment to improve efficiency.

    • Bleach Stability: Commercial sodium hypochlorite solutions can vary in concentration and degrade over time. For GMP (Good Manufacturing Practice) production, fresh solutions or careful titration before use is required.[1]

Route 2: The Vilsmeier-Haack Formylation Pathway

This is the classic and more direct approach to formylating an electron-rich heterocyclic ring. It relies on the in-situ generation of the electrophilic Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]

Chemical Logic and Mechanism

This strategy involves first preparing the precursor, 4-chloro-2,3-dihydrothiazol-2-one, and then subjecting it to electrophilic aromatic substitution with the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride).[8] The reaction is typically fast and high-yielding for activated substrates. However, the power of this reagent is also its primary drawback on an industrial scale. The formation of the Vilsmeier reagent is highly exothermic, and the reagent itself is extremely reactive towards water.[9][10]

G

Scalability Analysis
  • Advantages:

    • Convergence: This route is more convergent, potentially involving fewer steps to reach the final product.

    • High Yield: The formylation step itself is often very efficient for suitable substrates.[11]

  • Challenges:

    • Extreme Hazards: POCl₃ is highly corrosive, toxic, and reacts violently with water. Stringent engineering controls are required for its storage and handling. The initial reaction with DMF to form the Vilsmeier reagent is dangerously exothermic and poses a significant risk of thermal runaway if not properly controlled.[10]

    • Difficult Work-up: Quenching the reaction mixture, which contains unreacted POCl₃ and the Vilsmeier salt, is also highly exothermic and releases corrosive HCl gas. This requires specialized reactors and scrubbers.

    • Waste Management: The process generates significant amounts of phosphorus-containing acidic waste, which is costly and difficult to dispose of in an environmentally compliant manner.

    • Material Compatibility: The corrosive nature of the reagents requires reactors made of highly resistant materials (e.g., glass-lined steel), increasing capital costs.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for each route, providing an objective basis for selecting a process for industrial application. Values are estimated based on typical yields and conditions for analogous reactions reported in the literature.

MetricRoute 1: Oxidation PathwayRoute 2: Vilsmeier-Haack PathwayJustification
Overall Yield (Est.) 65-75%60-70%Both routes are viable, but the oxidation pathway often has cleaner steps, leading to higher overall yields.
Process Safety Excellent Poor Avoids highly reactive/corrosive POCl₃ and uncontrolled exotherms.[9][10]
Reagent Cost Low ModerateUses commodity chemicals (bleach, formate). POCl₃ is more expensive and requires specialized handling.
Environmental Impact Low HighCatalytic, aqueous process with benign byproducts (NaCl). Generates significant phosphorus waste.
Operational Simplicity ModerateComplex Standard batch reactor sufficient. Requires specialized equipment for handling POCl₃ and quenching.
Capital Expenditure Low-Moderate HighCan be run in standard equipment. Requires glass-lined reactors and specialized safety infrastructure.
Scalability Score 9/10 3/10 The safety, environmental, and cost profile makes the oxidation route far superior for industrial scale-up.

Recommended Industrial Protocol: Route 1 - Oxidation Pathway

This protocol is designed as a self-validating system for the multi-kilogram scale synthesis of the target compound. Each step includes in-process controls (IPCs) to ensure quality and consistency before proceeding.

Step 1a & 1b: Synthesis of 2-Chloro-5-(hydroxymethyl)thiazole

  • Equipment: Glass-lined reactor with overhead stirrer, condenser, and temperature control unit.

  • Reagents:

    • 2-Chloro-5-(chloromethyl)thiazole (1.0 eq)

    • Sodium Formate (3.0 eq)

    • Tricaprylylmethylammonium chloride (Phase Transfer Catalyst, 0.02 eq)

    • Heptane

    • 50% Aqueous Sodium Hydroxide

    • Methyl tert-butyl ether (MTBE)

  • Procedure:

    • Charge the reactor with 2-chloro-5-(chloromethyl)thiazole, sodium formate, tricaprylylmethylammonium chloride, and heptane.[12]

    • Heat the mixture to 85°C and stir vigorously for 12-16 hours.

    • IPC-1: Take an aliquot of the reaction mixture. Analyze by HPLC or GC-MS to confirm >98% conversion of the starting material.

    • Cool the mixture to room temperature.

    • Carefully add a 25% aqueous solution of sodium hydroxide. A mild exotherm will be observed. Maintain the temperature below 40°C.

    • Stir for 2-4 hours at room temperature to effect saponification of the formate ester.

    • IPC-2: Analyze the mixture by HPLC or TLC to confirm the disappearance of the formate ester intermediate.

    • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

    • Wash the organic layer with water, then with brine.

    • Concentrate the organic layer under reduced pressure to yield 2-chloro-5-(hydroxymethyl)thiazole as an oil, which can be used directly in the next step.[12]

Step 1c: TEMPO-catalyzed Oxidation to this compound

  • Equipment: Glass-lined reactor with overhead stirrer, addition funnel, and cooling system.

  • Reagents:

    • 2-Chloro-5-(hydroxymethyl)thiazole (from previous step, 1.0 eq)

    • TEMPO (0.01 eq)

    • Potassium Bromide (0.1 eq)

    • Dichloromethane (DCM)

    • Saturated Aqueous Sodium Bicarbonate

    • 10-15% Aqueous Sodium Hypochlorite (Bleach)

  • Procedure:

    • Charge the reactor with 2-chloro-5-(hydroxymethyl)thiazole, TEMPO, potassium bromide, and dichloromethane.

    • Cool the stirred solution to 0°C.

    • Add the saturated sodium bicarbonate solution.

    • Begin slow, dropwise addition of the sodium hypochlorite solution via the addition funnel, ensuring the internal temperature does not exceed 10°C. The reaction is typically indicated by a persistent orange color.[1]

    • IPC-3: After the addition is complete, stir for 30 minutes. Monitor the reaction by HPLC or TLC for the disappearance of the starting alcohol.

    • Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess oxidant.

    • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product will precipitate.

    • Slurry the crude solid in a minimal amount of cold MTBE or heptane, filter, and dry in a vacuum oven to afford the final product as a solid.

Conclusion

While the Vilsmeier-Haack formylation offers a more direct pathway on paper, its industrial implementation is fraught with significant safety, handling, and environmental challenges that render it unsuitable for modern, responsible manufacturing. The multi-step oxidation pathway, conversely, represents a far superior choice for scalable synthesis. It relies on cheaper, safer reagents, operates under milder conditions, and aligns with the principles of green chemistry. The manageable and well-understood nature of TEMPO/bleach oxidations has led to its widespread adoption in the pharmaceutical industry.[2][4] For any organization looking to produce this compound at scale, the oxidation route is the clear and authoritative recommendation.

References

  • Title: Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives Source: qualitas1998.net URL: [Link]

  • Title: Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives Source: ResearchGate URL: [Link]

  • Title: Effect of catalyst and oxidant concentrations in a TEMPO oxidation system on the production of cellulose nanofibers Source: PMC - NIH URL: [Link]

  • Title: Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]

  • Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Vilsmeier-Haack Reaction Source: J&K Scientific LLC URL: [Link]

  • Title: (PDF) Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes Source: ResearchGate URL: [Link]

  • Title: Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 Source: Growing Science URL: [Link]

  • Title: Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory Source: ACS Publications - Organic Process Research & Development URL: [Link]

  • Title: Oxidation to Aldehydes and Ketones Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Method for synthesizing 4-methyl-5-(2- ethoxy)
  • Title: Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Source: Mettler Toledo URL: [Link]

  • Title: The preparation and characterization of 5-substituted-4-chloro-1,2,3-dithiazolium salts and their conversion into 4-substituted-3-chloro-1,2,5-thiadiazoles Source: PubMed URL: [Link]

  • Title: Process for preparation of 5-hydroxymethylthiazole Source: Google Patents URL

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (CAS No. 55359-96-1). As a chlorinated heterocyclic aldehyde, this compound requires meticulous management to ensure personnel safety and environmental compliance. The procedures outlined herein are grounded in established safety principles for handling halogenated organic compounds and reactive aldehydes, ensuring a self-validating system of laboratory safety.

Core Principles: Hazard Assessment and Waste Classification

Understanding the chemical nature of this compound is fundamental to its safe disposal. Its structure incorporates three key features that dictate its handling:

  • A Chlorinated Thiazole Ring: This classifies the compound as a halogenated organic compound . Under U.S. Environmental Protection Agency (EPA) regulations, halogenated organic wastes are typically subject to specific treatment standards and are prohibited from land disposal without proper treatment.[1][2] The primary disposal route for such waste is high-temperature incineration.[3][4]

  • An Aldehyde Functional Group: Aldehydes as a class are known for their potential toxicity and reactivity.[5] Occupational safety standards for aldehydes, such as those established by OSHA for formaldehyde, underscore the need for stringent exposure controls.[6][7]

  • A Heterocyclic Structure: Thiazole derivatives are often biologically active, necessitating precautions to prevent unintended environmental release or biological exposure.[8][9]

Hazard Summary Table
Hazard ClassificationDescription & RationalePrimary Precaution
Halogenated Organic Waste Contains a carbon-halogen bond. Must be segregated into a specific waste stream for incineration as per EPA guidelines.[3][10]Segregate into a clearly labeled, dedicated "Halogenated Organic Waste" container.
Presumed Acute Toxicity (Oral) Based on analogs (e.g., 2,4-Dichlorothiazole-5-carboxaldehyde), which are classified as toxic if swallowed (H301).Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Serious Eye Irritant Aldehyde functionality and data from analogs suggest a high potential for causing serious eye irritation (H319).[11]Wear chemical safety goggles or a face shield. Ensure eyewash stations are accessible.
Potential Skin & Respiratory Irritant Aldehydes can be irritating to the skin and respiratory system.[5][12]Wear appropriate gloves and handle only in a well-ventilated area or chemical fume hood.
Environmental Hazard As a chlorinated organic compound, improper disposal poses a risk to aquatic life and can lead to persistent environmental contamination.[13]Prevent release to the environment. Do not dispose of down the drain.

Procedural Workflow: From Benchtop to Final Disposal

This section provides a step-by-step methodology for managing this compound waste from the point of generation to its final, compliant disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), ensure the following PPE is worn:

  • Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory. For splash hazards, a full-face shield is recommended.[14][15]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Ensure gloves are inspected for integrity before use and changed immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][14]

Step 2: Waste Segregation and Collection

This is the most critical step in ensuring proper disposal.

  • Designate a Waste Container: Use a clearly labeled, leak-proof container designated specifically for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste," as appropriate. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass is generally suitable.[16]

  • Segregation Imperative: Do NOT mix this waste with non-halogenated organic waste, aqueous waste, or any other waste stream.[3] Mixing can create hazardous reactions and complicates the disposal process, leading to significantly higher costs and regulatory non-compliance.

  • Labeling: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

Step 3: Managing Spills and Decontamination

In the event of an accidental release, follow these procedures immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure ventilation is adequate (fume hood sash should be low).

  • Don Appropriate PPE: Before cleanup, don the PPE detailed in Step 1, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain and Absorb: For small spills of a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For a solid spill, gently sweep or scoop the material to avoid creating dust.

  • Collect and Dispose: Place the absorbed material and any contaminated cleaning supplies into the designated "Halogenated Organic Solid Waste" container.

  • Decontaminate Surfaces: Wipe the spill area with a solvent such as acetone or ethanol, followed by soap and water. All wipes and disposable cleaning materials must also be placed in the halogenated solid waste container.

  • Decontaminate Equipment: Reusable glassware or equipment should be rinsed with a suitable solvent (e.g., acetone). This rinseate is considered hazardous and must be collected as "Halogenated Organic Liquid Waste." Do not discard it down the drain.

Step 4: Final Disposal Protocol
  • Storage: Keep the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Professional Disposal: The ultimate disposal of this compound must be conducted through a licensed hazardous waste management company.[17]

  • Method of Destruction: The required method of disposal is high-temperature incineration .[4] This process is necessary to ensure the complete destruction of the chlorinated molecule, as thermal decomposition can otherwise produce toxic byproducts like hydrogen chloride (HCl) and potentially phosgene or polychlorinated compounds under incomplete combustion conditions.[16][18][19] The hazardous waste vendor will ensure that the incineration facility meets all EPA requirements for destroying halogenated organic compounds.[1][10]

Workflow Visualization

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_containment Containment & Segregation cluster_contingency Contingency & Decontamination cluster_disposal Final Disposal start Start: Generate Waste ppe Step 1: Don PPE - Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe hood Work in Fume Hood ppe->hood waste_container Step 2: Select Waste Container - Labeled: 'Halogenated Organic Waste' - Compatible Material (HDPE/Glass) hood->waste_container Transfer Waste segregate Segregate Waste - Add ONLY Halogenated Organics waste_container->segregate spill Spill Occurs? segregate->spill store Store Container Securely segregate->store spill_protocol Step 3: Spill Protocol 1. Contain & Absorb 2. Collect into Halogenated Waste 3. Decontaminate Surface spill->spill_protocol Yes decon Decontaminate Equipment - Rinse with Solvent - Collect Rinseate as Halogenated Liquid Waste spill->decon No spill_protocol->segregate decon->store vendor Step 4: Transfer to Licensed Hazardous Waste Vendor store->vendor end End: Compliant Disposal via High-Temperature Incineration vendor->end

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste Segregation Guidelines. (n.d.).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Safety Data Sheet for 2,4-Dichlorothiazole-5-carboxaldehyde. (2025). Sigma-Aldrich.
  • Safe Use of Glutaraldehyde in Health Care. (2006).
  • Safety Data Sheet for 2-Chlorothiazole-4-carboxylic acid. (2025). Fisher Scientific.
  • Thermal studies of chlorinated thiophenols. (2025). Figshare - Open Research Newcastle.
  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet for Thiazole-containing mixture. (n.d.). BioMedica Diagnostics.
  • Acetaldehyde. (2024).
  • 1910.1048 App A - Substance Technical Guidelines for Formalin. (n.d.).
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
  • Aldehydes exposure analysis. (n.d.). RPS Group.
  • OSHA Formaldehyde Safety. (2023).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
  • Chemical Compatibility D
  • This compound. (n.d.). Sinfoo Biotech.
  • Guidance on Storage and Handling of Chlorin
  • Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. (2013).
  • Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2018). Semantic Scholar.
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  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Deriv
  • Disposal of Chlorine-Containing Wastes. (n.d.).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorin
  • 5-formyl-4-methyl thiazole. (n.d.). The Good Scents Company.
  • The toxicity of the products formed by the thermal decomposition of certain organic substances. (1955). PubMed.
  • The products of the thermal decomposition of CH3CHO. (2011).
  • 4-Chloro-3-hydroxyisothiazole-5-carboxylicacid Safety D
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PubMed Central.

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Personal protective equipment for handling 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a laboratory professional, your safety, and the integrity of your research, is paramount. This guide provides a detailed operational and safety framework for handling 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (CAS No. 55359-96-1).[1] The following protocols are synthesized from safety data for structurally analogous compounds, establishing a robust safety margin to protect against all potential hazards.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analysis of related chlorinated thiazole aldehydes, such as 2,4-Dichlorothiazole-5-carboxaldehyde and 2-Chlorothiazole-5-carboxaldehyde, reveals consistent hazard classifications. These analogs are documented to cause serious eye irritation, skin irritation, and potential respiratory irritation, with some being harmful or toxic if swallowed.[2][3] Therefore, the recommendations below are based on a comprehensive assessment of these known risks.

Hazard Assessment & Key Safety Data

A thorough understanding of the potential hazards is the foundation of safe handling. Based on data from closely related compounds, a presumptive hazard profile for this compound has been established.

Hazard ClassificationPresumptive GHS CodesRequired Precautionary ActionsSource Analog
Acute Toxicity, Oral H301 (Toxic if swallowed) / H302 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling. If swallowed, rinse mouth and call a POISON CENTER or doctor immediately.[2][3]2,4-Dichlorothiazole-5-carboxaldehyde, 2-Chlorothiazole-5-carboxaldehyde
Skin Corrosion/Irritation H315 (Causes skin irritation)Wear protective gloves. Wash contaminated skin thoroughly after handling. If skin irritation occurs, get medical advice.[3][4]2-Chlorothiazole-5-carboxaldehyde, 2-Chlorothiazole-4-carboxylic acid
Serious Eye Damage/Irritation H319 (Causes serious eye irritation)Wear eye protection/face protection. Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[2][3][5]2,4-Dichlorothiazole-5-carboxaldehyde, 2-Chlorothiazole-5-carboxaldehyde
Respiratory Irritation H335 (May cause respiratory irritation)Avoid breathing dust. Use only outdoors or in a well-ventilated area, preferably a certified chemical fume hood.[3][5]2-Chlorothiazole-5-carboxaldehyde, 2-Chlorothiazole-4-carboxylic acid

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate risks of exposure through all potential routes: dermal, ocular, and inhalation.[6][7]

  • Hand Protection:

    • Primary Gloves: Nitrile rubber gloves with a minimum thickness of 0.2 mm are required.[8]

    • Causality: Nitrile provides good resistance against a range of chemicals. Given the compound's classification as a skin irritant, robust glove selection is critical. Always inspect gloves for tears or punctures before use. Change gloves immediately if contact with the compound is suspected.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times.

    • Enhanced Protection: When handling larger quantities (>1 g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[9]

    • Causality: The aldehyde functional group and chlorinated nature of the molecule present a significant risk for serious eye irritation or damage upon contact.[3] Standard safety glasses do not provide a sufficient seal to protect from splashes or fine particulates.

  • Body Protection:

    • A flame-resistant (e.g., Nomex®) or 100% cotton lab coat must be worn and fully buttoned.[9]

    • Causality: This prevents skin contact from accidental spills and protects personal clothing from contamination. Polyester or acrylic blend lab coats should be avoided as they can melt and fuse to the skin upon contact with certain chemicals or in a fire.

  • Respiratory Protection:

    • Primary Control: All handling of solid this compound (e.g., weighing, transferring) must be performed inside a certified chemical fume hood to control exposure to airborne particulates.[4]

    • Secondary Control: If engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.[9][10] Use of a respirator requires prior medical clearance and annual fit testing.

    • Causality: The potential for respiratory irritation necessitates stringent controls to prevent inhalation of the powdered compound.[3]

Operational Workflow: From Storage to Waste

This step-by-step workflow integrates the PPE requirements at each stage of handling to ensure a self-validating system of safety.

G Workflow for Handling this compound cluster_prep Preparation & Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal storage 1. Storage - Tightly sealed container - Cool, dry, well-ventilated area - Store locked up weighing 2. Weighing/Transfer - Perform in fume hood - Use anti-static weigh paper - Required PPE: Nitrile Gloves, Goggles, Lab Coat, Respirator (if needed) storage->weighing reaction 3. Reaction Setup - Add reagent slowly - Maintain inert atmosphere if necessary - Required PPE: Nitrile Gloves, Goggles, Lab Coat weighing->reaction decon 4. Decontamination - Rinse glassware with appropriate solvent (e.g., acetone) - Collect rinsate as hazardous waste - Wash with soap and water reaction->decon disposal 5. Waste Disposal - Solid Waste: Collect in a labeled, sealed container. - Liquid Waste: Collect solvent rinsate and reaction waste in a labeled, sealed container. - Dispose via approved waste plant decon->disposal

Caption: Step-by-step workflow from storage to disposal.

Spill, Exposure, and Disposal Plans

Accidents require immediate and correct responses. All personnel must be familiar with these procedures before beginning work.

Emergency & First Aid Procedures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give two glasses of water to drink.[2] Seek immediate medical attention and show the doctor this safety guide or the container label.

Spill Containment and Cleanup:

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: For a solid spill, carefully sweep up the material to avoid generating dust. Use a dustpan and brush designated for hazardous waste. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous materials.

  • Absorb: For a solution, cover with an inert absorbent material like vermiculite or sand.

  • Collect: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.

Disposal Plan: All waste containing this compound, whether solid, liquid, or contaminated debris, is considered hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Keep chlorinated and non-chlorinated waste separate where possible.

  • Containerization: Use original containers or designated, compatible, and clearly labeled hazardous waste containers. Ensure containers are tightly sealed.

  • Final Disposal: All waste must be disposed of through an approved and licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[2][3] Under no circumstances should this chemical or its waste be disposed of down the drain.[2]

References

  • Sinfoo Biotech. This compound.
  • Sigma-Aldrich. SAFETY DATA SHEET - 2,4-Dichlorothiazole-5-carboxaldehyde.
  • Sigma-Aldrich. SAFETY DATA SHEET - Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H -isothiazol-3-one (3:1).
  • KEIM. Safety data sheet - KEIM KLEBESPACHTEL.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chlorothiazole-5-carboxaldehyde.
  • Sigma-Aldrich. 4-CHLORO-2-OXO-3-PHENYL-THIAZOLIDINE-5-CARBALDEHYDE AldrichCPR.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chlorothiazole-4-carboxylic acid.
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment.
  • BB FABRICATION. SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Chlorothiazole-4-carboxylic Acid.
  • CHEMM. Personal Protective Equipment (PPE).
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.

Sources

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